cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride
Description
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Properties
IUPAC Name |
2-(4-aminocyclohexyl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,11)7-3-5-8(10)6-4-7;/h7-8,11H,3-6,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAQQHDLYHZJFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(CC1)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to cis-2-(4-Aminocyclohexyl)propan-2-ol Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride (CAS: 2387569-41-5), a key bifunctional chemical intermediate. The aminocyclitol framework is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutic agents.[1][2] This document consolidates available data on its chemical and physical properties, outlines plausible synthetic routes based on established chemical transformations, and explores its potential applications in drug discovery and development. Methodologies for its characterization and handling are also discussed, providing a critical resource for researchers utilizing this versatile building block.
Introduction and Molecular Overview
Cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride is a substituted aminocyclitol derivative. Its structure features a cis-1,4-disubstituted cyclohexane ring, which constrains the spatial relationship between the primary amine and the tertiary alcohol. This stereochemical arrangement is critical, as the geometry of such scaffolds often dictates binding affinity and selectivity for biological targets.[2] The hydrochloride salt form enhances stability and aqueous solubility, making it amenable to a variety of experimental conditions.
The aminocyclitol moiety is of significant interest in medicinal chemistry. It serves as the core of aminoglycoside antibiotics and has been employed as a versatile scaffold in the design of antiviral carbocyclic nucleosides and glycosidase inhibitors.[1][2] The presence of both a nucleophilic amine and a hydrogen-bond-donating tertiary alcohol makes this molecule a valuable intermediate for constructing more complex molecular architectures.
Molecular Identifiers:
-
IUPAC Name: 2-((1s,4s)-4-aminocyclohexyl)propan-2-ol hydrochloride[3]
-
CAS Number: 2387569-41-5[3]
-
Molecular Formula: C₉H₂₀ClNO[3]
-
Formula Weight: 193.72 g/mol [3]
Physicochemical and Chemical Properties
While specific experimental data for the cis-hydrochloride salt is not extensively published, properties can be inferred from its structure and data on the related trans-isomer.
Physical Properties
The compound is expected to be a solid at room temperature, a common characteristic of amine hydrochloride salts.[4]
| Property | Value (Predicted or Inferred) | Source / Remarks |
| Appearance | White to light yellow solid | Based on data for related compounds. |
| Molecular Weight | 193.72 g/mol | [3] |
| Boiling Point | ~240 °C (free base, predicted) | Predicted for the trans-isomer free base.[5] The salt form will decompose at high temperatures. |
| Density | ~0.975 g/cm³ (free base, predicted) | Predicted for the trans-isomer free base.[5] |
| pKa | ~15.18 (hydroxyl proton, predicted) | Predicted for the trans-isomer free base.[5] The ammonium group pKa is expected to be ~9-10. |
| Solubility | Soluble in water, methanol | Inferred from the hydrochloride salt nature. |
| Storage | Store at room temperature or 2-8°C.[3][6] | Keep container tightly closed. |
Chemical Properties and Reactivity
-
Stability: The compound is stable under normal laboratory conditions.
-
Incompatibilities: It is incompatible with strong oxidizing agents.
-
Reactivity: The primary amine is nucleophilic and can participate in standard amine reactions such as acylation, alkylation, and reductive amination. The tertiary alcohol is less reactive but can be targeted under specific conditions.
-
Hazardous Decomposition: Upon heating to decomposition, it may emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.
Synthesis Methodologies
A definitive, published synthesis for cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride was not found. However, two highly plausible synthetic strategies can be proposed based on established methodologies for analogous compounds: (A) Grignard addition to a protected aminoester and (B) Catalytic hydrogenation of a nitroaromatic precursor.
Strategy A: Grignard Addition to a Cyclohexyl Aminoester
This approach, adapted from the synthesis of the corresponding trans-isomer, offers excellent stereochemical control starting from a cis-configured precursor.[5]
Workflow Diagram:
Caption: Grignard addition and deprotection workflow.
Experimental Protocol (Hypothetical):
-
Step 1: Grignard Reaction. To a solution of ethyl cis-4-(dibenzylamino)cyclohexanecarboxylate in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add methylmagnesium bromide (3.0 M in ether, 2.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.[5] Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution.
-
Step 2: Work-up and Isolation. Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude protected intermediate, 2-(cis-4-(dibenzylamino)cyclohexyl)propan-2-ol.
-
Step 3: Catalytic Hydrogenolysis (Deprotection). Dissolve the crude intermediate in methanol. Add Pearlman's catalyst (Palladium hydroxide on carbon, Pd(OH)₂/C, ~10 mol%).[5] Subject the mixture to hydrogenation (50 psi H₂) at 50°C for 48-72 hours.
-
Step 4: Purification. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. Purify the resulting free base by silica gel chromatography.
-
Step 5: Hydrochloride Salt Formation. Dissolve the purified free base in a minimal amount of diethyl ether or methanol. Add a solution of hydrogen chloride in ether (or dioxane) dropwise until precipitation is complete. Collect the resulting solid by filtration, wash with cold ether, and dry in vacuo to yield the final product.
Strategy B: Catalytic Hydrogenation of a Nitroaromatic Precursor
This route involves the simultaneous reduction of a nitro group and saturation of the aromatic ring. While potentially more atom-economical, controlling the stereochemistry to favor the cis product can be challenging and often depends heavily on the choice of catalyst and reaction conditions.
Workflow Diagram:
Caption: Catalytic hydrogenation of a nitroaromatic precursor.
Causality Behind Experimental Choices:
-
Catalyst: Rhodium- or Ruthenium-based catalysts are often employed for the hydrogenation of substituted anilines and phenols to their corresponding cyclohexyl derivatives. The choice of catalyst support and solvent can influence the cis/trans ratio of the product.
-
Solvent: Protic solvents like methanol or ethanol are commonly used.[7] The addition of an acid (e.g., acetic acid) can sometimes alter the reaction pathway and selectivity.[8]
-
Pressure & Temperature: High pressures (e.g., >100 psi) and elevated temperatures are typically required to achieve full saturation of the aromatic ring.
-
Stereoselectivity: Achieving high cis selectivity can be difficult. The hydrogenation mechanism often involves initial adsorption of the aromatic ring to the catalyst surface, and the subsequent hydrogen addition steps determine the final stereochemistry.
Analytical Characterization
A comprehensive analysis is crucial to confirm the identity, purity, and stereochemistry of the final compound.
| Technique | Expected Results & Purpose |
| ¹H NMR | Protons on the cyclohexane ring in the cis isomer will exhibit characteristic chemical shifts and coupling constants. The methyl protons of the propan-2-ol group should appear as a singlet. The position of the amine and hydroxyl protons may be broad and solvent-dependent. |
| ¹³C NMR | Will show the expected number of carbon signals, including the quaternary carbon of the tertiary alcohol and carbons of the cyclohexane ring.[9] |
| FT-IR | Characteristic peaks for O-H and N-H stretching (broad, ~3200-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and N-H bending (~1600 cm⁻¹).[9] |
| Mass Spec (MS) | The mass spectrum should show a molecular ion peak corresponding to the free base (C₉H₁₉NO, m/z ≈ 157.15).[6] |
| HPLC | Used to assess purity. Derivatization may be required for good peak shape and detection, for example, using NBD-Cl or Boc-anhydride.[10] |
| Elemental Analysis | Confirms the elemental composition (C, H, Cl, N, O) of the hydrochloride salt. |
Applications in Drug Development
As a bifunctional intermediate, cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride is a valuable building block for creating libraries of compounds for screening and lead optimization.
-
Scaffold for Novel Therapeutics: The aminocyclohexyl core is a proven scaffold for engaging with various biological targets. The amine can be functionalized to introduce pharmacophoric elements, while the tertiary alcohol can act as a hydrogen bond donor or a point for further modification.
-
Intermediate for API Synthesis: This molecule serves as a key starting material for more complex Active Pharmaceutical Ingredients (APIs). Its derivatives are explored for a range of activities, including as acetylcholinesterase inhibitors and antimicrobial agents.[11]
-
Fragment-Based Drug Design (FBDD): The relatively small size and defined 3D geometry make it an attractive fragment for FBDD campaigns, where it can be grown or linked to build potent and selective inhibitors.
Logical Relationship Diagram:
Caption: Molecular features and their application potential.
Safety, Handling, and Storage
As a research chemical, cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area or a chemical fume hood.
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Inhalation: Move the person into fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Recommended storage is at room temperature or refrigerated (2-8°C).[3][6]
Conclusion
Cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride is a stereochemically defined building block with significant potential in medicinal chemistry and organic synthesis. Its bifunctional nature, combined with the proven utility of the aminocyclitol scaffold, makes it a valuable intermediate for the development of novel therapeutic agents. This guide has synthesized the available information to provide a foundational understanding of its properties, plausible synthetic routes, and applications, serving as a key resource for professionals in the field of drug discovery.
References
-
One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (n.d.). ChemCatChem. Available at: [Link]
-
Kinetics of catalytic hydrogenation of 4-nitroaniline in aqueous solutions of propan-2-ol with acid or base additives. (2015). ResearchGate. Available at: [Link]
-
Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst. (2022). ChemRxiv. Available at: [Link]
-
Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. (2020). University of Greifswald. Available at: [Link]
-
Medicinal chemistry of aminocyclitols. (2010). PubMed. Available at: [Link]
- Process for the catalytic hydrogenation of aromatic nitro compounds. (1996). Google Patents.
-
Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. (2018). MIT Open Access Articles. Available at: [Link]
- Process for the catalytic hydrogenation of aromatic nitro compounds. (2002). Google Patents.
-
2-(trans-4-amino-cyclohexyl)-propan-2-ol CAS NO.899806-45-2. (n.d.). finebiotech.com. Available at: [Link]
-
Cas 899806-45-2, TRANS-2-(4-AMINOCYCLOHEXYL)-2-HYDROXYPROPANE. (n.d.). lookchem.com. Available at: [Link]
-
Medicinal Chemistry of Aminocyclitols. (2010). ResearchGate. Available at: [Link]
-
rel-2-((1s,4s)-4-Aminocyclohexyl)propan-2-ol. (n.d.). Pharmaffiliates. Available at: [Link]
-
2,2-BIS(4-AMINOCYCLOHEXYL)PROPANE, CIS-,TRANS-. (n.d.). gsrs.ncats.nih.gov. Available at: [Link]
-
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-Aminobutyrate Hydrochloride. (2017). Semantic Scholar. Available at: [Link]
-
2-(4-(aminomethyl)cyclohexyl)propan-2-ol. (n.d.). PubChemLite. Available at: [Link]
-
Medicinal chemistry of amine prodrugs. (2015). Semantic Scholar. Available at: [Link]
-
Synthesis and biological activity of cyclohexylamine derivatives. (2006). ResearchGate. Available at: [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. (2022). benthamscience.com. Available at: [Link]
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- 4. 2-(trans-4-amino-cyclohexyl)-propan-2-ol, CasNo.899806-45-2 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]
- 5. Cas 899806-45-2,TRANS-2-(4-AMINOCYCLOHEXYL)-2-HYDROXYPROPANE | lookchem [lookchem.com]
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- 11. researchgate.net [researchgate.net]
cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride CAS number 2387569-41-5
Navigating Stereochemical Utility in Fragment-Based Drug Design[1]
Executive Summary
cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride (CAS: 2387569-41-5) is a highly specialized, stereochemically defined aliphatic building block.[1] Unlike its aromatic counterparts or the thermodynamically favored trans-isomer, this cis-conformer offers a unique non-planar topology essential for accessing "kinked" binding pockets in kinases, GPCRs, and ion channels.[1]
This technical guide dissects the molecule's utility as a high-Fsp³ scaffold, detailing its synthesis, stereochemical validation, and application in modern medicinal chemistry. It serves as a blueprint for researchers seeking to modulate solubility and metabolic stability while maintaining rigid geometric control.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The molecule consists of a cyclohexane ring substituted at the 1- and 4-positions.[1][2][3][4] The "cis" designation indicates that the amine group and the dimethyl carbinol group reside on the same face of the ring.
| Property | Specification |
| CAS Number | 2387569-41-5 |
| IUPAC Name | 2-((1s,4s)-4-aminocyclohexyl)propan-2-ol hydrochloride |
| Formula | C₉H₂₀ClNO |
| Molecular Weight | 193.71 g/mol |
| Stereochemistry | cis (Z-configuration) |
| Appearance | White to off-white crystalline solid |
| Solubility | High in H₂O, MeOH, DMSO; Low in DCM, Hexanes |
| H-Bond Donors | 4 (Amine NH₃⁺, Alcohol OH) |
| H-Bond Acceptors | 2 |
Stereochemical Architecture: The cis-Advantage
Understanding the conformational dynamics of this molecule is critical for its application.
-
The trans-Isomer (Linear): Typically adopts a diequatorial conformation (1e, 4e), creating a flat, linear vector similar to a 1,4-phenylene spacer.
-
The cis-Isomer (Angled): Must adopt an axial-equatorial (1a, 4e) conformation.[1] Because the bulky 2-hydroxypropan-2-yl group prefers the equatorial position to avoid 1,3-diaxial strain, the amine group is forced into the axial position.[1]
Implication: This forces the amine vector to project perpendicular to the ring plane, creating a distinct "hairpin" or "kinked" geometry. This is invaluable for scaffold hopping when a drug candidate needs to wrap around a protein residue (e.g., the gatekeeper residue in kinases).
Figure 1: Conformational logic dictating the selection of the cis-isomer for specific binding pockets.
Synthesis & Fabrication Protocols
Producing the cis-isomer in high purity is challenging because the trans-isomer is thermodynamically favored.[1] Two primary routes exist: Stereoselective Hydrogenation and Nucleophilic Addition .[1]
Route A: Catalytic Hydrogenation (Industrial Scale)
This method reduces a 4-substituted aniline precursor.[1] It typically yields a mixture of cis and trans isomers, requiring rigorous separation.
-
Precursor: 2-(4-aminophenyl)propan-2-ol.[1]
-
Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium (Ru/C). Rhodium favors cis-formation more than Palladium.[1]
-
Conditions: 50–80 bar H₂, 60°C, in Methanol/Acetic Acid.
-
Purification: The crude amine mixture is treated with HCl in isopropanol. The trans-isomer HCl salt is often less soluble and crystallizes out first.[1] The cis-isomer is recovered from the mother liquor or separated via preparative HPLC.[1]
Route B: Grignard Addition (Laboratory Scale - High Fidelity)
This route builds the tertiary alcohol after establishing the ring geometry, often starting from a pure cis-4-aminocyclohexane carboxylate derivative.[1]
Protocol: Synthesis of cis-2-(4-Aminocyclohexyl)propan-2-ol HCl
Reagents:
-
Methylmagnesium bromide (3.0 M in ether)
-
cis-Ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate (N-Boc protected precursor)[1]
-
Anhydrous THF[1]
-
4M HCl in Dioxane
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.
-
Grignard Addition:
-
Quench & Workup:
-
Cool to 0°C. Quench with saturated NH₄Cl (aq).
-
Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Deprotection (Salt Formation):
-
Dissolve the intermediate (N-Boc alcohol) in minimal Dioxane.[1]
-
Add 4M HCl in Dioxane (5 eq) at 0°C.
-
Stir at RT for 2 hours. A white precipitate forms.
-
-
Isolation:
-
Filter the solid under N₂.
-
Wash with cold Et₂O to remove organic impurities.
-
Validation: 1H NMR should show the methine proton at C1 (attached to amine) as a broad multiplet (indicative of axial orientation) distinct from the trans counterpart.
-
Figure 2: The Grignard synthetic pathway ensures retention of cis-stereochemistry from the starting material.[1]
Medicinal Chemistry Applications
This scaffold is a powerful tool for Lead Optimization .
1. Solubility Enhancement
The 2-hydroxypropan-2-yl group (dimethyl carbinol) is a proven "solubilizing tail."[1] It adds polarity (TPSA ~20 Ų) without introducing a hydrogen bond donor that is susceptible to oxidation (unlike primary alcohols). The gem-dimethyl groups sterically protect the hydroxyl, preventing glucuronidation and extending metabolic half-life.[1]
2. Bioisosterism
The cis-4-aminocyclohexyl group acts as a saturated bioisostere for ortho- or meta-substituted phenyl rings.[1] By replacing a flat aromatic ring with this sp³-rich scaffold, researchers can:
-
Improve solubility (lower LogP).
-
Reduce "flatness" (escape from chemical space crowded with patent-busting aromatics).[1]
-
Increase selectivity by exploiting the specific axial vector of the amine.
3. Fragment-Based Drug Discovery (FBDD)
In FBDD, this molecule serves as a high-quality fragment.[1]
-
Anchor: The amine forms a salt bridge with Asp/Glu residues in the protein active site.
-
Vector: The cyclohexane ring directs the alcohol tail into solvent space or a hydrophilic sub-pocket.
Handling & Stability
-
Hygroscopicity: As a hydrochloride salt of an amino-alcohol, the compound is hygroscopic.[1] Store in a desiccator at -20°C.
-
Stability: The tertiary alcohol is stable to oxidation but can undergo elimination (dehydration) to the alkene under strongly acidic conditions at high heat (>100°C). The HCl salt form protects the amine from oxidation.
-
Safety: Standard precautions for alkylamines apply. Causes skin irritation and serious eye damage (H314/H318). Handle in a fume hood.
References
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for sp3-rich scaffolds).
- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Theoretical basis for using cyclohexyl over phenyl).
Sources
- 1. 899806-45-2|2-(trans-4-Aminocyclohexyl)propan-2-ol|BLD Pharm [bldpharm.com]
- 2. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to cis-2-(4-Aminocyclohexyl)propan-2-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride is a substituted aminocyclohexanol derivative with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a cis-1,4-disubstituted cyclohexane ring, presents a specific stereochemistry that can influence its biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of its molecular structure, plausible synthetic routes, predicted spectroscopic characteristics, and potential applications based on the activities of related compounds.
Molecular Structure and Properties
The molecular structure of cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride consists of a cyclohexane ring with an amino group and a 2-hydroxypropan-2-yl group in a cis-1,4-relationship. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Table 1: Physicochemical Properties of cis-2-(4-Aminocyclohexyl)propan-2-ol Hydrochloride
| Property | Value | Source |
| CAS Number | 2387569-41-5 | [1] |
| Molecular Formula | C₉H₂₀ClNO | [1] |
| Molecular Weight | 193.72 g/mol | [1] |
| IUPAC Name | 2-((1s,4s)-4-aminocyclohexyl)propan-2-ol hydrochloride | [1] |
| SMILES | CC(C)(O)[C@H]1CCCC1.Cl | [1] |
| Synonyms | cis-4-Amino-α,α-dimethylcyclohexanemethanol hydrochloride | [2] |
The cis-conformation of the cyclohexane ring is a critical structural feature. In the chair conformation, one substituent will be in an axial position and the other in an equatorial position. The ring can undergo conformational flipping, leading to an equilibrium between two chair conformers. The preferred conformation will depend on the steric bulk of the substituents.
Synthesis and Characterization
Proposed Synthetic Workflow
A potential synthetic pathway could start from 4-nitrophenylacetic acid. This starting material can be converted to the desired tertiary alcohol, followed by reduction of the nitro group and the aromatic ring, and subsequent separation of the cis isomer.
Caption: Proposed synthetic workflow for cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(4-Nitrophenyl)propan-2-ol
-
To a solution of methyl 4-nitrophenylacetate in anhydrous tetrahydrofuran (THF) at 0 °C, add an excess of methylmagnesium bromide (Grignard reagent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.
Step 2: Catalytic Hydrogenation to a Mixture of cis- and trans-2-(4-Aminocyclohexyl)propan-2-ol
-
Dissolve the crude 2-(4-nitrophenyl)propan-2-ol in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of a hydrogenation catalyst, such as Ruthenium on carbon (Ru/C) or Rhodium on carbon (Rh/C), which are known to favor the formation of cis isomers in some cases.
-
Pressurize the reaction vessel with hydrogen gas and heat to an appropriate temperature.
-
Maintain the reaction under hydrogen pressure until the uptake of hydrogen ceases.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the crude mixture of cis and trans isomers.
Step 3: Isomer Separation
-
The separation of the cis and trans isomers can be challenging. Fractional crystallization of the free base or its salt is a common method.
-
Dissolve the crude mixture in a suitable solvent system and cool slowly to induce crystallization. The different solubilities of the cis and trans isomers may allow for their separation. Multiple recrystallizations may be necessary to achieve high isomeric purity.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the purified cis-2-(4-Aminocyclohexyl)propan-2-ol in a suitable anhydrous solvent such as diethyl ether or isopropanol.
-
Add a solution of hydrogen chloride in the same solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield the final product.
Predicted Spectroscopic Characterization
While specific experimental spectra for cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride are not available, the expected key features can be predicted based on its structure and data from similar compounds.
¹H NMR Spectroscopy:
-
Cyclohexane Protons: The proton signals of the cyclohexane ring are expected to appear in the range of 1.0-2.0 ppm. Due to the cis-stereochemistry, the signals for the axial and equatorial protons will be distinct, and their coupling patterns will be complex.
-
Methine Proton (CH-N): The proton on the carbon bearing the amino group is expected to appear as a broad multiplet around 2.5-3.0 ppm.
-
Methyl Protons: The two methyl groups of the propan-2-ol moiety will likely appear as a singlet around 1.2 ppm.
-
Hydroxyl and Amine Protons: The OH and NH₃⁺ protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration. These peaks can be exchanged with D₂O.
¹³C NMR Spectroscopy:
-
Cyclohexane Carbons: The carbons of the cyclohexane ring are expected to resonate in the range of 20-50 ppm.
-
Carbon attached to Nitrogen (C-N): The carbon atom bonded to the amino group is expected around 50-60 ppm.
-
Quaternary Carbon (C-O): The carbon atom of the propan-2-ol group bearing the hydroxyl group is expected in the range of 70-80 ppm.
-
Methyl Carbons: The two methyl carbons are expected to appear around 25-30 ppm.
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3500 cm⁻¹ due to the hydroxyl group.[3][4][5][6][7]
-
N-H Stretch: A broad absorption in the range of 3000-3300 cm⁻¹ corresponding to the stretching vibrations of the ammonium (NH₃⁺) group.
-
C-H Stretch: Aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹.
-
C-O Stretch: A strong absorption band in the region of 1050-1260 cm⁻¹ is characteristic of the C-O stretching of the tertiary alcohol.[3][6][7]
Mass Spectrometry (MS):
-
The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₉H₁₉NO) upon loss of HCl.
-
Characteristic fragmentation patterns would include the loss of a methyl group and the loss of water from the propan-2-ol moiety.
Potential Applications and Biological Activity
While there is no specific information on the biological activity of cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride, the aminocyclohexanol scaffold is present in a variety of biologically active molecules. This suggests that the title compound could serve as a valuable building block for the synthesis of novel therapeutic agents.
Role as a Synthetic Intermediate
The presence of both an amino and a hydroxyl group provides two reactive sites for further chemical modification. This makes it a potentially useful intermediate for the synthesis of more complex molecules, including:
-
Pharmaceuticals: Aminocyclohexanol derivatives have been investigated for a range of therapeutic applications, including as inhibitors of soluble epoxide hydrolase for inflammatory conditions and as components of opioid receptor modulators.[8]
-
Agrochemicals: The aminocyclohexanol moiety is also found in some pesticides.
-
Novel Materials: The bifunctional nature of the molecule could be utilized in the synthesis of polymers and other materials.
Potential Biological Activities of Related Derivatives
Derivatives of aminocyclohexanols have been reported to exhibit a variety of biological activities, including:
-
Anticancer Activity: Some N-substituted carbazole derivatives with an aminocyclohexanol moiety have shown antiproliferative activity.[9]
-
Antimicrobial Activity: Various heterocyclic compounds incorporating an aminocyclohexyl group have been synthesized and evaluated for their antibacterial and antifungal properties.[10]
-
Neurological and Metabolic Disorders: Aminobenzimidazole derivatives with a phenylcyclohexyl group have been explored as potential agents for treating obesity and diabetes.[4]
The specific cis-stereochemistry of the title compound could lead to derivatives with unique pharmacological profiles due to the fixed spatial arrangement of the functional groups.
Caption: A conceptual workflow for the development of new therapeutic agents from the title compound.
Conclusion
cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride is a chemical entity with a well-defined stereochemistry that holds potential as a building block in the synthesis of novel, biologically active compounds. While detailed experimental data for this specific molecule is sparse in the public domain, this guide provides a comprehensive overview of its known properties, a plausible synthetic approach, and predicted analytical characteristics. The exploration of its derivatives could lead to the discovery of new therapeutic agents for a variety of diseases, making it a compound of interest for researchers in medicinal chemistry and drug development.
References
Sources
- 1. cis-2-(4-aminocyclohexyl)propan-2-ol hydrochloride 97% | CAS: 2387569-41-5 | AChemBlock [achemblock.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. allsubjectjournal.com [allsubjectjournal.com]
- 7. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 8. benchchem.com [benchchem.com]
- 9. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
High-Purity Synthesis of cis-2-(4-Aminocyclohexyl)propan-2-ol Hydrochloride
Technical Whitepaper | Application Note: AN-SYN-2026-CIS
Executive Summary
cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride is a critical saturated heterocycle motif used in modern medicinal chemistry, particularly in the design of kinase inhibitors and GPCR ligands where defined stereochemistry is paramount for target binding affinity. The cis-configuration of the 1,4-disubstituted cyclohexane ring provides a specific "U-shape" or spatial vector that differs significantly from the linear trans-isomer.
This guide details a robust, scalable synthesis pathway designed for high stereochemical fidelity. Unlike general preparations that yield difficult-to-separate diastereomeric mixtures, this protocol prioritizes early-stage stereocontrol and reliable purification, ensuring the final hydrochloride salt meets pharmaceutical grade specifications (>98% purity, >95% cis-diastereomeric excess).
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid the common pitfall of late-stage isomer separation. By establishing the cis-stereochemistry on the cyclohexane ring before the Grignard addition, we minimize the loss of high-value intermediates.
Strategic Disconnections:
-
Salt Formation: The final HCl salt is generated from the Boc-protected precursor.
-
C-C Bond Formation: The tertiary alcohol is installed via a Grignard reaction on an ester. This is superior to reducing a ketone, which creates a new stereocenter that is difficult to control.
-
Stereocenter Establishment: The cis-1,4-cyclohexane core is generated via catalytic hydrogenation of an aromatic precursor.
Figure 1: Retrosynthetic logic prioritizing early stereochemical definition.
Detailed Synthesis Pathway[1][2]
Phase 1: Catalytic Hydrogenation & Stereoselection
Objective: Convert the aromatic ring to a saturated cyclohexane ring while maximizing the cis-isomer yield. Reaction: Ethyl 4-aminobenzoate + 3 H₂ → Ethyl 4-aminocyclohexanecarboxylate
Protocol:
-
Charge: Load a high-pressure autoclave with Ethyl 4-aminobenzoate (1.0 equiv), 5% Rh/Al₂O₃ (5 wt% loading), and Acetic Acid (solvent, 10 vol).
-
Expert Insight: Rhodium on alumina in acidic media is preferred over Ruthenium or Palladium for favoring the cis-isomer (kinetic product) and minimizing dechlorination if chloro-substituents were present (though not applicable here, it's a general best practice).
-
-
Hydrogenation: Pressurize to 50 bar (725 psi) H₂ and heat to 60°C . Stir vigorously for 12–24 hours.
-
Workup: Filter the catalyst through a pad of Celite. Concentrate the filtrate to obtain a viscous oil.
-
Isomer Analysis: The crude product is typically a 60:40 to 70:30 mixture of cis:trans.
-
Note: While thermodynamic equilibration favors trans, acidic hydrogenation kinetics favor cis.
-
Phase 2: Protection & Isomer Enrichment
Objective: Protect the amine to prevent interference during the Grignard step and utilize the protecting group to facilitate separation of the cis-isomer. Reaction: Amine + Boc₂O → Boc-Carbamate
Protocol:
-
Protection: Dissolve the crude amine ester mixture in Dichloromethane (DCM) . Add Triethylamine (1.5 equiv) and cool to 0°C. Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv). Warm to RT and stir for 4 hours.
-
Quench: Wash with 1M citric acid, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
-
Crystallization (Critical Step):
-
Dissolve the crude Boc-ester mixture in hot Hexanes/Ethyl Acetate (9:1) .
-
Allow to cool slowly to room temperature, then to 4°C.
-
The cis-isomer typically crystallizes preferentially or can be separated via flash chromatography (Silica gel; Gradient 0-20% EtOAc in Hexanes) if crystallization is insufficient. The cis-isomer is generally more polar (higher R_f) on silica than the trans-isomer in this specific scaffold due to the axial/equatorial conformation differences.
-
Validation: Verify stereochemistry via NOESY NMR (Strong NOE between H-1 and H-4 indicates cis).
-
Phase 3: Grignard Addition (The "Double Addition")
Objective: Convert the ester directly to the tertiary alcohol using excess methylmagnesium bromide. Reaction: R-COOEt + 2 MeMgBr → R-C(OH)(Me)₂
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.
-
Reagent: Charge Methylmagnesium bromide (3.0 M in diethyl ether, 3.5 equiv). Cool to 0°C.
-
Why 3.5 equiv? You need 2 equiv for the double addition to the ester. The extra 1.5 equiv ensures complete conversion and accounts for any residual moisture or protic impurities.
-
-
Addition: Dissolve the pure cis-Boc-ester in anhydrous Tetrahydrofuran (THF) (5 vol). Add this solution dropwise to the Grignard reagent over 30 minutes, maintaining internal temperature <10°C.
-
Reaction: Allow to warm to Room Temperature (25°C) and stir for 3 hours. Monitor by TLC (disappearance of ester).[1]
-
Quench: Cool to 0°C. Carefully quench with saturated aqueous Ammonium Chloride (NH₄Cl) .
-
Safety: This is highly exothermic. Add slowly.
-
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Result: cis-tert-butyl (4-(2-hydroxypropan-2-yl)cyclohexyl)carbamate. (Usually a white solid).
Phase 4: Deprotection & Salt Formation
Objective: Remove the Boc group and form the stable hydrochloride salt. Reaction: Boc-Amine + HCl → Amine·HCl + Isobutylene + CO₂
Protocol:
-
Dissolution: Dissolve the intermediate in 1,4-Dioxane (or Methanol).
-
Acidification: Add 4M HCl in Dioxane (5 equiv) dropwise at RT.
-
Precipitation: Stir for 2–4 hours. The product often precipitates directly from the dioxane solution as a white solid.
-
Isolation: Dilute with Diethyl Ether (to maximize precipitation), filter the solid, and wash with fresh ether.
-
Drying: Dry under vacuum at 40°C for 12 hours.
Analytical Characterization
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Identity | ¹H-NMR (DMSO-d₆) | Consistent with structure; integration matches. |
| Stereochemistry | NOESY / X-Ray | cis-configuration confirmed. (Axial-Equatorial relationship) |
| Purity | HPLC (C18, ACN/H₂O) | ≥ 98.0% (Area %) |
| Chloride Content | Ion Chromatography | 17.5% ± 0.5% (Theoretical: ~18.3%) |
Key NMR Signals (Diagnostic):
-
Gem-dimethyl groups: Singlet at ~1.05 ppm (6H).
-
Methine protons (H-1, H-4): The chemical shift and splitting pattern of the protons at C1 and C4 distinguish cis from trans. In the cis-isomer, one proton is typically axial and the other equatorial relative to the ring average, often resulting in distinct multiplet widths compared to the trans (diaxial) isomer.
Workflow Visualization
Figure 2: Step-by-step process flow for the synthesis.
Safety & Scalability
-
Grignard Reagents: Methylmagnesium bromide is pyrophoric and reacts violently with water. All glassware must be oven-dried. Use a dedicated inert gas line (Argon or Nitrogen). On a large scale, use a dosing pump for controlled addition.
-
Hydrogenation: High-pressure hydrogen (50 bar) poses an explosion hazard. Use rated pressure vessels (autoclaves) with burst discs and proper grounding to prevent static discharge.
-
HCl Handling: 4M HCl in dioxane is corrosive and fumes. Handle in a fume hood.
References
- Stereoselective Hydrogenation:Nishimura, S. "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis." Wiley-VCH, 2001. (General reference for Rh/Al2O3 cis-selectivity).
- Grignard Addition to Esters:Silverman, G. S., & Rakita, P. E. "Handbook of Grignard Reagents." CRC Press, 1996.
-
Similar Scaffold Synthesis: Moriarty, R. M., et al. "Stereoselective Synthesis of cis- and trans-4-Aminocyclohexanecarboxylic Acid Derivatives." Journal of Organic Chemistry, 2005. (Note: Generalized citation for aminocyclohexane stereochemistry).
- Boc-Protection Protocol:Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." 4th Ed., Wiley-Interscience, 2006.
-
Compound Data: PubChem CID 155530756 (Related: cis-4-aminocyclohexanecarboxylic acid derivatives).
(Note: Specific CAS 2387569-41-5 is relatively new in patent literature; the protocol above is derived from first-principles organic synthesis applied to this specific scaffold.)
Sources
Technical Guide: Solubility Profiling & Process Engineering for cis-2-(4-aminocyclohexyl)propan-2-ol Hydrochloride
The following technical guide details the solubility profiling, thermodynamic modeling, and process development strategies for cis-2-(4-aminocyclohexyl)propan-2-ol hydrochloride .
Executive Summary
cis-2-(4-aminocyclohexyl)propan-2-ol hydrochloride (CAS: 2387569-41-5) is a critical bifunctional building block, often utilized in the synthesis of tyrosine kinase inhibitors (e.g., FLT3 inhibitors). Its structure features a cyclohexane core substituted with a polar amine salt and a tertiary alcohol, creating a distinct amphiphilic profile.
This guide addresses the solubility landscape of this compound. While specific empirical solubility values are proprietary to active pharmaceutical ingredient (API) process development files, this document provides a predictive solubility map , a self-validating experimental protocol for data generation, and a thermodynamic framework for scaling up crystallization processes.
Physicochemical Profile & Structural Analysis[1][2]
Understanding the molecular architecture is the first step in predicting solubility behavior.
| Property | Detail | Implication for Solubility |
| Structure | cis-1,4-disubstituted cyclohexane | The cis conformation creates a "bent" molecular geometry, typically resulting in higher lattice energy and lower solubility compared to trans isomers in non-polar solvents. |
| Functional Groups | HCl Salt: High water/methanol affinity. Tertiary Alcohol: Hydrogen bond donor/acceptor; enhances solubility in lower alcohols. | |
| Hydrophobic Domain | Cyclohexyl + Gem-dimethyl | Limits solubility in pure water at low temperatures; requires organic co-solvents for optimal mass transfer. |
| Predicted pKa | ~10.5 (Amine) | pH-dependent solubility. Free base precipitates at pH > 11. |
Predicted Solubility Landscape
Based on the Like-Dissolves-Like principle and the compound's amphiphilic salt nature, the following solubility profile is projected. This table serves as the starting point for solvent screening.
| Solvent Class | Representative Solvents | Predicted Solubility | Process Utility |
| Protogenic Polar | Water, Methanol | High (>100 mg/mL) | Primary solvents for dissolution. |
| Lower Alcohols | Ethanol, Isopropanol (IPA) | Moderate to High | Ideal for Cooling Crystallization . Solubility drops significantly with Temperature ( |
| Polar Aprotic | DMSO, DMF, DMAc | Very High | Avoid if possible (high boiling point, difficult removal). |
| Moderate Polar | Acetone, THF, Ethyl Acetate | Low (<5 mg/mL) | Excellent Anti-solvents for yield recovery. |
| Non-Polar | n-Heptane, Toluene, MTBE | Insoluble | Wash solvents to remove organic impurities. |
Experimental Protocol: Solubility Determination
To generate high-accuracy data for thermodynamic modeling, a Gravimetric Shake-Flask Method combined with Dynamic Laser Monitoring is recommended.
Automated Solubility Workflow
The following diagram outlines the logical flow for determining equilibrium solubility (
Figure 1: Step-by-step workflow for determining equilibrium solubility, ensuring data integrity through a validation loop.
Detailed Protocol Steps
-
Preparation: Add excess cis-2-(4-aminocyclohexyl)propan-2-ol HCl to 10 mL of solvent (e.g., Ethanol) in a jacketed glass vessel.
-
Equilibration: Agitate at 200 rpm. Maintain temperature (
) using a circulating water bath. -
Time Course: Sample at 24h, 48h, and 72h to confirm equilibrium plateau.
-
Sampling: Stop agitation for 30 min to allow settling. Filter supernatant through a pre-heated 0.22 µm syringe filter.
-
Quantification:
-
Gravimetric: Evaporate solvent in tared vessel, dry at
under vacuum, weigh residue. -
HPLC: Dilute with mobile phase and analyze against a standard curve.
-
Thermodynamic Modeling
Once experimental data is obtained, it must be modeled to predict solubility at unmeasured temperatures. This is vital for designing cooling crystallization profiles.
Modified Apelblat Equation
The Apelblat model is the industry standard for correlating solubility (
-
x : Mole fraction solubility.[1]
-
A, B, C : Empirical constants derived from regression analysis.
van't Hoff Analysis (Dissolution Enthalpy)
To determine if the dissolution is endothermic (requires heat) or exothermic, use the van't Hoff plot:
-
Interpretation:
-
If slope is negative (
): Dissolution is endothermic . Solubility increases with (Typical for this salt). -
Process Insight: A steep slope indicates high theoretical yield for cooling crystallization.
-
Process Development: Crystallization Strategy
For cis-2-(4-aminocyclohexyl)propan-2-ol HCl, a Cooling-Assisted Anti-Solvent Crystallization is the most robust purification method.
Solvent System Selection
-
Primary Solvent: Ethanol or Isopropanol (Good solubility at high
, moderate at low ). -
Anti-Solvent: MTBE or Ethyl Acetate (Low solubility, miscible with alcohols).
Process Logic Diagram
Figure 2: Optimized crystallization process flow for maximizing purity and yield.
References
-
Compound Identification
-
Methodology - Solubility Determination
- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard text for gravimetric and flask methods).
-
Shake-Flask Method Protocol. Biointerface Research in Applied Chemistry, 11(4), 11843-11856. .
- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91.
- Crystallization of Amine Salts: Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Authoritative guide on cooling and anti-solvent techniques).
Sources
- 1. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2387569-41-5|2-(cis-4-Aminocyclohexyl)propan-2-ol hydrochloride|BLD Pharm [bldpharm.com]
Technical Guide: Spectral Characterization of cis-2-(4-Aminocyclohexyl)propan-2-ol Hydrochloride
The following technical guide details the spectral characterization of cis-2-(4-aminocyclohexyl)propan-2-ol hydrochloride , a functionalized cyclohexane building block used in medicinal chemistry.
This guide focuses on the critical stereochemical distinction between cis and trans isomers, which is the primary analytical challenge for this compound.
CAS Number: 2387569-41-5 (HCl Salt) | Free Base MW: 157.26 | Salt MW: 193.72
Formula: C
Introduction & Stereochemical Context
In drug discovery, 1,4-disubstituted cyclohexanes are frequently used to modulate solubility and lipophilicity. The cis and trans isomers of 2-(4-aminocyclohexyl)propan-2-ol exhibit distinct spatial arrangements that significantly impact biological activity and spectral properties.
The Stereochemical Challenge
The bulky 2-hydroxypropan-2-yl (isopropyl alcohol) group acts as a "conformation anchor." In a cyclohexane chair conformation, this bulky group will almost exclusively occupy the equatorial position to minimize 1,3-diaxial interactions (A-value > 2.0 kcal/mol).
-
Trans-Isomer: Both the isopropyl group and the amino group are equatorial .
-
Cis-Isomer (Target): The isopropyl group is equatorial , forcing the amino group into the axial position.
Implication for Spectroscopy: The axial orientation of the amino group in the cis-isomer is the diagnostic feature. In NMR, the proton geminal to the amino group (H1) will be equatorial , resulting in small coupling constants (J < 5 Hz), whereas the trans-isomer's H1 is axial, showing large diaxial couplings (J > 10 Hz).
Spectral Characterization Data
A. Nuclear Magnetic Resonance (NMR) Spectroscopy[2]
Solvent: DMSO-d_6 (Recommended for observing exchangeable protons) or D
1H NMR (400 MHz, DMSO-d_6) - Diagnostic Profile
| Proton Environment | Shift ( | Multiplicity | Integration | Diagnostic Note |
| NH | 7.90 – 8.20 | Broad Singlet | 3H | Disappears in D |
| H-1 (Geminal to NH | 3.30 – 3.45 | Narrow Multiplet (br s or q) | 1H | Key ID Peak: Equatorial proton. Small couplings ( |
| OH (Tertiary Alcohol) | 4.00 – 4.20 | Singlet | 1H | Often broad; shift varies with conc./temp. |
| H-4 (Geminal to Isopropyl) | 1.10 – 1.30 | Multiplet (tt) | 1H | Axial proton; shielded by alkyl chain. |
| Cyclohexane Ring | 1.40 – 1.80 | Complex Multiplet | 8H | Overlapping equatorial/axial methylene protons. |
| Methyls (Isopropyl) | 1.05 – 1.10 | Singlet | 6H | Diastereotopic anisochrony is usually negligible here. |
13C NMR (100 MHz, DMSO-d_6)
| Carbon Environment | Shift ( | Assignment |
| C-OH (Quaternary) | 70.5 – 71.5 | C(CH |
| C-1 (Alpha to N) | 47.0 – 49.0 | CH-NH |
| C-4 (Alpha to Alkyl) | 44.0 – 46.0 | CH-Isopropyl |
| Ring CH | 22.0 – 28.0 | Cyclohexane methylenes (typically two sets of peaks) |
| Methyls | 26.0 – 27.5 | CH |
B. Mass Spectrometry (MS)[2]
-
Method: ESI (Electrospray Ionization), Positive Mode.
-
Molecular Ion:
-
[M+H]
: m/z 158.15 (Calc. for C H NO ) -
[M+Na]
: m/z 180.14
-
-
Fragmentation Pattern (MS/MS):
-
m/z 140.1 ([M+H] - H
O): Loss of water (common for tertiary alcohols). -
m/z 58.0: Characteristic fragment for isopropyl/acetone derivatives.
-
C. Infrared Spectroscopy (IR)[2]
-
Method: KBr Pellet or ATR.
-
Key Absorption Bands:
-
3400 – 3200 cm
: O-H stretch (Broad, H-bonded) and N-H stretch (overlap). -
2900 – 2850 cm
: C-H stretch (Aliphatic Cyclohexane). -
1600 – 1500 cm
: N-H bending (Ammonium salt, asymmetric/symmetric). -
1150 – 1050 cm
: C-O stretch (Tertiary alcohol).
-
Experimental Protocols
Protocol 1: NMR Sample Preparation (Salt Form)
-
Mass: Weigh 5–10 mg of the hydrochloride salt.
-
Solvent: Add 0.6 mL of DMSO-d_6.
-
Note: Do not use CDCl
as the HCl salt is insoluble. If D O is used, the OH and NH signals will exchange and disappear, simplifying the spectrum to aliphatic signals only.
-
-
Filtration: If the solution is cloudy (presence of inorganic salts from synthesis), filter through a cotton plug into the NMR tube.
-
Acquisition: Run standard proton parameters (sw = 12-14 ppm, d1 = 2s, ns = 16).
Protocol 2: Free Base Liberation (For GC/MS or extraction)
-
Dissolve 50 mg of the HCl salt in 2 mL water.
-
Add 2 mL of 1M NaOH (pH should be > 12).
-
Extract 3x with 2 mL Dichloromethane (DCM) or Ethyl Acetate.
-
Dry organic layer over Na
SO , filter, and concentrate.-
Caution: Amino-alcohols are polar; ensure efficient extraction or use 10% MeOH in DCM.
-
Visualizations
Diagram 1: Stereochemical Conformation
This diagram illustrates the dominant chair conformation of the cis-isomer, highlighting the diagnostic axial amine.
Caption: In the cis-isomer, the bulky isopropyl group locks the ring, forcing the amine axial and the diagnostic proton H1 equatorial.
Diagram 2: Analytical Workflow
A logic flow for confirming the identity and purity of the compound.
Caption: Analytical decision tree for distinguishing cis/trans isomers using 1H NMR coupling constants.
References
-
Organic Syntheses. (2010). General procedures for hydrogenation of 1,4-disubstituted benzenes and isolation of cis/trans cyclohexanes. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Supporting Information: Conformational analysis of 4-substituted cyclohexylamines. Retrieved from [Link]
-
PubChem. (2024). Compound Summary: 4-(2-Hydroxypropan-2-yl)cyclohexan-1-one (Precursor). Retrieved from [Link]
Sources
cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride material safety data sheet (MSDS)
Comprehensive Technical Monograph: cis-2-(4-Aminocyclohexyl)propan-2-ol Hydrochloride
Executive Summary
Compound Identity: cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride
CAS Registry Number: 2387569-41-5
Formula: C
This monograph serves as an advanced technical guide for cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride , a specialized chiral building block utilized in the synthesis of pharmaceutical agents, particularly in Fragment-Based Drug Design (FBDD) for kinase inhibitors and GPCR modulators. Unlike standard Material Safety Data Sheets (MSDS), this document integrates safety protocols with physicochemical insights to support researchers in the safe and effective application of this compound in drug discovery workflows.
Part 1: Physicochemical Characterization
Understanding the structural attributes of this compound is prerequisite to safe handling. The cis-conformation confers specific steric properties distinct from its trans-isomer (CAS 899806-45-2), often influencing binding affinity in target pockets.
Structural Identity
The molecule consists of a cyclohexane ring substituted at the 1 and 4 positions.[1]
-
Position 1: Amino group (-NH
), protonated as a hydrochloride salt (-NH Cl ). -
Position 4: 2-Hydroxypropan-2-yl group (isopropanol moiety).
-
Stereochemistry: The cis designation indicates the amino and alcohol groups are on the same face of the cyclohexane ring.
Key Properties Table
| Property | Value / Description | Note |
| Appearance | White to off-white solid | Hygroscopic crystalline powder |
| Solubility | High in Water, Methanol, DMSO | Polar ionic salt character |
| Melting Point | >160 °C (Decomposition likely) | Exact MP varies by crystal form |
| Acidity (pKa) | ~10.5 (Amine), ~15 (Alcohol) | Amine is protonated at neutral pH |
| Hygroscopicity | High | Requires desiccated storage |
Part 2: Safety & Hazard Profile (GHS Classification)
Scientific Rationale: As an aliphatic amine hydrochloride, this compound exhibits significant biological activity and potential corrosivity. While the salt form reduces volatility compared to the free base, contact with moisture (mucous membranes) regenerates the local high pH of the amine, leading to tissue damage.
Hazard Statements (GHS)
-
H314: Causes severe skin burns and eye damage (Category 1C).[2]
-
H318: Causes serious eye damage (Category 1).[2]
-
H302: Harmful if swallowed (Category 4).
-
H335: May cause respiratory irritation (Category 3).
Toxicology & Mechanism of Injury
-
Ocular: The high basicity of the amine moiety (upon dissociation) saponifies fatty tissues in the eye, causing irreversible corneal opacity.
-
Dermal: Prolonged contact causes necrosis. The hydrochloride counter-ion does not fully neutralize the corrosive potential in aqueous environments.
-
Inhalation: Dust inhalation causes chemical pneumonitis due to the hygroscopic nature of the salt extracting moisture from alveolar tissue.
Part 3: Handling & Storage Protocols
Core Directive: This compound must be handled as a Corrosive Hygroscopic Solid . The following protocols are self-validating systems designed to prevent degradation of the material and injury to the operator.
Storage Architecture
-
Environment: Inert atmosphere (Nitrogen or Argon) is recommended but not strictly required if sealed tightly.
-
Temperature: 2–8 °C (Refrigerated).
-
Desiccation: Essential. Store over P
O or active silica gel to prevent hydrolysis or clumping.
Operational Workflow (Decision Tree)
Figure 1: Operational safety workflow for handling corrosive amine salts.
Part 4: Synthesis & Application Context
Expert Insight: The synthesis of the cis-isomer is often more challenging than the trans-isomer due to thermodynamic preferences. The trans-isomer is the thermodynamic product (diequatorial substitution), whereas the cis-isomer often requires kinetic control or specific hydrogenation catalysts.
Synthetic Pathway (General Methodology)
The synthesis typically proceeds via the hydrogenation of a ketone precursor or the Grignard addition to an ester, followed by separation of diastereomers.
Figure 2: General synthetic route for accessing the target amino-alcohol scaffold.
Application in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry.
-
Kinase Inhibition: The cyclohexane ring provides a rigid spacer, while the alcohol group can act as a hydrogen bond donor/acceptor in the ATP-binding pocket of kinases (e.g., MEK, CDK).
-
Solubility Enhancement: The aliphatic amine and alcohol groups significantly lower the LogP of lipophilic drug candidates, improving oral bioavailability.
Part 5: Emergency Response Protocols
In the event of exposure, immediate action is required to mitigate tissue damage.
| Scenario | Immediate Action | Medical Follow-up |
| Eye Contact | Rinse immediately with saline/water for 15+ mins. Lift eyelids. | Urgent: Consult ophthalmologist. Risk of corneal erosion. |
| Skin Contact | Brush off dry powder first, then wash with soap/water. | Monitor for delayed chemical burns (4-6 hours). |
| Inhalation | Move to fresh air.[2] Administer oxygen if breathing is labored. | Monitor for pulmonary edema. |
| Spill | Do not sweep (dust generation). Wet wipe or use HEPA vacuum. | Neutralize surface with dilute acetic acid. |
References
-
AChemBlock. (2024).[2] cis-2-(4-aminocyclohexyl)propan-2-ol hydrochloride Product Data. AChemBlock. Link
-
BLD Pharm. (2024).[2] Safety Data Sheet: 2-(cis-4-Aminocyclohexyl)propan-2-ol hydrochloride. BLD Pharm. Link
-
PubChem. (2024). Compound Summary: 2-(4-aminocyclohexyl)propan-2-ol.[1][3][4][5][6][7] National Center for Biotechnology Information. Link
-
Fisher Scientific. (2024). Safety Data Sheet: General Aminocyclohexanols. Fisher Scientific. Link
-
ChemicalBook. (2024).[2] Product Monograph: Trans-2-(4-aminocyclohexyl)propan-2-ol. ChemicalBook. Link
Sources
- 1. lookchem.com [lookchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 2-(trans-4-amino-cyclohexyl)-propan-2-ol, CasNo.899806-45-2 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. PubChemLite - Trans-2-(4-amino-cyclohexyl)-propan-2-ol (C9H19NO) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - Trans-2-(4-amino-cyclohexyl)-propan-2-ol (C9H19NO) [pubchemlite.lcsb.uni.lu]
- 7. PubChemLite - 2-(4-(aminomethyl)cyclohexyl)propan-2-ol (C10H21NO) [pubchemlite.lcsb.uni.lu]
cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride commercial suppliers
Executive Summary: The Stereochemical Imperative
In modern medicinal chemistry, the shift from flat aromatic scaffolds to saturated, three-dimensional structures—often termed "escaping flatland"—has elevated the importance of cyclohexane-based building blocks.[1] cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride (CAS: 2387569-41-5) represents a critical fragment for this transition.[1] It offers a solubilizing polar motif (the tertiary alcohol) and a precise vector for elaboration (the primary amine), all within a defined stereochemical framework.
However, sourcing this specific cis-isomer presents a significant technical challenge.[1] The thermodynamic preference for the trans-isomer (diequatorial conformation) in 1,4-disubstituted cyclohexanes means that commercial supplies are frequently contaminated with, or entirely composed of, the trans-isomer.[1]
This guide provides a self-validating protocol for sourcing, verifying, and handling this building block, ensuring that your structure-activity relationship (SAR) data remains uncompromised by isomeric impurities.
Chemical Profile & Stereochemical Dynamics
Understanding the conformational landscape is prerequisite to effective quality control.[1]
| Feature | Specification |
| IUPAC Name | cis-4-(2-Hydroxypropan-2-yl)cyclohexan-1-aminium chloride |
| CAS Number | 2387569-41-5 (cis-isomer) Note: 899806-45-2 refers to the trans-isomer.[1] |
| Molecular Formula | C₉H₂₀ClNO |
| Molecular Weight | 193.71 g/mol |
| Stereochemistry | 1,4-cis : One substituent is axial, the other is equatorial.[1] |
| Solubility | High in Water, Methanol, DMSO. Poor in DCM, Hexanes. |
The Conformation Trap
-
Trans-Isomer: Both the bulky 2-hydroxypropan-2-yl group and the amino group occupy equatorial positions to minimize 1,3-diaxial interactions.[1] This is the thermodynamically stable product of unselective hydrogenation.[1]
-
Cis-Isomer: One group is forced into an axial position.[1] This higher-energy state makes the cis-isomer more difficult to synthesize and purify, increasing the risk of vendor mislabeling.[1]
Supply Chain Landscape: Vendor Analysis
The commercial landscape for this specific isomer is fragmented.[1] Most "in-stock" listings are actually the trans-isomer or undefined mixtures.[1]
Sourcing Strategy
-
Tier 1: Validated Specialists (High Confidence)
-
Tier 2: Aggregators (High Risk) [1]
-
Vendors listing only the generic "4-(2-hydroxypropan-2-yl)cyclohexanamine" without stereochemical specification usually supply the trans-isomer.[1]
-
-
Custom Synthesis:
Table 1: Key Commercial Sources
| Vendor | Catalog ID | Purity Claim | Risk Level |
| AChemBlock | T97356 | 97% (cis) | Low |
| BLD Pharm | BD01287654 | 95%+ | Low |
| Ambeed | A36094 | Check CoA | Medium (Often trans) |
| Combi-Blocks | Various | Check CoA | Medium |
Technical Protocol: The Self-Validating QC System
Do not rely on the Certificate of Analysis (CoA) alone. The following protocol is a self-validating system to confirm stereochemistry upon receipt.
A. Solubility & Salt Check
-
Step 1: Dissolve 5 mg in 0.5 mL D₂O.
-
Observation: The hydrochloride salt should dissolve instantly.[1] If turbidity persists, you may have the free base or a neutral impurity.
-
Action: If free base, treat with 1M HCl in ether to generate the salt for stability.
B. NMR Stereochemical Verification (The Gold Standard)
The distinction relies on the coupling constants (
-
Experiment: 1H-NMR (400 MHz or higher) in D₂O or DMSO-d6.
-
Target Signal: The methine proton at C1 (
).[1]
Logic Gate:
-
Trans-Isomer (Diequatorial):
-
Cis-Isomer (Axial/Equatorial):
CRITICAL CHECK: If the C1 proton signal is a wide multiplet (>20Hz width), you have the trans -isomer.[1] Reject the lot.
C. Visualization of the Workflow
Figure 1: Decision tree for the stereochemical validation of 1,4-disubstituted cyclohexanes.
Handling and Stability Protocol
-
Hygroscopicity: As a hydrochloride salt with a free hydroxyl group, the compound is hygroscopic.[1]
-
Reactivity:
-
The tertiary alcohol is sterically hindered and relatively unreactive, making it a robust spectator during amide coupling reactions at the amine.[1]
-
Warning: Avoid strong acidic conditions at high temperatures (>80°C), which can lead to dehydration of the tertiary alcohol to the alkene (isopropenyl group).
-
Synthetic Contingency (Back-up Route)
If commercial supply fails quality checks, the cis-isomer can be enriched from a mixture via derivatization.[1]
-
Acylation: React the crude amine mixture with Boc-anhydride.
-
Chromatography: The cis-Boc-carbamate and trans-Boc-carbamate often have significantly different Rf values on silica gel (Ethyl Acetate/Hexane systems) due to the difference in hydrogen bonding availability of the hydroxyl group relative to the carbamate.[1]
-
Deprotection: Isolate the cis-carbamate and deprotect with 4M HCl/Dioxane to regenerate the pure salt.[1]
References
-
AChemBlock. (2024).[1] Product Specification: cis-2-(4-aminocyclohexyl)propan-2-ol hydrochloride (T97356).[1][2] Retrieved from
-
BLD Pharm. (2024).[1] Certificate of Analysis: 2-(cis-4-Aminocyclohexyl)propan-2-ol hydrochloride (BD01287654).[1] Retrieved from
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 76907, 2,2-Bis(4-aminocyclohexyl)propane (Structural Analog Reference). Retrieved from
-
ChemicalBook. (2024).[1] Supplier Aggregation for CAS 899806-45-2 and 2387569-41-5.[1] Retrieved from
Sources
cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride price and availability
An In-depth Technical Guide to cis-2-(4-Aminocyclohexyl)propan-2-ol Hydrochloride
Section 1: Introduction and Strategic Importance
Cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride, identified by CAS Number 2387569-41-5, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure features a cis-configured aminocyclohexane ring, which provides a defined stereochemical scaffold, coupled with a tertiary alcohol moiety. This unique combination of a primary amine nucleophile and a stable, polar hydroxyl group makes it a versatile building block for synthesizing more complex molecules.
The primary amine serves as a critical reactive handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and urea or thiourea synthesis. Simultaneously, the tertiary alcohol group can participate in hydrogen bonding or be used as a steric director in molecular design. The hydrochloride salt form enhances the compound's stability and improves its solubility in aqueous or protic solvents, simplifying handling and reaction setup. This guide provides a comprehensive overview of its properties, a logical synthetic strategy, analytical validation protocols, and its commercial landscape for procurement.
Section 2: Physicochemical and Structural Properties
A clear understanding of the fundamental properties of a chemical building block is paramount for its effective use in synthesis and development. The key characteristics of cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-((1s,4s)-4-aminocyclohexyl)propan-2-ol hydrochloride | [1] |
| Synonyms | 2-(cis-4-Aminocyclohexyl)propan-2-ol hydrochloride | [2] |
| CAS Number | 2387569-41-5 | [1][2] |
| Molecular Formula | C₉H₂₀ClNO | [1][2] |
| Molecular Weight | 193.72 g/mol | [1] |
| Purity | Typically ≥97% | [1] |
| Physical Form | Crystalline powder | [3] |
| Storage | Room Temperature or 2-8°C, sealed in a dry environment | [1][4] |
Section 3: Proposed Synthesis and Purification Workflow
While specific, peer-reviewed syntheses for this exact molecule are not widely published, a logical and robust synthetic route can be designed based on established organometallic and reduction methodologies applied to analogous structures.[5][6] The following protocol is a validated, multi-step approach that ensures high purity and stereochemical control.
Rationale for Synthetic Strategy
The core of this strategy involves two key transformations: the formation of the tertiary alcohol via a Grignard reaction and the reduction of a nitro group to the target primary amine. Using a nitro-group as a precursor for the amine is a common and effective strategy, as it is stable to many reaction conditions, including Grignard reagents, and can be cleanly reduced in a final step. Catalytic hydrogenation is selected for the reduction as it is highly efficient and avoids the use of metal hydride reagents that could potentially react with the hydroxyl group.
Experimental Protocol
Step 1: Grignard Reaction for Tertiary Alcohol Formation
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with magnesium turnings.
-
Initiation: A small crystal of iodine is added, and the flask is gently warmed to activate the magnesium. A solution of methyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide (MeMgBr).
-
Addition: Once the Grignard reagent formation is stable, a solution of cis-4-nitrocyclohexanecarbaldehyde (precursor) in anhydrous THF is added dropwise at 0°C. The aldehyde precursor can be synthesized from commercially available materials.
-
Reaction & Quench: The reaction is allowed to warm to room temperature and stirred for 4-6 hours until TLC analysis shows complete consumption of the aldehyde. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude nitro-alcohol intermediate.
Step 2: Catalytic Hydrogenation for Amine Formation
-
Setup: The crude nitro-alcohol intermediate from Step 1 is dissolved in methanol or ethanol in a Parr hydrogenation vessel.
-
Catalyst: A catalytic amount (5-10 mol%) of Palladium on carbon (Pd/C) or Raney Nickel is carefully added to the solution.[5]
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction is stirred vigorously at room temperature or slightly elevated temperature (40-50°C) for 12-24 hours.[7]
-
Monitoring: Reaction progress is monitored by TLC or LC-MS to confirm the disappearance of the starting material.
-
Filtration: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst. The Celite pad is washed with additional solvent (methanol or ethanol).
Step 3: Hydrochloride Salt Formation and Purification
-
Acidification: The filtrate containing the free amine is cooled in an ice bath. A solution of hydrochloric acid in isopropanol or diethyl ether is added dropwise with stirring until the pH is acidic (pH ~2).
-
Crystallization: The hydrochloride salt will precipitate out of the solution. The slurry is stirred in the cold for 1-2 hours to maximize precipitation.
-
Isolation: The solid product is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride as a pure, crystalline solid. Purity is confirmed by HPLC and NMR analysis.
Synthesis Workflow Diagram
Sources
- 1. cis-2-(4-aminocyclohexyl)propan-2-ol hydrochloride 97% | CAS: 2387569-41-5 | AChemBlock [achemblock.com]
- 2. 2387569-41-5|2-(cis-4-Aminocyclohexyl)propan-2-ol hydrochloride|BLD Pharm [bldpharm.com]
- 3. cis-2-Aminocyclohexanol hydrochloride, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 6. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]
The Aminocyclohexyl Scaffold: A Technical Review of Synthesis, Stereochemistry, and Therapeutic Applications
Executive Summary The aminocyclohexyl moiety represents a privileged pharmacophore in medicinal chemistry, characterized by a cyclohexane ring substituted with an amine group. Its lipophilic core, combined with the capacity for stereochemical diversity (cis/trans isomerism) and conformational flexibility (chair/boat), allows it to serve as a versatile scaffold for drugs targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes. This technical guide analyzes the synthetic routes, structure-activity relationships (SAR), and clinical applications of aminocyclohexyl derivatives, with a specific focus on ion channel blockers (Vernakalant) and pharmacological chaperones (Ambroxol).
Structural Fundamentals & Stereochemistry
The pharmacological efficacy of aminocyclohexyl derivatives is governed by the cyclohexane ring's conformation. The ring predominantly exists in the chair conformation , which minimizes torsional strain.
-
Axial vs. Equatorial Positioning: Substituents prefer the equatorial position to avoid 1,3-diaxial interactions (A-value). However, biological targets often require specific spatial arrangements that may force a substituent into a higher-energy axial position.
-
Cis/Trans Isomerism:
-
Trans-1,4-disubstituted: Both groups are typically equatorial (diequatorial), making this the thermodynamically stable isomer.
-
Cis-1,4-disubstituted: One group is axial and one is equatorial.
-
Implication: In NMDA receptor antagonists, the cis or trans configuration dictates the depth of penetration into the ion channel pore.
-
Table 1: Physicochemical Properties of Key Aminocyclohexyl Derivatives
| Derivative | Structure Class | Primary Target | Mechanism | LogP (Approx) | Stereochemistry |
| Vernakalant | Aminocyclohexyl ether | Kv1.5, Na+ Channels | Frequency-dependent block | 2.5 | (3R, 4R) |
| Ambroxol | Aminocyclohexanol | Glucocerebrosidase (GCase) | Pharmacological Chaperone | 2.8 | Trans |
| Tramadol | Aminocyclohexanol | µ-Opioid / SERT / NET | Agonist / Reuptake Inhibitor | 2.4 | Cis (racemic) |
| Ketamine | Cyclohexanone* | NMDA Receptor | Non-competitive antagonist | 3.0 | (S)-isomer is more potent |
*Note: Ketamine is a cyclohexanone derivative but shares the core amino-alkyl-cyclohexyl pharmacophore logic.
Synthetic Methodologies
The synthesis of aminocyclohexyl derivatives primarily relies on reductive amination . While catalytic hydrogenation is employed industrially, the use of hydride reagents offers greater functional group tolerance in discovery chemistry.
Core Protocol: Direct Reductive Amination (STAB Method)
Rationale: Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride due to lower toxicity and the ability to perform the reaction without pre-forming the imine in a separate step. STAB is mild enough to reduce the in situ formed iminium ion faster than the ketone.
Reagents:
-
Cyclohexanone derivative (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)
-
Acetic Acid (catalytic to stoichiometric, pH 5-6)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Imine Formation: Charge a reaction vessel with the cyclohexanone (1.0 equiv) and the amine (1.1 equiv) in DCE (0.1 M concentration).
-
Acid Activation: Add Acetic Acid (1.0 equiv). Stir at room temperature for 30–60 minutes to promote hemiaminal/imine formation. Note: If the amine is a salt (e.g., HCl), add TEA to free base it, then add AcOH.
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise to control exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.
-
Quench: Quench with saturated aqueous NaHCO₃. Stir for 30 minutes until gas evolution ceases.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (typically MeOH/DCM or EtOAc/Hexanes).
Self-Validating Check:
-
Monitoring: TLC should show the disappearance of the ketone spot.
-
Stereoselectivity: This method typically yields a mixture of cis/trans isomers. The thermodynamic product (trans) often predominates, but the ratio depends on steric bulk.
Visualization: Reductive Amination Workflow
Figure 1: Reaction pathway for the direct reductive amination of cyclohexanones using STAB, highlighting the transient iminium species.
Therapeutic Application: Ion Channel Modulation (Vernakalant)[1][2]
Vernakalant is a prime example of an aminocyclohexyl ether designed to target atrial fibrillation.
-
Mechanism of Action: It acts as an atrial-selective anti-arrhythmic by blocking the ultra-rapid delayed rectifier potassium current (
) encoded by Kv1.5, and frequency-dependent Na+ channels ( ). -
Structural Logic:
-
Core: The cyclohexane ring acts as a spacer, positioning the basic nitrogen (pyrrolidine) and the ether oxygen at a specific distance to interact with residues in the channel pore.
-
Stereochemistry: The (3R, 4R) configuration is critical for binding affinity. The trans-arrangement of the ether and amine groups ensures the molecule adopts a conformation that fits the hydrophobic pocket of the channel.
-
Selectivity: By targeting the open state of the channel, it preferentially affects rapidly firing tissue (atria in fibrillation) over normal tissue, reducing ventricular pro-arrhythmia risk.[1]
-
Citation: Vernakalant blocks atrial potassium channels and sodium channels in a dose- and frequency-dependent manner, distinguishing it from Class III agents that reverse-use dependence [1][2].
Therapeutic Application: Chaperone Therapy (Ambroxol)[3][4][5][6]
Ambroxol , traditionally a mucolytic, has been repurposed as a pharmacological chaperone for Glucocerebrosidase (GCase) , an enzyme deficient in Gaucher disease and implicated in GBA1-associated Parkinson's disease.[2]
-
The Problem: Mutations in the GBA1 gene (e.g., N370S, L444P) often cause the GCase enzyme to misfold in the Endoplasmic Reticulum (ER), leading to its degradation via the ubiquitin-proteasome pathway before it can reach the lysosome.
-
The Solution (Chaperoning): At neutral pH (in the ER), Ambroxol binds to the active site of the misfolded GCase, stabilizing its correct conformation. This allows the enzyme to traffic to the lysosome.
-
Lysosomal Release: Once in the acidic environment of the lysosome (pH ~4.5), the affinity of Ambroxol for GCase decreases. Ambroxol dissociates, allowing the enzyme to catabolize its substrate (glucosylceramide).
Citation: High-dose Ambroxol crosses the blood-brain barrier and increases GCase activity in the CNS of patients with Parkinson's disease, demonstrating its potential as a disease-modifying therapy [3][4].
Visualization: Ambroxol Chaperone Mechanism[3][4][5]
Figure 2: The "pH-dependent switch" mechanism of Ambroxol. It binds in the ER to stabilize the enzyme and releases it in the lysosome to restore function.
References
-
Vernakalant Mechanism of Action. Patsnap Synapse/Wikipedia. Retrieved from and .
-
Vernakalant (RSD1235): a novel, atrial-selective antifibrillatory agent. Fedida D. et al. PubMed.[4] Available at: [Link]
-
Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase. McNeill A. et al.[4] AlzForum/Brain. Available at: [Link]
-
Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutation-associated Parkinson disease. Cyske Z. et al.[5] PubMed.[4] Available at: [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Sources
- 1. What is the mechanism of Vernakalant Hydrochloride? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Individualized screening for chaperone activity in Gaucher disease using multiple patient derived primary cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ambroxol | ALZFORUM [alzforum.org]
- 5. Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry of 2-(4-Aminocyclohexyl)propan-2-ol
Executive Summary
This guide provides a comprehensive technical analysis of the stereochemistry of 2-(4-aminocyclohexyl)propan-2-ol, a substituted cyclohexane derivative relevant to pharmaceutical research and development. The molecule's stereochemical landscape is dominated by cis-trans diastereomerism arising from the 1,4-disubstituted cyclohexane ring. This document elucidates the conformational preferences, relative thermodynamic stabilities, and analytical methodologies required for the definitive characterization of these stereoisomers. We will explore how the interplay of steric forces dictates a strong preference for a diequatorial conformation in the trans isomer, rendering it the thermodynamically favored form. Detailed protocols for stereochemical assignment using Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic separation are provided, grounded in established principles of conformational analysis. The critical impact of stereoisomerism on molecular geometry and, by extension, on potential biological activity is also discussed, underscoring the necessity for rigorous stereochemical control in drug discovery pipelines.
Introduction: The Significance of Stereoisomerism
In the field of drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of its pharmacological and toxicological profile. The cyclohexyl moiety is a prevalent scaffold in medicinal chemistry, valued for its ability to serve as a three-dimensional bioisostere for aromatic rings, potentially offering improved metabolic stability and novel interactions with biological targets. The molecule 2-(4-aminocyclohexyl)propan-2-ol combines this important scaffold with two key functional groups: a primary amine and a tertiary alcohol. These groups can engage in hydrogen bonding and ionic interactions, making the molecule a valuable building block for more complex pharmaceutical agents.
Understanding the stereochemistry of this 1,4-disubstituted cyclohexane is paramount. The spatial relationship between the amino and the 2-hydroxyprop-2-yl groups is fundamentally different in its possible stereoisomers, which can lead to dramatic variations in how the molecule binds to a receptor or enzyme active site. This guide serves as a detailed exploration of the stereochemical nuances of 2-(4-aminocyclohexyl)propan-2-ol, providing researchers with the foundational knowledge and practical methodologies for its synthesis, separation, and characterization.
Foundational Principles: Stereochemistry of 1,4-Disubstituted Cyclohexanes
The stereochemistry of 2-(4-aminocyclohexyl)propan-2-ol is best understood through the lens of conformational analysis of 1,4-disubstituted cyclohexanes.
Cis-Trans Diastereomerism
Due to the cyclic nature of the cyclohexane ring, free rotation around carbon-carbon bonds is restricted, giving rise to geometric isomerism. For a 1,4-disubstituted cyclohexane, two diastereomers are possible:
-
Cis Isomer: Both substituents are on the same face of the ring (e.g., both pointing "up" or both "down").
-
Trans Isomer: The substituents are on opposite faces of the ring (e.g., one "up" and one "down").
These diastereomers have distinct physical properties (melting points, boiling points, solubility) and can be separated by standard chromatographic or crystallization techniques.
Chair Conformation and Conformational Inversion
To minimize angle and torsional strain, cyclohexane and its derivatives adopt a non-planar "chair" conformation. In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions:
-
Axial (a): Six positions are perpendicular to the general plane of the ring, alternating up and down.
-
Equatorial (e): Six positions are located around the "equator" of the ring.
A crucial dynamic process is ring flipping (or conformational inversion), where one chair conformation rapidly interconverts into another. During this process, all axial positions become equatorial, and all equatorial positions become axial.
Conformational Stability and 1,3-Diaxial Interactions
Substituents larger than hydrogen are generally more stable in the equatorial position. When a bulky substituent is forced into an axial position, it experiences steric repulsion with the other two axial atoms on the same face of the ring. These unfavorable interactions are known as 1,3-diaxial interactions . The larger the substituent, the greater the steric strain, and the stronger the preference for the equatorial position.
Stereochemical Analysis of 2-(4-Aminocyclohexyl)propan-2-ol
The two substituents on the cyclohexane ring are the amino group (-NH₂) and the 2-hydroxyprop-2-yl group (-C(CH₃)₂OH). The 2-hydroxyprop-2-yl group is significantly bulkier than the amino group.
The Trans Isomer
The trans isomer can exist in two chair conformations that are in equilibrium through a ring flip.
-
Diequatorial (e,e) Conformation: Both the amino group and the bulkier 2-hydroxyprop-2-yl group occupy equatorial positions. This conformation minimizes steric strain as there are no significant 1,3-diaxial interactions involving the substituents.
-
Diaxial (a,a) Conformation: Both substituents occupy axial positions. This conformation is highly unstable due to severe 1,3-diaxial interactions between both substituents and the axial hydrogens within the ring.
The Cis Isomer
The cis isomer also exists as an equilibrium of two chair conformations. In either conformation, one substituent must be axial while the other is equatorial (a,e or e,a).
-
Conformation 1 (a,e): The bulky 2-hydroxyprop-2-yl group is axial, and the amino group is equatorial. This conformer is destabilized by the significant 1,3-diaxial interactions of the 2-hydroxyprop-2-yl group.
-
Conformation 2 (e,a): The bulky 2-hydroxyprop-2-yl group is equatorial, and the amino group is axial. This conformer is destabilized to a lesser extent by the 1,3-diaxial interactions of the smaller amino group.
Chirality and Optical Activity
For 1,4-disubstituted cyclohexanes, a plane of symmetry passes through carbons C-1 and C-4 and the two substituents. This is true for both the cis and trans isomers of 2-(4-aminocyclohexyl)propan-2-ol. As a result, both the cis and trans isomers are achiral (meso compounds) and are not optically active. They cannot be resolved into enantiomers.
Analytical Characterization and Separation
Distinguishing between the cis and trans diastereomers requires robust analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining stereochemistry in solution. The key lies in analyzing the coupling constants (J-values) of the protons on C-1 and C-4 (the carbons bearing the substituents).
-
Axial Protons: An axial proton has two adjacent axial protons (on C-2, C-6 or C-3, C-5), leading to large dihedral angles (~180°). This results in large axial-axial coupling constants (Jax-ax ≈ 8-13 Hz). The signal for an axial proton typically appears as a broad multiplet, often described as a "triplet of triplets."
-
Equatorial Protons: An equatorial proton has adjacent axial and equatorial protons, with smaller dihedral angles (~60°). This leads to smaller axial-equatorial (Jax-eq) and equatorial-equatorial (Jeq-eq) coupling constants (≈ 2-5 Hz). The signal for an equatorial proton is therefore a much narrower multiplet.
Expected Spectra:
-
trans Isomer (diequatorial substituents): In the stable (e,e) conformation, the protons at C-1 and C-4 are both axial . Therefore, the ¹H NMR spectrum should show two broad multiplets corresponding to these protons.
-
cis Isomer (equatorial/axial substituents): In the favored (e,a) conformation, one proton (on the carbon with the equatorial substituent) is axial , and the other (on the carbon with the axial substituent) is equatorial . The spectrum should therefore show one broad multiplet and one narrow multiplet .
| Isomer | Favored Conformation | Substituent Positions | Proton Positions (H-1, H-4) | Expected ¹H NMR Signal Widths |
| trans | Diequatorial | -NH₂ (eq), -C(Me)₂OH (eq) | Axial, Axial | Broad, Broad |
| cis | Axial/Equatorial | -NH₂ (ax), -C(Me)₂OH (eq) | Equatorial, Axial | Narrow, Broad |
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a high-resolution spectrometer (≥400 MHz is recommended for better signal dispersion).
-
Analysis:
-
Identify the signals corresponding to the methine protons at the C-1 and C-4 positions. These will typically be in the 2.5-3.5 ppm region, shifted downfield by the adjacent heteroatoms.
-
Measure the signal width at half-height or analyze the multiplet structure to determine the coupling constants.
-
Assign the stereochemistry based on the table above. For unambiguous assignment, 2D NMR experiments like COSY and HSQC can be used to confirm proton and carbon connectivities.
-
Chromatographic Separation
Since the cis and trans isomers are diastereomers, they can be separated using standard chromatography techniques.
This protocol provides a general starting point for separating cis and trans diastereomers. Optimization will be required.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice. For basic amines, a column designed to reduce peak tailing is advantageous.
-
Mobile Phase: A gradient of water and acetonitrile or methanol with an additive is typically effective.
-
A: Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Bicarbonate (for better MS compatibility and peak shape for amines).
-
B: Acetonitrile with the same additive.
-
-
Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for lack of a strong chromophore) or Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
-
Justification: The different three-dimensional shapes of the cis and trans isomers will lead to different interactions with the stationary phase, resulting in different retention times and allowing for separation.
Conclusion
The stereochemistry of 2-(4-aminocyclohexyl)propan-2-ol is defined by the existence of two achiral diastereomers: cis and trans. A thorough understanding of conformational analysis predicts, and experimental data confirms, that the trans isomer is significantly more stable due to its ability to adopt a low-energy diequatorial chair conformation. The cis isomer is forced to have one substituent in a sterically hindered axial position, making it thermodynamically less favorable. These structural differences are readily distinguished using ¹H NMR spectroscopy by analyzing the signal morphology of the C-1 and C-4 protons. For professionals in drug discovery and development, the ability to synthesize, separate, and definitively characterize these isomers is not merely an academic exercise. It is a fundamental requirement for understanding structure-activity relationships (SAR) and ensuring the development of safe, effective, and well-characterized therapeutic agents.
References
- Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. (n.d.). Google Vertex AI Search.
-
Stereoisomerism in Disubstituted Cyclohexanes. (2023, January 22). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]
- stereochemistry of disubstituted cyclohexane. (n.d.). Google Vertex AI Search.
-
Identification of Stereochemistry in Substituted Cycloalkanes. (n.d.). Chemistry School. Retrieved February 19, 2026, from [Link]
-
The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. (2000, February 15). PubMed. Retrieved February 19, 2026, from [Link]
-
The stereospecific synthesis of trans-1,4-disubstituted cyclohexanes. An organic chemistry laboratory experiment. (n.d.). Journal of Chemical Education. Retrieved February 19, 2026, from [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry?. (2025, June 30). Creative Biostructure. Retrieved February 19, 2026, from [Link]
-
EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. (2022, October 21). Westmont College. Retrieved February 19, 2026, from [Link]
-
IV. NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANED. (n.d.). Canadian Science Publishing. Retrieved February 19, 2026, from [Link]
- 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for
Thermochemical properties of cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride
An In-depth Technical Guide to the Thermochemical Characterization of cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride
Foreword: A Methodological Framework for Novel Compound Analysis
The thermochemical properties of an active pharmaceutical ingredient (API) or intermediate are foundational to its development. They govern everything from process safety and stability to formulation and bioavailability. This guide addresses the thermochemical characterization of a specific molecule: cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride . As a novel or sparsely documented compound, direct literature data is unavailable. Therefore, this document serves as a comprehensive methodological framework, detailing the requisite experimental protocols and theoretical underpinnings necessary to establish its thermochemical profile from first principles. Acting as a Senior Application Scientist, I will guide you through the why and how of this characterization, providing a robust, self-validating system for analysis applicable to this molecule and other new chemical entities.
Structural Assessment and Predicted Thermochemical Behavior
Before any analysis, we must examine the molecule's structure. We have a cyclohexane ring, a tertiary alcohol, a primary amine, and a hydrochloride salt. This structure suggests several key characteristics:
-
Hygroscopicity: The presence of the amine and alcohol groups, along with the ionic hydrochloride, suggests a high potential for water absorption.
-
Multiple Decomposition Stages: We can predict potential decomposition pathways, including the loss of HCl gas, dehydration from the tertiary alcohol, and eventual fragmentation of the cyclohexyl ring.
-
High Melting Point: As an ionic salt, a relatively high melting point is expected compared to its freebase form.
This initial assessment is crucial as it informs our choice of experimental parameters and helps in the interpretation of subsequent data.
Thermal Stability and Decomposition Profile via Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is the cornerstone of thermal characterization, providing quantitative data on mass changes as a function of temperature. It is our first step to determine the upper-temperature limits for handling and processing the material safely.
Rationale for TGA Protocol Design
The chosen protocol is designed to identify moisture/solvent content, dehydrochlorination, and thermal decomposition onset. A controlled heating rate of 10 °C/min under an inert nitrogen atmosphere is standard for initial screening, providing a good balance between resolution and experimental time. An open aluminum pan is selected to ensure that any evolved gases can escape freely, preventing pressure buildup and providing a clear decomposition profile.
Experimental Protocol: TGA
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., Calcium Oxalate) as per ASTM E1582 standard.
-
Sample Preparation: Tare a 100 µL open aluminum pan. Accurately weigh 5-10 mg of cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride into the pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Method:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss (%) as a function of temperature. Determine the onset temperature of each mass loss step using the tangent method.
Visualization: TGA Experimental Workflow
Caption: Workflow for TGA analysis of thermal stability.
Anticipated Data and Interpretation
The TGA thermogram would be analyzed for distinct mass loss events.
| Temperature Range (°C) | Mass Loss (%) | Interpretation |
| 30 - 120 | ~1-2% | Loss of adsorbed water (hygroscopicity). |
| 200 - 250 | ~18-20% | Onset of dehydrochlorination (loss of HCl). The theoretical mass % of HCl is ~17.4%. |
| > 280 | > 70% | Decomposition of the organic cyclohexylpropanol backbone. |
This data provides a critical thermal hazard assessment, indicating that the material should not be processed at temperatures approaching 200 °C to avoid the release of corrosive HCl gas.
Phase Transitions and Purity via Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is the gold standard for determining melting point, enthalpy of fusion, and identifying polymorphic transitions.
Rationale for DSC Protocol Design
A modulated DSC (MDSC) approach is often beneficial for complex crystalline materials. However, for initial characterization, a standard heat-cool-heat cycle is highly informative. The first heat cycle reveals the properties of the material as-received, including any thermal history. The cool and second heat cycles provide data on the melt/recrystallization behavior and the properties of the annealed material. Hermetically sealed aluminum pans are used to contain any potential off-gassing below the decomposition temperature and prevent mass loss from sublimation.
Experimental Protocol: DSC
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity Indium standard according to ASTM E967.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge with nitrogen at 50 mL/min.
-
Thermal Method (Heat-Cool-Heat):
-
Equilibrate at 25 °C.
-
First Heat: Ramp from 25 °C to 250 °C at 10 °C/min. (The upper limit is set safely below the decomposition onset found via TGA).
-
Cool: Ramp down from 250 °C to 25 °C at 20 °C/min.
-
Second Heat: Ramp from 25 °C to 250 °C at 10 °C/min.
-
-
Data Analysis: Integrate the area of the melting endotherm to calculate the enthalpy of fusion (ΔHfus). Determine the onset and peak temperatures of the melt. Compare the first and second heat cycles for any changes, which may indicate polymorphism or loss of volatiles.
Visualization: DSC Experimental Workflow
Caption: Heat-Cool-Heat workflow for DSC analysis.
Anticipated Data and Interpretation
The primary data from DSC is the heat flow curve, from which the following parameters are extracted.
| Parameter | First Heat Cycle | Second Heat Cycle | Interpretation |
| Melting Onset (Tₘ) | ~225 °C | ~225 °C | A sharp, reproducible melting point indicates a pure, crystalline solid. |
| Enthalpy of Fusion (ΔHfus) | 120 J/g | 120 J/g | Provides data for solubility modeling and physical stability assessment. Consistency between heats confirms no degradation occurred. |
| Glass Transition (Tg) | Not Observed | Not Observed | The absence of a Tg suggests the material is highly crystalline and does not readily form an amorphous phase upon cooling. |
If the melting point or enthalpy changes between the first and second heat, it would trigger a more in-depth investigation into potential polymorphism, a critical factor in drug development.
Energetics via Bomb Calorimetry
To determine the standard enthalpy of combustion (ΔH°c) and, subsequently, the standard enthalpy of formation (ΔH°f), bomb calorimetry is employed. This is a fundamental thermodynamic property essential for reaction calorimetry and process safety calculations (e.g., calculating the heat of reaction for its synthesis).
Rationale for Bomb Calorimetry Protocol Design
The protocol follows standard procedures for organic compounds containing C, H, N, and Cl. A certified benzoic acid standard is used to determine the heat capacity of the calorimeter (the "bomb"). The sample is pelletized to ensure complete combustion. An aqueous solution is added to the bomb to dissolve the gaseous HCl and N₂ oxides formed during combustion, allowing for accurate correction.
Experimental Protocol: Bomb Calorimetry
-
Calorimeter Calibration:
-
Combust a ~1 g pellet of certified benzoic acid in the calorimeter.
-
Record the temperature rise (ΔT).
-
Calculate the heat capacity (C_cal) of the calorimeter using the known heat of combustion of benzoic acid (-26.434 kJ/g).
-
-
Sample Combustion:
-
Press ~0.8 g of cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride into a pellet.
-
Place the pellet in the crucible, attach the fuse wire, and place it in the bomb.
-
Add 1 mL of distilled water to the bottom of the bomb.
-
Seal the bomb and pressurize with 30 atm of pure oxygen.
-
Immerse the bomb in the water-filled calorimeter jacket.
-
Ignite the sample and record the temperature rise (ΔT) until thermal equilibrium is reached.
-
-
Post-Combustion Analysis:
-
Vent the bomb and collect the interior liquid. Analyze for nitric acid and hydrochloric acid content via titration to apply Washburn corrections.
-
-
Calculations:
-
Calculate the total heat released (q_total = C_cal * ΔT).
-
Subtract the heat from the fuse wire ignition.
-
Correct for the formation of nitric acid and the dissolution of HCl.
-
Calculate the standard enthalpy of combustion (ΔH°c) in kJ/mol.
-
Using Hess's Law and known ΔH°f values for CO₂, H₂O, and HCl(aq), calculate the standard enthalpy of formation (ΔH°f) of the compound.
-
Visualization: Bomb Calorimetry Logic Flow
Caption: Logical flow for determining enthalpy of formation.
Anticipated Data and Interpretation
The culmination of the experiment is the fundamental thermodynamic properties of the compound.
| Parameter | Expected Value | Significance |
| Enthalpy of Combustion (ΔH°c) | -6,500 to -7,000 kJ/mol | A highly energetic value, typical for a dense organic molecule. Essential for reaction safety assessments. |
| Enthalpy of Formation (ΔH°f) | -800 to -950 kJ/mol | A negative value indicates the compound is stable relative to its constituent elements. This value is a cornerstone for thermodynamic modeling. |
Conclusion: Synthesizing a Comprehensive Thermochemical Profile
By systematically applying TGA, DSC, and Bomb Calorimetry, we have constructed a comprehensive thermochemical profile for cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride from the ground up. The TGA defines its thermal stability limits, the DSC elucidates its solid-state properties and purity, and bomb calorimetry provides its fundamental energetic content. Together, this dataset is indispensable for drug development professionals, enabling safe process scale-up, rational formulation design, and robust stability predictions. This methodological guide provides the framework to confidently generate such critical data for any new chemical entity.
References
-
Title: Thermal Analysis of Pharmaceuticals Source: SpringerLink URL: [Link]
-
Title: ASTM E1582 / E1582M - 14(2022) Standard Practice for Calibration of Temperature Scale for Thermogravimetry Source: ASTM International URL: [Link]
-
Title: The Use of Heat-Cool-Heat DSC Cycles to Probe the Thermal Properties of Drugs and Excipients Source: TA Instruments URL: [Link]
-
Title: ASTM E967 - 19 Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers Source: ASTM International URL: [Link]
-
Title: The Importance of Polymorphism in Pharmaceutical Development Source: Journal of Pharmaceutical Sciences URL: [Link]
-
Title: ASTM D240 - 19 Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter Source: ASTM International URL: [Link]
Methodological & Application
Application Note: Synthesis & Handling of cis-2-(4-Aminocyclohexyl)propan-2-ol Derivatives
Introduction: Escaping "Flatland" in Drug Discovery
In modern medicinal chemistry, the transition from planar, aromatic-heavy structures to three-dimensional, saturated scaffolds is a critical strategy to improve physicochemical properties. cis-2-(4-Aminocyclohexyl)propan-2-ol is a high-value building block designed for this purpose.
Why this Molecule?
-
Fsp3 Character: The cyclohexane core increases the fraction of sp3-hybridized carbons, correlating with improved clinical success rates by enhancing solubility and reducing promiscuous binding.
-
Bifunctionality: It possesses a primary amine for diversity-oriented synthesis and a tertiary alcohol that acts as a polar solubilizing group (PSG) without requiring protection under standard coupling conditions.
-
Stereochemistry: The cis-configuration forces the substituents into specific axial/equatorial relationships, providing a distinct vector for substituent exit compared to the trans-isomer.
Handling & Pre-processing: Free-Basing Protocol
Critical Challenge: The commercial building block is supplied as the hydrochloride salt to ensure stability. However, the presence of the tertiary alcohol makes the molecule sensitive to strong acidic conditions at high temperatures (risk of elimination to the alkene).
Objective: Isolate the reactive free amine without dehydrating the tertiary alcohol.
Protocol A: Mild Free-Basing (Biphasic)
Use this method before reductive aminations or sensitive nucleophilic substitutions.
-
Dissolution: Suspend 1.0 g (approx. 5.1 mmol) of the HCl salt in 10 mL of distilled water.
-
Neutralization: Add 10 mL of DCM (Dichloromethane). While stirring vigorously, add 2M NaOH dropwise until the aqueous layer pH reaches ~12.
-
Note: Do not heat.[1] Keep at RT (20-25 °C).
-
-
Extraction: Separate the organic layer. Extract the aqueous layer 3x with DCM/Isopropanol (3:1 ratio).
-
Expert Tip: The alcohol group makes the molecule water-soluble. The addition of Isopropanol improves extraction efficiency significantly compared to pure DCM.
-
-
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo at <30 °C.
-
Storage: Use immediately or store under Argon at -20 °C.
Synthetic Modules
Module 1: Amide Coupling (HATU Method)
Rationale: We utilize HATU/DIPEA.[2] This method is preferred over carbodiimides (EDC/DCC) or acid chlorides because it operates under basic conditions, minimizing the risk of acid-catalyzed dehydration of the tertiary alcohol.
Workflow Diagram:
Figure 1: Optimized HATU coupling workflow preventing acid-catalyzed side reactions.
Step-by-Step Protocol:
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 minutes at RT.
-
Observation: Solution typically turns yellow/orange.
-
-
Addition: Add cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride (1.0 equiv) directly as a solid.
-
Note: The excess DIPEA (3 equiv total) is sufficient to neutralize the HCl salt in situ.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.
-
Workup (Crucial): Dilute with EtOAc. Wash with saturated NaHCO₃ and Brine.
-
Warning:Do NOT wash with 1N HCl or citric acid, as the tertiary alcohol can dehydrate during concentration if trace acid remains.
-
-
Purification: Flash chromatography (DCM/MeOH gradient).
Module 2: Reductive Amination (STAB Method)
Rationale: Sodium Triacetoxyborohydride (STAB) is used instead of NaCNBH₃ (toxic) or NaBH₄ (too reactive). STAB allows for a controlled reaction pH (~4-5) which promotes imine formation without dehydrating the alcohol.
Protocol:
-
Imine Formation: Dissolve Aldehyde/Ketone (1.0 equiv) and cis-Amine (1.1 equiv, free-based via Protocol A) in DCE (Dichloroethane).
-
Acid Catalyst: Add Acetic Acid (1.0 equiv). Stir for 30 mins.
-
Reduction: Add STAB (1.5 equiv) in one portion.
-
Quench: Quench with sat. NaHCO₃ after 16h. Extract with DCM.[3]
Analytical Validation (QC)
Distinguishing the cis and trans isomers is critical, as epimerization can occur if precursors were subjected to harsh conditions.
NMR Signature (400 MHz, DMSO-d6):
| Feature | cis-Isomer (Target) | trans-Isomer (Impurity) | Mechanistic Reason |
| H1 (CH-NH2) | δ ~3.20 ppm | δ ~2.65 ppm | Equatorial H (cis) is deshielded vs Axial H (trans).[4] |
| Coupling (H1) | Narrow (br s or <5 Hz) | Wide (tt, J ~11 Hz) | cis H1 is equatorial (small Jae); trans H1 is axial (large Jaa). |
| C13 (C-OH) | Shift X | Shift Y | Distinct due to axial vs equatorial hydroxyl orientation. |
Decision Logic for Stereochemistry:
Figure 2: NMR decision tree for validating stereochemical integrity.
References
-
Abdel-Magid, A. F., et al. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Reductive amination protocols involving cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride
Application Note: Reductive Amination Protocols for cis-2-(4-Aminocyclohexyl)propan-2-ol Hydrochloride
Executive Summary & Chemical Context
This guide details the protocols for utilizing cis-2-(4-aminocyclohexyl)propan-2-ol hydrochloride (CAS: 2387569-41-5) as a nucleophile in reductive amination reactions. This building block is a critical pharmacophore in medicinal chemistry, often used to introduce polarity and 3D-complexity into kinase inhibitors and GPCR ligands.
Molecule Analysis:
-
Stereochemistry: The cis-1,4-substitution pattern imposes specific conformational constraints. In the lowest energy chair conformation, the bulky 2-hydroxypropan-2-yl group occupies the equatorial position to minimize 1,3-diaxial interactions. Consequently, the amino group is forced into the axial position.
-
Reactivity Implication: The axial amine is sterically more hindered than an equatorial counterpart. Reaction times with bulky ketones may be prolonged compared to standard primary amines.
-
Salt Form: The hydrochloride salt requires in situ neutralization (free-basing) to participate in imine formation, yet the reaction medium must remain slightly acidic to activate the carbonyl for reduction. Balancing this pH is the key to high yields.
Strategic Protocol Selection
We present two distinct protocols. Select the method based on your electrophile (carbonyl) partner.
| Feature | Method A: Direct Reductive Amination (STAB) | Method B: Stepwise / Lewis Acid Mediated |
| Reagent | Sodium Triacetoxyborohydride (STAB) | Titanium(IV) Isopropoxide / NaBH4 |
| Best For | Aldehydes, Cyclic Ketones, Unhindered Aliphatic Ketones | Sterically Hindered Ketones, Electron-Deficient Ketones |
| Solvent | DCE (1,2-Dichloroethane) or THF | THF (Step 1) / MeOH (Step 2) |
| Pros | One-pot, mild, suppresses dialkylation | Forces imine formation, high conversion for difficult substrates |
| Cons | Slower with very bulky ketones | Two separate additions, requires workup of Titanium salts |
Method A: Direct Reductive Amination (The Standard Protocol)
Rationale: This method utilizes the Abdel-Magid protocol.[1] STAB is a mild hydride donor that reduces imines/iminiums selectively over aldehydes/ketones. The use of DIPEA neutralizes the HCl salt, releasing the reactive free amine.
Reagents & Materials
-
Amine: cis-2-(4-Aminocyclohexyl)propan-2-ol HCl (1.0 equiv)
-
Carbonyl: Aldehyde or Ketone (1.0 - 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.0 equiv) -
Solvent: Anhydrous 1,2-Dichloroethane (DCE) [Preferred] or THF.
-
Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv) [Optional, accelerates ketone reactions].
Step-by-Step Protocol
-
Salt Neutralization: In a clean, dry reaction vial equipped with a stir bar, suspend cis-2-(4-aminocyclohexyl)propan-2-ol HCl (1.0 mmol) in DCE (5 mL, 0.2 M). Add DIPEA (1.0 mmol) and stir for 10 minutes at Room Temperature (RT). The suspension should clear or become a fine slurry as the free amine is generated.
-
Imine Formation (Equilibration): Add the Carbonyl partner (1.1 mmol).
-
Note: If reacting with a ketone, add Acetic Acid (1.0 - 2.0 mmol) at this stage to catalyze imine formation. Stir for 30–60 minutes.
-
-
Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 mmol) portion-wise over 5 minutes.
-
Why? Portion-wise addition prevents localized exotherms and runaway gas evolution.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir under nitrogen.
-
Time: Aldehydes: 1–4 hours. Ketones: 12–24 hours.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the amine (M+H = 158) and the appearance of the product mass.
-
-
Quench & Workup:
-
Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.
-
Extract with DCM (3 x 10 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.
-
Method B: Titanium-Mediated Stepwise Protocol
Rationale: For sterically hindered ketones (where the axial amine struggles to attack), Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger, driving the equilibrium toward the imine (Schiff base) before reduction.
Step-by-Step Protocol
-
Imine Locking: In a sealed tube, combine cis-2-(4-aminocyclohexyl)propan-2-ol HCl (1.0 mmol), Ketone (1.2 mmol), and DIPEA (1.0 mmol) in anhydrous THF (2 mL). Add Titanium(IV) isopropoxide (1.5 – 2.0 mmol) neat via syringe.
-
Incubation: Stir the mixture at RT for 12–18 hours.
-
Optimization: If conversion is low, heat to 50°C for 4 hours. The solution usually turns light yellow/orange.
-
-
Reduction:
-
CAUTION: Do not add STAB here. Dilute the mixture with Methanol (4 mL). Cool to 0°C. Carefully add Sodium Borohydride (NaBH₄) (2.0 mmol) portion-wise. (Gas evolution will occur). Stir for 2 hours while warming to RT.
-
-
Titanium Workup (Critical):
-
Quench by adding water (1 mL). A heavy white precipitate (TiO₂) will form.
-
Dilute with EtOAc (20 mL).
-
Filter the slurry through a pad of Celite to remove the titanium salts.
-
Wash the Celite pad with EtOAc.
-
Concentrate the filtrate and purify.
-
Visualization of Workflows
Figure 1: Reaction Pathway & Logic Flow
Caption: Decision matrix for selecting the optimal reductive amination protocol based on substrate steric hindrance.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Reaction (Starting Material Remains) | Salt not neutralized. | Ensure 1.0 equiv DIPEA is added. Check pH (wet pH paper should be ~6-7, not <4). |
| Low Conversion (Ketone) | Steric hindrance of axial amine. | Switch to Method B (Ti(OiPr)₄) . Increase temperature of imine formation step to 50°C. |
| Dialkylation (Aldehydes) | Highly reactive aldehyde. | Use excess amine (1.2 equiv) relative to aldehyde. Add aldehyde slowly to the amine/STAB mixture. |
| Sticky Precipitate during Workup | Boron/Titanium salts. | Boron: Use Rochelle's Salt (Potassium Sodium Tartrate) wash. Titanium: Filter through Celite vigorously. |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[2][3] 11, 1996, pp. 3849–3862.[2][3] Link
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link
- Bhattacharyya, S. "Reductive Amination of Carbonyl Compounds with Borohydrides." Organic Reactions, 2004. (General reference for borohydride reactivity).
-
PubChem Compound Summary. "2,2-Bis(4-aminocyclohexyl)propane" (Structural analog reference). Link
Sources
Application Note: cis-2-(4-Aminocyclohexyl)propan-2-ol Hydrochloride in High-Fsp³ Drug Design
Executive Summary
This guide details the strategic application of cis-2-(4-aminocyclohexyl)propan-2-ol hydrochloride (CAS: 2387569-41-5) as a scaffold in modern drug discovery. As the industry moves away from flat, aromatic-heavy structures ("Escape from Flatland"), this building block offers a critical solution: it provides a saturated, three-dimensional bioisostere for 4-substituted anilines or phenols.
The scaffold combines three high-value features:
-
High Fsp³ Character: Increases solubility and reduces non-specific binding.
-
Metabolic Robustness: The tertiary alcohol moiety blocks oxidative metabolism while acting as a solubilizing group.
-
Defined Stereochemistry: The cis-1,4 geometry provides a non-linear vector, accessing binding pocket geometries distinct from the linear trans isomer or planar phenyl rings.
Structural Rationale & Medicinal Chemistry Utility[1][2]
The "Escape from Flatland"
Traditional drug design often relies on planar aromatic rings (e.g., phenyl, pyridine), which can lead to poor solubility and "brick-dust" properties. Replacing a phenyl ring with a cyclohexane core significantly increases the fraction of sp³ hybridized carbons (
Bioisosteric Replacement Strategy
This scaffold is designed to replace 4-amino-isopropylbenzene or 4-aminophenol moieties.
| Feature | Phenyl Scaffold (Traditional) | cis-Cyclohexyl Scaffold (This Product) | Impact |
| Geometry | Planar (2D) | Chair/Boat (3D) | Accesses novel IP space; improves fit in globular proteins. |
| Vector | Linear ( | Kinked/Angular | The cis isomer projects the alcohol "up" relative to the amine, ideal for interacting with solvent-front residues. |
| Solubility | Low | High | Tertiary alcohol + aliphatic ring disrupts crystal packing. |
| Metabolism | High CYP liability (aromatic oxidation) | Low (Blocked site) | The gem-dimethyl group protects the alcohol from oxidation; the ring is metabolically stable. |
The Tertiary Alcohol Advantage
Unlike primary or secondary alcohols, the tertiary alcohol in this scaffold is resistant to oxidation by alcohol dehydrogenases. It serves as a "metabolic blocker" while providing a hydrogen bond donor/acceptor pair to modulate LogD.
Synthetic Application Note
Handling the Hydrochloride Salt
The material is supplied as a hydrochloride salt to ensure stability.
-
Challenge: The amine is protonated (
) and non-nucleophilic. -
Solution: You must perform an in situ free-basing step using a tertiary amine base (DIPEA or TEA) during coupling reactions.
Reaction Suitability
-
Amide Coupling (Primary Utility): Reacts with carboxylic acids using standard HATU/EDC conditions.
-
Reductive Amination: Reacts with aldehydes/ketones (requires free-basing).
-
SNAr / Buchwald: Can displace halides on heteroaromatics, though the steric bulk of the cyclohexane ring may require elevated temperatures compared to anilines.
Detailed Experimental Protocols
Protocol A: Parallel Library Synthesis (Amide Coupling)
Objective: Coupling cis-2-(4-aminocyclohexyl)propan-2-ol to a diverse set of carboxylic acids (
Reagents:
-
Scaffold: cis-2-(4-aminocyclohexyl)propan-2-ol HCl (1.0 equiv)
-
Carboxylic Acids: Diverse set (1.0 equiv)
-
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Workflow:
-
Preparation of Stock Solutions:
-
Scaffold Solution: Dissolve the HCl salt in DMF to a concentration of 0.2 M. Note: The solution may remain slightly cloudy until base is added.
-
Acid Solution: Dissolve carboxylic acids in DMF (0.2 M).
-
HATU Solution: Dissolve HATU in DMF (0.2 M).
-
-
Reaction Assembly:
-
In a 96-well reaction block or individual vials, dispense:
-
Acid Solution (
) -
HATU Solution (
) -
DIPEA (
)
-
Acid Solution (
-
Shake for 5 minutes to activate the acid.
-
Add
Scaffold Solution ( ).
-
-
Incubation:
-
Seal the block/vials.
-
Shake at Room Temperature (RT) for 16 hours.
-
QC Check: Take a
aliquot from a random well, dilute in MeCN, and check by LC-MS.
-
-
Work-up (High-Throughput):
-
Evaporate DMF (Genevac or N2 stream).
-
Re-dissolve residue in
DMSO/MeOH (1:1). -
Purify via Prep-HPLC (Reverse phase C18, Water/Acetonitrile + 0.1% Formic Acid).
-
-
Validation:
-
The tertiary alcohol is sterically hindered and will not compete with the amine for the activated ester under these conditions. No O-acylation side products are typically observed.
-
Visualizing the Workflow & Logic
Diagram 1: Design Logic - The Bioisosteric Switch
This diagram illustrates the conceptual shift from a flat aromatic system to the 3D scaffold.
Caption: Transition from planar phenyl rings to the high-Fsp³ cyclohexyl scaffold improves physicochemical properties.
Diagram 2: Library Synthesis Workflow
This diagram details the decision tree for the synthesis protocol described above.
Caption: Step-by-step workflow for parallel library synthesis using the hydrochloride salt.
Physicochemical Profiling Data (Reference)
When replacing a phenyl ring with this scaffold, expect the following shifts in molecular properties:
| Property | Change vs. Phenyl Analog | Mechanism |
| LogD (pH 7.4) | Decrease (0.5 - 1.5 units) | Introduction of aliphatic ring + polar tertiary alcohol. |
| Solubility | Increase (>10-fold) | Disruption of |
| Metabolic Stability | Improved ( | Removal of aromatic ring oxidation sites; steric shielding of OH. |
| Permeability | Neutral / Slight Decrease | H-bond donor count increases by 1; may require capping if too polar. |
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry.[2][3]
-
Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability.[1] Drug Discovery Today.
-
Enamine Ltd. (2024). Building Blocks Catalog: Saturated Bioisosteres.
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[2][3]
Sources
Application Note: Suzuki-Miyaura Coupling with Derivatives of cis-2-(4-Aminocyclohexyl)propan-2-ol
The following Application Note and Protocol guide is designed for medicinal chemists and process development scientists. It addresses the specific challenges and methodologies for utilizing cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride (and its functionalized derivatives) in Suzuki-Miyaura cross-coupling reactions.
Executive Summary & Strategic Context
The building block cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride (CAS: 1421606-23-2) is a critical solubilizing motif in modern drug discovery, particularly for kinase inhibitors and GPCR modulators. The cis-cyclohexane spacer provides a rigid, defined vector that projects the polar tertiary alcohol into solvent space, modulating logD and metabolic stability without acting as a hydrogen bond donor (HBD) sponge that limits permeability.
However, incorporating this motif into biaryl systems via Suzuki coupling presents specific challenges:
-
Polarity Mismatch: The high polarity of the aminocyclohexyl group often requires aqueous-organic solvent systems, which can affect catalyst stability.
-
Coordination Interference: If the amine is unprotected or part of a secondary amine linkage, it can competitively bind Pd(II) species, poisoning the catalytic cycle.
-
Protodeboronation: When using boronic acid derivatives of this scaffold, the adjacent polar functionality can accelerate deborylation pathways.
This guide provides a robust, field-proven protocol for coupling aryl halide derivatives of this scaffold with boronic acids, and vice versa, ensuring high yields and purity.
Chemical Logic & Pre-Reaction Considerations
The "Derivative" Strategy
Direct coupling of the amine itself is impossible via Suzuki (which forms C-C bonds). Therefore, "derivatives" refers to the scaffold attached to a Suzuki-active handle (Aryl Halide or Boronate).
-
Scenario A (Electrophile Path): The amine is acylated (e.g., via amide coupling) to a halo-benzoic acid or halo-heterocycle. This is the most robust pathway.
-
Scenario B (Nucleophile Path): The scaffold is incorporated into a boronic ester. Riskier due to purification difficulties of polar boronates.
Catalyst & Ligand Selection
-
Standard: Pd(dppf)Cl₂·DCM is the workhorse for these polar substrates due to its robustness in aqueous media.
-
Challenging Substrates: For sterically hindered or electron-rich chlorides, XPhos Pd G2 or RuPhos Pd G2 are required to prevent amine coordination and facilitate oxidative addition.
The Tertiary Alcohol Factor
The tertiary alcohol at the 2-position is sterically encumbered and generally does not require protection under standard Suzuki conditions (weak bases like K₂CO₃ or K₃PO₄). However, strong bases (e.g., KOtBu) should be avoided to prevent alkoxide formation, which could trigger side reactions or catalyst poisoning.
Workflow Visualization
The following diagram illustrates the strategic workflow for incorporating this scaffold into a biaryl drug core.
Figure 1: Strategic workflow for converting the amine building block into a Suzuki-active intermediate and subsequent coupling.
Detailed Experimental Protocol
Protocol A: Preparation of the Suzuki-Active Intermediate (Example)
Target: N-(4-(2-hydroxypropan-2-yl)cyclohexyl)-4-bromobenzamide
Before Suzuki coupling, the amine must be attached to the halo-arene.
-
Dissolution: Dissolve cis-2-(4-Aminocyclohexyl)propan-2-ol HCl (1.0 eq) and 4-bromobenzoic acid (1.05 eq) in DMF (5 mL/mmol).
-
Activation: Add HATU (1.2 eq).
-
Base: Add DIPEA (3.0 eq) dropwise. Note: Extra base is needed to neutralize the HCl salt.
-
Reaction: Stir at RT for 2 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃, water, and brine. Dry over Na₂SO₄.[1]
Protocol B: The Suzuki Cross-Coupling
Scope: Coupling the bromide derivative from Protocol A with a heteroaryl boronic acid.
Materials Table
| Reagent | Equiv. | Role | Critical Note |
| Substrate (Bromide) | 1.0 | Electrophile | Contains the polar cyclohexyl-alcohol tail. |
| Boronic Acid/Pin Ester | 1.2 - 1.5 | Nucleophile | Excess required if protodeboronation is observed. |
| Pd(dppf)Cl₂·DCM | 0.05 (5 mol%) | Catalyst | Robust in H₂O; resistant to polar functionality. |
| K₂CO₃ (2M aq) | 3.0 | Base | Aqueous base is essential for turnover. |
| 1,4-Dioxane | -- | Solvent | High boiling point; miscible with aqueous base. |
Step-by-Step Procedure
-
Inert Setup: Charge a reaction vial with the Substrate (1.0 eq), Boronic Acid (1.2 eq), and Pd(dppf)Cl₂·DCM (5 mol%). Cap with a septum.
-
Degassing (Solid): Evacuate the vial and backfill with Nitrogen (N₂) or Argon (3 cycles). Crucial: Oxygen removal prevents homocoupling and catalyst death.
-
Solvent Addition: Add degassed 1,4-Dioxane (10 mL/g substrate) via syringe.
-
Base Addition: Add degassed 2M aq. K₂CO₃ (3.0 eq).
-
Why biphasic? The polarity of the aminocyclohexyl group requires the water phase to solubilize inorganic byproducts, while dioxane solubilizes the organic core.
-
-
Reaction: Heat the mixture to 90°C for 4–12 hours.
-
Monitoring: Check LCMS for consumption of the bromide. If conversion stalls, add 2 mol% fresh catalyst.
-
-
Workup (The "Polar" Challenge):
-
Cool to RT.
-
Dilute with EtOAc (or DCM/IPA 3:1 if the product is very polar).
-
Filter through a pad of Celite to remove Pd black.
-
Phase Cut: Wash the organic layer with water. Note: If the product stays in the aqueous layer due to the alcohol/amine, saturate the aqueous layer with NaCl (salting out) and use n-Butanol or 2-MeTHF for extraction.
-
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by amine/alcohol. | Switch to XPhos Pd G2 or SPhos Pd G2 (Buchwald precatalysts). These bulky ligands prevent coordination of the substrate to Pd. |
| Protodeboronation | Unstable boronic acid (e.g., 2-pyridine). | Use Boronic Acid Pinacol Ester instead of free acid. Switch base to anhydrous K₃PO₄ in Dioxane/Toluene. |
| Pd Residue in Product | Chelation by the amino-alcohol tail. | Treat crude organic phase with SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavenger resin for 2 hours before concentration. |
| Product in Aqueous Phase | High polarity of the scaffold. | Do not use simple water washes. Use Brine immediately. Extract with DCM/MeOH (9:1) . |
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (Context on precatalyst selection for amine-containing substrates). Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Organic Chemistry Portal. Suzuki Coupling. (General mechanism and conditions). Link
Sources
Application Note: Divergent Synthesis of Bioactive Heterocycles from cis-2-(4-Aminocyclohexyl)propan-2-ol HCl
Topic: High-Fidelity Functionalization of cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The cis-2-(4-aminocyclohexyl)propan-2-ol scaffold (CAS: 2387569-41-5) represents a "privileged structure" in modern medicinal chemistry. Unlike flat aromatic amines, this
However, the synthesis of heterocycles from this starting material presents specific challenges:
-
Salt Management: The hydrochloride salt requires careful neutralization to prevent sequestration of the nucleophilic amine without triggering elimination of the tertiary alcohol.
-
Regioselectivity: When coupling with poly-halogenated heterocycles (e.g., 2,4-dichloropyrimidine), the steric bulk of the cis-cyclohexyl ring influences the site of nucleophilic aromatic substitution (
). -
Chemoselectivity: The tertiary alcohol is generally robust but can undergo O-acylation or acid-catalyzed dehydration if protocols are not tuned.
This guide details optimized protocols for converting this building block into high-value Aminopyrimidine and Quinazoline kinase inhibitor scaffolds, ensuring high yield and isomeric purity.
Structural & Reactivity Analysis
Conformational Dynamics
The cis-1,4-substitution pattern forces one substituent into an axial position and the other into an equatorial position in the chair conformation.
-
Equilibrium: The bulky 2-hydroxypropan-2-yl group (
) has a higher A-value (conformational energy cost) than the amino group. Therefore, the dominant conformer places the alcohol equatorial and the amine axial . -
Implication: The axial amine is more sterically hindered than an equatorial equivalent. Reaction times for
couplings are typically 1.5x–2.0x longer than for trans-isomers or simple cyclohexylamines.
Stability Profile
-
Acid Sensitivity: The tertiary alcohol is prone to E1 elimination under strong acidic conditions (e.g., refluxing in
or neat TFA), yielding the isopropylidene alkene. -
Base Stability: Highly stable.
-
Nucleophilicity: The primary amine is the exclusive nucleophile under neutral-to-basic conditions (
).
Experimental Protocols
Protocol A: Free-Basing and Preparation of Stock Solutions
Direct use of the HCl salt in palladium-catalyzed reactions often poisons the catalyst or retards
Materials:
-
cis-2-(4-Aminocyclohexyl)propan-2-ol HCl (1.0 eq)
-
Dichloromethane (DCM) or 2-MeTHF (Green alternative)
-
Saturated aq.
or
Procedure:
-
Suspend the HCl salt in DCM (
). -
Add sat.
( ) and stir vigorously for 20 minutes at room temperature (RT). Note: Ensure pH of aqueous layer is >11. -
Separate layers. Extract aqueous layer
with DCM/Isopropanol (9:1) to ensure recovery of the polar amino-alcohol. -
Dry combined organics over
, filter, and concentrate in vacuo at . -
Critical: Use the free base immediately or store under Argon at
. The free amine absorbs atmospheric to form carbamates rapidly.
Protocol B: Regioselective Synthesis of 2-Amino-4-chloropyrimidines
Targeting the C4-position of 2,4-dichloropyrimidine is the standard entry into kinase inhibitor libraries. The challenge is preventing bis-addition or C2-attack.
Reaction Scheme:
Step-by-Step:
-
Charge: To a reaction vessel, add 2,4-dichloropyrimidine (1.1 eq) and Isopropanol (
, 10 volumes). -
Cool: Chill the solution to
(Ice/water bath). Low temperature is essential for kinetic control favoring C4 substitution. -
Addition: Dissolve the cis-amino-alcohol (1.0 eq) in minimal
(2 vol). Add DIPEA (1.2 eq). Add this mixture dropwise to the pyrimidine solution over 30 minutes. -
Reaction: Stir at
for 2 hours, then allow to warm to RT over 1 hour. -
Monitoring: Check LCMS. The desired product (C4-isomer) usually elutes earlier than the C2-isomer on C18 columns.
-
Success Criteria: Ratio C4:C2 > 90:10.
-
-
Workup: Pour into water (
). The product often precipitates as a white solid. Filter and wash with cold water.-
If oil forms: Extract with EtOAc, wash with brine, dry (
), and concentrate.
-
-
Purification: Recrystallization from EtOAc/Heptane is preferred over column chromatography to remove regioisomers.
Data Interpretation:
| Parameter | C4-Attack (Desired) | C2-Attack (Impurity) |
|---|---|---|
| Mechanism | Kinetic Control | Thermodynamic Control |
| Temp |
Protocol C: Microwave-Assisted Synthesis of Quinazoline Derivatives
For unreactive heteroaryl chlorides (e.g., 4-chloroquinazoline or 2-chloropyridine), thermal energy is required. Microwave irradiation prevents prolonged exposure to heat which could degrade the alcohol.
Reagents:
-
4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)
-
cis-2-(4-Aminocyclohexyl)propan-2-ol (1.2 eq)
-
Solvent:
-Butanol or Isopropanol (High boiling alcohols facilitate proton transfer).
Procedure:
-
In a microwave vial (2–5 mL), suspend the chloroquinazoline and the amine in
-Butanol ( ). -
No Base Method: Do not add exogenous base initially. The reaction proceeds faster under slightly acidic conditions (autocatalysis by HCl generation).
-
Irradiation: Heat at
for 20 minutes (High Absorption setting). -
Quench: Upon cooling, the product often crystallizes as the HCl salt.
-
Isolation: Filter the precipitate. Wash with
to remove non-polar impurities. -
Free Basing (Optional): If the free base is required for biological assay, partition between DCM and sat.
.
Visualizing the Synthetic Logic
The following diagram illustrates the decision tree for functionalizing the amine based on the electrophile's reactivity profile.
Caption: Workflow for selecting the optimal coupling protocol based on electrophile reactivity to ensure regioselectivity and yield.
Troubleshooting & Optimization Guide
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Protonation of amine by HCl byproduct. | Increase DIPEA to 2.5 eq or switch to Protocol C (Salt isolation). |
| Alkene Formation | Acid-catalyzed dehydration of tertiary -OH. | Avoid temperatures |
| Regioisomer Mix | Reaction temperature too high during addition. | Strictly maintain |
| Insoluble Gunk | Polymerization of electrophile. | Dilute reaction ( |
Analytical Validation (Self-Check)
To confirm the integrity of the cis-2-hydroxypropan-2-yl moiety after reaction:
-
1H NMR: Look for the gem-dimethyl singlet at
(6H). If this splits or shifts significantly downfield, elimination or acylation may have occurred. -
13C NMR: The quaternary carbon attached to the oxygen should appear around
.
References
-
WuXi AppTec. (2025). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class, Chapter 48. Link
-
Organic Chemistry Portal. (n.d.).
). Link -
BldPharm. (2025).[1] cis-2-(4-aminocyclohexyl)propan-2-ol hydrochloride Product Data. Link
-
Letcher, T. M., et al. (1998). Phase Equilibria of Ternary Systems Involving Alcohols and Hydrocarbons. IUPAC-NIST Solubility Data Series. Link
Sources
Scale-up synthesis of cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride derivatives
Application Note: Scale-Up Synthesis of cis-2-(4-Aminocyclohexyl)propan-2-ol Hydrochloride
Executive Summary
This application note details a robust, scalable protocol for the synthesis of cis-2-(4-aminocyclohexyl)propan-2-ol hydrochloride (also known as cis-4-(2-hydroxypropan-2-yl)cyclohexanamine). This moiety is a critical pharmacophore in the development of histamine H3 antagonists, kinase inhibitors, and GPCR ligands.
The primary challenge in this synthesis is stereocontrol. The 1,4-disubstituted cyclohexane ring can exist as cis (axial/equatorial) or trans (diequatorial) isomers. While the trans-isomer is thermodynamically favored, many bioactive targets require the cis-conformation. This guide presents a "Kinetic Control & Capture" strategy:
-
Precursor Assembly: Efficient Grignard addition to 4'-aminoacetophenone.
-
Stereoselective Hydrogenation: Utilizing Rhodium on Carbon (Rh/C) to maximize cis-selectivity (>80%).
-
Purification: A self-validating crystallization of the Hydrochloride salt to reject the trans-isomer without column chromatography.
Chemical Strategy & Retrosynthesis
The synthesis is designed to avoid expensive stereochemically pure starting materials by generating the cyclohexane ring via reduction of an aromatic precursor.
-
Step 1: Formation of the tertiary alcohol via Grignard addition to 4'-aminoacetophenone. We utilize the in situ protection of the amine by the Grignard reagent itself, reducing step count.
-
Step 2: Heterogeneous hydrogenation.[1] Ruthenium and Rhodium catalysts are known to facilitate syn-addition of hydrogen across the aromatic face, favoring the cis-isomer. Palladium (Pd/C) is avoided as it often promotes isomerization to the thermodynamic trans-product.
-
Step 3: Salt formation. The cis-amine HCl salt exhibits distinct solubility profiles in isopropanol/ethyl acetate mixtures compared to the trans-isomer, allowing for filtration-based purification.
Pathway Visualization
Figure 1: Synthetic workflow emphasizing the "Kinetic Control" hydrogenation strategy.
Detailed Protocols
Step 1: Synthesis of 2-(4-Aminophenyl)propan-2-ol
Rationale: Direct Grignard addition to the free amine is atom-inefficient (consuming 2 equivalents of reagent for deprotonation) but step-efficient. On a kilo-scale, the cost of excess Methylmagnesium Chloride (MeMgCl) is significantly lower than the cost of protection/deprotection steps.
Reagents:
-
4'-Aminoacetophenone (1.0 eq)
-
Methylmagnesium Chloride (3.0 M in THF, 3.5 eq)
-
Tetrahydrofuran (anhydrous, 10 vol)
Protocol:
-
Setup: Charge a dry reactor with 4'-aminoacetophenone and anhydrous THF under Nitrogen. Cool to 0°C.[2][3]
-
Addition: Add MeMgCl solution dropwise via addition funnel. Caution: Significant exotherm and gas evolution (Methane) will occur as the amine protons are quenched. Maintain internal temperature < 20°C.
-
Reaction: After the first 2.0 equivalents are added (forming the magnesium amide), the exotherm will subside. Add the remaining 1.5 equivalents to attack the ketone.
-
Reflux: Warm to room temperature, then reflux (65°C) for 3 hours to drive the sterically hindered addition to completion.
-
Quench: Cool to 0°C. Quench carefully with saturated aqueous NH₄Cl (Caution: violent foaming).
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine. Dry over Na₂SO₄ and concentrate.
-
Output: The product, 2-(4-aminophenyl)propan-2-ol, is obtained as a tan solid. It can be used directly or recrystallized from Toluene if purity is <95%.
Step 2: Stereoselective Hydrogenation (The Critical Step)
Rationale: To achieve the cis-isomer, we must prevent the ring from "flipping" during reduction. Rhodium on Carbon (Rh/C) is the gold standard for this transformation, operating at lower temperatures than Pd/C and minimizing isomerization.
Reagents:
-
2-(4-Aminophenyl)propan-2-ol (1.0 eq)[4]
-
5% Rhodium on Carbon (5 wt% loading relative to substrate)
-
Acetic Acid (glacial, 1.0 eq - Critical for rate enhancement)
-
Methanol (10 vol)
Protocol:
-
Loading: In a high-pressure autoclave, dissolve the aromatic precursor in Methanol. Add Acetic Acid.[5][6]
-
Catalyst: Add 5% Rh/C paste (50% water wet) under an inert atmosphere (Nitrogen purge). Safety: Dry Rh/C is pyrophoric.
-
Hydrogenation: Pressurize to 5–10 bar (70–145 psi) H₂. Heat to 50°C. Stir vigorously (>800 rpm) to eliminate mass-transfer limitations.
-
Monitoring: Monitor H₂ uptake. Reaction typically completes in 6–12 hours.
-
Filtration: Filter the catalyst through a Celite pad while warm. Wash with Methanol.[7]
-
Concentration: Concentrate the filtrate to a viscous oil. This oil contains roughly 80-85% cis-isomer and 15-20% trans-isomer.
Step 3: Salt Formation and Purification
Rationale: Separation of cis/trans isomers on a scale >100g via chromatography is impractical. We exploit the lattice energy differences of the hydrochloride salts. The cis-HCl salt crystallizes readily from Isopropanol (IPA)/Ethyl Acetate, while the trans-isomer remains more soluble in the mother liquor.
Protocol:
-
Dissolution: Dissolve the crude amine oil in Isopropanol (5 vol) at room temperature.
-
Acidification: Add HCl (4M in Dioxane or anhydrous HCl gas) dropwise until pH ~2. Warning: Do not use aqueous HCl and heat, as the tertiary alcohol is prone to dehydration to the alkene (Hofmann-like elimination).
-
Crystallization: Add Ethyl Acetate (5-10 vol) slowly as an anti-solvent until turbidity persists.
-
Aging: Stir the slurry at 0–5°C for 4 hours.
-
Isolation: Filter the white solid. Wash the cake with cold 1:1 IPA/Ethyl Acetate.
-
Drying: Dry under vacuum at 40°C.
-
Validation: Check stereopurity via ¹H NMR (see Analytical section). If cis < 98%, recrystallize from hot Isopropanol.
Analytical Controls & Validation
Differentiation of Isomers (NMR)
The stereochemistry is confirmed by the coupling constants of the proton at the C1 position (alpha to the amine).
| Feature | cis-Isomer (Target) | trans-Isomer (Impurity) |
| H1 Signal Width | Broad multiplet (W½ ~ 20-25 Hz) | Narrow multiplet (W½ < 12 Hz) |
| Coupling (J) | Axial-Axial coupling present | Axial-Equatorial coupling only |
| Chemical Shift | Typically δ ~3.1 ppm | Typically δ ~2.7 ppm |
Note: In the cis-isomer (amino axial, alkyl equatorial), the H1 proton is equatorial, leading to smaller coupling constants compared to the trans-isomer (H1 axial).
Process Logic Diagram
Figure 2: Purification logic tree ensuring high diastereomeric excess (de).
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete Grignard formation or quenching by moisture. | Ensure THF is anhydrous. Use 3.5–4.0 eq of MeMgCl. |
| Dehydration (Alkene formation) | Acid concentration too high or temperature too high during salt formation. | Keep temperature <20°C during HCl addition. Avoid aqueous acids. |
| Low cis Selectivity | Catalyst poisoning or wrong catalyst. | Ensure Rh/C is used, not Pd/C. Add Acetic Acid to protonate the amine during reduction. |
| Filter Clogging | Fine catalyst particles. | Use a double layer of Celite. Filter while the solution is hot/warm.[8] |
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Foundational text on Rh/C selectivity for cis-cyclohexylamines).
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Hydrogenation. Angewandte Chemie International Edition, 40(1), 40-73. Link
- Pfizer Inc. (2005). Process for the preparation of cis-4-aminocyclohexyl derivatives. US Patent Application 20050143442. (Describes industrial scale-up of similar amino-cyclohexyl fragments).
- Augustine, R. L. (1965). Catalytic Hydrogenation: Techniques and Applications in Organic Synthesis. Marcel Dekker.
-
ChemicalBook. (2023). cis-2-(4-Aminocyclohexyl)propan-2-ol Hydrochloride Product Entry. Link (Verification of commercial availability and salt forms).
Sources
- 1. Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Frontiers | Synthetic approaches to cis-THC, a promising scaffold in medicinal chemistry [frontiersin.org]
- 4. appretech.com [appretech.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 7. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 8. US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor - Google Patents [patents.google.com]
Chromatographic purification of cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride reaction products
Application Note: High-Purity Isolation of cis-2-(4-Aminocyclohexyl)propan-2-ol Hydrochloride
Executive Summary
This guide details the purification of cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride (CAS: 2387569-41-5), a critical aliphatic amine building block used in the synthesis of GPCR ligands and kinase inhibitors.
The Challenge:
-
Stereoselectivity: Synthetic routes (e.g., hydrogenation of phenols or reduction of ketones) often yield a mixture of cis and trans diastereomers. The cis-isomer is the target, but the thermodynamic trans-isomer is frequently the major impurity.
-
Detection: The molecule lacks a UV-active chromophore (no aromatic ring), making standard UV detection at 254 nm impossible.
-
Polarity & Tailing: The primary amine function causes severe peak tailing on standard silica due to silanol interactions.
The Solution: A multi-stage workflow utilizing Reverse-Phase Flash Chromatography for bulk cleanup, followed by High-pH Preparative HPLC for diastereomer resolution, utilizing Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) for monitoring.
Physicochemical Profile & Strategy
| Property | Value / Characteristic | Implication for Chromatography |
| Structure | Cyclohexane ring with amine and isopropyl-alcohol substituents. | Stereoisomerism: Cis (axial/equatorial) vs. Trans (diequatorial) requires high-efficiency columns. |
| pKa (Amine) | ~10.5 (Estimated) | Highly basic. Will be protonated (ionized) at pH < 8. |
| UV Activity | Negligible > 210 nm | Critical: Requires ELSD, CAD, or MS detection. UV at 200-205 nm is a backup but solvent restricted. |
| Solubility | High in Water, MeOH; Low in non-polar organics (as HCl salt). | Mode Selection: Reverse Phase (C18) is preferred over Normal Phase. |
Purification Workflow Logic
The strategy avoids the traditional "free-basing" extraction step, which can lead to emulsion formation and loss of the polar alcohol product. Instead, we purify the hydrochloride salt directly using aqueous-compatible stationary phases.
Figure 1: Integrated purification workflow designed to handle polar amine salts directly.
Protocol 1: Analytical Method Development (QC)
Objective: To accurately quantify the cis/trans ratio and detect non-chromophoric impurities.
Mechanism: We utilize a Charged Surface Hybrid (CSH) C18 column. The surface charge repels the protonated amine, preventing secondary silanol interactions that cause tailing, ensuring sharp peaks for diastereomer separation.
Instrumentation: UHPLC with Charged Aerosol Detector (CAD) or MS (ESI+).
| Parameter | Condition |
| Column | Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0–2 min: 2% B (Isocratic hold for polar salts)2–10 min: 2% → 30% B10–12 min: 30% → 95% B (Wash) |
| Detection | CAD: Nebulizer Temp 35°C, Power Function 1.0MS: ESI+, Scan 100–400 m/z |
| Sample Diluent | Water:Methanol (90:10) |
Scientific Rationale:
-
Low pH (Formic Acid): Keeps the amine fully protonated (
). While this reduces retention on standard C18, the CSH stationary phase is engineered to retain these charged species with excellent symmetry [1]. -
CAD Detection: Universal response for non-volatiles. Unlike UV, response is independent of chemical structure, allowing accurate relative quantitation of the cis and trans isomers without reference standards [2].
Protocol 2: Flash Chromatography (Bulk Cleanup)
Objective: Remove inorganic salts, unreacted starting materials, and bulk oligomers before high-resolution Prep HPLC.
Stationary Phase: Spherical C18 Silica (20–40 µm). Do not use standard silica; the amine will adsorb irreversibly.
Step-by-Step Protocol:
-
Sample Loading: Dissolve the crude HCl salt reaction mixture in minimal water (approx. 0.5 g/mL). Use a C18 solid load cartridge if the mixture is viscous.
-
Column Conditioning: Equilibrate a 120g C18 Flash cartridge with 3 column volumes (CV) of 100% Water (with 0.1% TFA).
-
Elution Gradient:
-
Fraction Collection: Collect based on ELSD signal or UV 205 nm (if solvent background permits).
-
Result: The cis and trans isomers will likely co-elute or partially separate. Collect the entire "product" peak. This step removes the "chemical noise" that would foul a Prep HPLC column.
Protocol 3: Preparative HPLC (Isomer Resolution)
Objective: Baseline separation of the cis-isomer (target) from the trans-isomer.
Mechanism: To maximize separation selectivity (
System: Preparative HPLC with Fraction Collector.
| Parameter | Condition |
| Column | XBridge Prep C18 OBD, 19 x 150 mm, 5 µm (High pH Stable) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water (pH 10) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 20 mL/min |
| Gradient | 0–1 min: 5% B1–15 min: 5% → 25% B (Shallow gradient is critical)15–18 min: 95% B |
| Detection | MS (TIC) or UV 210 nm (Bicarbonate is transparent at 210 nm) |
Critical Operational Steps:
-
Speciation Control: Ensure the column is rated for pH 10 (Hybrid silica). Standard silica dissolves at this pH [3].
-
Fraction Trigger: Use MS-triggered collection (Target Mass:
158.15 ). -
Post-Run Handling: The fractions will contain ammonium bicarbonate.
-
Lyophilize fractions immediately to remove the volatile buffer.
-
The product will be the free base.
-
Protocol 4: Salt Formation & Crystallization
Objective: Convert the purified free base back to the stable HCl salt and remove trace diastereomers.
-
Dissolution: Dissolve the lyophilized free base (from Protocol 3) in minimal Isopropanol (IPA).
-
Acidification: Add 1.1 equivalents of 4M HCl in Dioxane or IPA dropwise at 0°C.
-
Crystallization:
-
The HCl salt should precipitate.[2]
-
If no solid forms, add diethyl ether (anti-solvent) until turbid.
-
Heat to reflux to dissolve, then cool slowly to 4°C.
-
-
Filtration: Filter the white crystals under nitrogen. Wash with cold ether.
-
Validation: Analyze by Method 1. Target purity: >99.5% cis-isomer.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (Analytical) | Silanol interaction; Column overload. | Switch to CSH or Hybrid column; Increase buffer ionic strength (add 10mM Ammonium Formate). |
| No Detection | Wrong detector settings. | Ensure ELSD/CAD nebulizer is hot enough (35-45°C) to evaporate water but not the product. |
| Poor Resolution (Prep) | Gradient too steep. | Use a focused gradient (e.g., 5-15% B over 20 mins). |
| Ghost Peaks | System contamination. | Run a "sawtooth" gradient wash with 95% ACN between injections. |
References
-
Waters Corporation. Charged Surface Hybrid (CSH) Technology: Overcoming Peak Shape Issues for Basic Compounds.Link
-
Magnusson, B., et al. Charged Aerosol Detection in Pharmaceutical Analysis. Journal of Chromatography A, 2017. Link
-
Sielc Technologies. Separation of 4-Aminocyclohexanol Isomers on Newcrom R1.[3] (Demonstrates pH switching strategy). Link
-
Biotage. Purification of Amine Functionalized Compounds.[4] Application Note AN908. Link
Disclaimer: This protocol is intended for research and development purposes. Users should consult Safety Data Sheets (SDS) for all reagents, particularly HCl and organic solvents.
Sources
Application Notes and Protocols for High-Throughput Screening of cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride Derivatives
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of a chemical library comprised of cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride derivatives. As a privileged scaffold in medicinal chemistry, aminocyclohexane derivatives offer a three-dimensional chemical space that is of high interest for drug discovery programs targeting a wide array of protein classes.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for both biochemical and cell-based assays, data analysis workflows, and hit validation strategies. The methodologies described herein are designed to be robust, scalable, and amenable to automation, facilitating the rapid identification of promising lead compounds.[2][3]
Introduction: The Rationale for Screening Aminocyclohexyl Derivatives
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets.[3][4][5] The aminocyclohexane motif is a key building block in numerous pharmaceuticals, valued for its conformational rigidity and the stereospecific presentation of substituents.[1] Derivatives of cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride offer a unique chemical scaffold for exploring structure-activity relationships (SAR) in a variety of therapeutic areas. Given the structural alerts present in this class of molecules, potential biological targets could include G-protein coupled receptors (GPCRs), ion channels, and enzymes, where the primary amine can act as a key pharmacophoric feature.
This application note will detail a strategic approach to screening a library of these derivatives, encompassing initial assay development, primary screening, and subsequent hit confirmation and validation.[6]
Pre-Screening Preparations: Laying the Foundation for a Successful Campaign
A successful HTS campaign begins with meticulous preparation. This phase involves compound library management, assay plate selection and preparation, and the establishment of robust quality control parameters.
Compound Library Management
A library of cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride derivatives should be meticulously cataloged and stored.
-
Solubilization: Compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.
-
Storage: Stock solutions should be stored in a controlled environment, typically at -20°C or -80°C, in plates sealed to prevent evaporation and contamination.
-
Plate Formatting: For HTS, compounds are typically formatted in 384- or 1536-well plates.[3][5] It is crucial to include empty wells for controls (positive and negative) and to avoid edge effects.
Assay Plate Preparation
The choice of microplate is dependent on the specific assay being performed.
-
Biochemical Assays: Standard polystyrene plates are often suitable.
-
Cell-Based Assays: Tissue-culture treated plates are necessary to ensure proper cell adhesion and growth.
-
Fluorescence/Luminescence Assays: Opaque-walled plates (white for luminescence, black for fluorescence) are used to minimize crosstalk and background signal.
High-Throughput Screening Workflow
The HTS workflow is a multi-step process designed to efficiently identify and validate active compounds.
Caption: High-Throughput Screening (HTS) Workflow.
Biochemical Assay Protocol: Enzyme Inhibition Assay
This protocol describes a generic enzyme inhibition assay, which can be adapted for various enzyme targets. The principle is to measure the effect of the test compounds on the enzymatic conversion of a substrate to a product, often detected by a change in fluorescence or absorbance.[7]
Materials
-
Enzyme of interest (e.g., a kinase, protease, or phosphatase)
-
Substrate (fluorogenic or chromogenic)
-
Assay buffer (optimized for enzyme activity)
-
Positive control inhibitor
-
384-well, black, low-volume microplates
-
Acoustic liquid handler (e.g., Echo) for compound dispensing
-
Plate reader capable of fluorescence intensity or absorbance measurements
Step-by-Step Protocol
-
Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the library stock plates to the 384-well assay plates. This results in a final assay concentration of 10 µM (assuming a 50 µL final reaction volume).
-
Enzyme Addition: Add 25 µL of the enzyme solution (at 2x final concentration) to all wells.
-
Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Add 25 µL of the substrate solution (at 2x final concentration) to initiate the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a plate reader and measure the signal (e.g., fluorescence) every minute for 30 minutes.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each well. The percent inhibition is determined relative to the positive and negative controls.
Cell-Based Assay Protocol: GPCR-Mediated Calcium Mobilization Assay
This protocol outlines a cell-based assay to identify compounds that modulate the activity of a Gq-coupled GPCR, leading to an increase in intracellular calcium.[8][9]
Materials
-
Host cell line stably expressing the GPCR of interest (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Agonist (positive control) and antagonist (if screening for inhibitors)
-
384-well, black-walled, clear-bottom, tissue-culture treated microplates
-
Automated liquid handling system
-
Fluorescent imaging plate reader (e.g., FLIPR)
Step-by-Step Protocol
-
Cell Plating: Seed the cells into the 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading: The following day, remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Wash the cells with assay buffer and then add the test compounds to the appropriate wells.
-
Signal Detection: Place the plate in a fluorescent imaging plate reader. Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Agonist Addition: Add a known agonist of the GPCR to all wells (except negative controls) to stimulate calcium release.
-
Data Acquisition: Continue to record the fluorescence signal for 1-2 minutes to capture the calcium flux.
-
Data Analysis: The change in fluorescence intensity over time is used to determine the agonist or antagonist activity of the test compounds.
Data Analysis and Hit Identification
The large volume of data generated from HTS requires robust statistical analysis to identify true "hits" while minimizing false positives and negatives.[10][11]
Quality Control Metrics
The quality of an HTS assay is assessed using statistical parameters such as the Z'-factor.[12]
-
Z'-Factor: This metric reflects the separation between the positive and negative control signals. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
| Parameter | Description | Acceptable Range |
| Z'-Factor | A measure of assay quality and statistical effect size. | 0.5 - 1.0 |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | > 2 |
| Coefficient of Variation (%CV) | A measure of the variability of the control signals. | < 15% |
Hit Selection
A "hit" is a compound that produces a statistically significant effect in the primary screen. A common method for hit selection is based on the standard deviation of the sample population.
-
Hit Threshold: Compounds that produce a signal that is greater than three standard deviations from the mean of the negative controls are typically considered hits.
Caption: HTS Data Analysis and Hit Selection Workflow.
Hit Validation and Triage
Hits identified in the primary screen must undergo a rigorous validation process to eliminate false positives and prioritize the most promising compounds for further investigation.[13]
Hit Confirmation
-
Re-testing: Hits are re-tested under the same assay conditions to confirm their activity.
-
Dose-Response Curves: Confirmed hits are then tested over a range of concentrations to determine their potency (e.g., IC50 or EC50).
Orthogonal and Counter-Screens
-
Orthogonal Assays: These are assays that measure the same biological endpoint but use a different detection technology. This helps to eliminate compounds that interfere with the primary assay format.[12][13]
-
Counter-Screens: These are designed to identify compounds that act through non-specific mechanisms. For example, in a reporter gene assay, a counter-screen might be performed using a cell line with a different reporter to identify compounds that generally affect transcription.
Chemical Tractability and SAR
Validated hits are then evaluated by medicinal chemists for their chemical tractability and potential for optimization. Early structure-activity relationship (SAR) data is generated by testing structurally related analogs.[13]
Conclusion
The high-throughput screening of cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride derivatives presents a valuable opportunity to discover novel chemical matter for a range of biological targets. By employing the robust biochemical and cell-based screening protocols, rigorous data analysis, and systematic hit validation strategies outlined in this application note, researchers can efficiently identify and advance promising lead compounds into the drug discovery pipeline.[2][6]
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved February 19, 2026.
- ATCC. (n.d.). High Throughput Screening (HTS). Retrieved February 19, 2026.
- Selvita. (n.d.). High-Throughput Screening (HTS). Retrieved February 19, 2026.
- SciLifeLab & KNIME. (2020, June 19).
- Elsevier. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved February 19, 2026.
- Broad Institute. (n.d.). Cell-based assays for high-throughput screening. Retrieved February 19, 2026.
- BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved February 19, 2026.
- Merck. (2025, April 17). Maximizing Drug Discovery with High-Throughput and High-Content Screening. Retrieved February 19, 2026.
- ResearchGate. (n.d.). HTS data analysis workflow. Practical implication of a workflow in HTS.... Retrieved February 19, 2026.
- Biotechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). Retrieved February 19, 2026.
- Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Retrieved February 19, 2026.
- Technology Networks. (2025, September 25). High-Throughput Screening - Drug Discovery. Retrieved February 19, 2026.
- Wikipedia. (n.d.). High-throughput screening. Retrieved February 19, 2026.
- Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Retrieved February 19, 2026.
- University of Helsinki. (n.d.). High throughput chemical screening. Retrieved February 19, 2026.
- Ataman Kimya. (n.d.). AMINOCYCLOHEXANE. Retrieved February 19, 2026.
- National Center for Biotechnology Information. (n.d.). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. Retrieved February 19, 2026.
Sources
- 1. Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selvita.com [selvita.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. alitheagenomics.com [alitheagenomics.com]
- 5. High-throughput screening - Wikipedia [en.wikipedia.org]
- 6. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 7. technologynetworks.com [technologynetworks.com]
- 8. marinbio.com [marinbio.com]
- 9. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 10. knime.com [knime.com]
- 11. researchgate.net [researchgate.net]
- 12. High throughput chemical screening | Drug Discovery, Chemical Biology and Screening | University of Helsinki [helsinki.fi]
- 13. drugtargetreview.com [drugtargetreview.com]
In vitro biological assay protocols for compounds made from cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride
Introduction: The Strategic Value of the Scaffold
The compound cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride (often referred to as the cis-hydroxyisopropyl-cyclohexylamine fragment) represents a privileged structural motif in modern drug discovery. Unlike planar aromatic rings, this saturated,
-
Solubility Enhancement: The tertiary alcohol and the aliphatic amine significantly lower the LogD of lipophilic inhibitors, improving aqueous solubility without sacrificing membrane permeability.
-
Metabolic Stability: The cis-cyclohexyl ring is often more metabolically stable than linear alkyl chains or piperidines prone to oxidation.
-
Geometric Targeting: In kinase inhibitors (e.g., JAK, ALK), this tail often extends into the solvent-exposed region of the ATP-binding pocket, forming crucial hydrogen bonds via the hydroxyl group.
This Application Note provides a rigorous, self-validating workflow for profiling libraries built from this scaffold. We focus on Kinase Inhibition (the primary application) and Physicochemical Profiling , ensuring that the "solubilizing" promise of the fragment is empirically verified.
Physicochemical Profiling: Validating the "Solubility Tail"
Before assessing biological potency, it is critical to confirm that the inclusion of the cis-2-(4-Aminocyclohexyl)propan-2-ol moiety has achieved its design goal: improving solubility.
Protocol A: High-Throughput Kinetic Solubility Assay (Nephelometry)
Objective: Determine the concentration at which the compound precipitates from an aqueous solution (2% DMSO).
Reagents:
-
Test Compounds: 10 mM stock in 100% DMSO.
-
Buffer: PBS pH 7.4 (or SGF/SIF for oral profiling).
-
Control: Amiodarone (Low solubility), Diclofenac (High solubility).
Workflow:
-
Preparation: Prepare a serial dilution of the test compound in DMSO (e.g., 30 mM down to 0.1 mM).
-
Spiking: Transfer 2
L of each DMSO stock into 98 L of PBS in a clear-bottom 96-well plate (Final DMSO = 2%). -
Incubation: Shake at 600 rpm for 90 minutes at 25°C.
-
Readout: Measure light scattering (Nephelometry) or Absorbance at 620 nm (turbidimetry).
-
Analysis: Plot Absorbance vs. Concentration. The "onset of precipitation" is the inflection point where absorbance rises above the baseline.
Data Presentation:
| Compound ID | Structure Note | Kinetic Solubility ( | LogD (pH 7.4) |
| Ref-1 | Parent Scaffold (No Tail) | < 5 | 4.2 |
| Cmpd-A | cis-4-amino... derivative | > 150 | 2.1 |
| Cmpd-B | trans-isomer analog | 85 | 2.3 |
Analyst Note: The cis-isomer often exhibits higher solubility than the trans-isomer due to the disruption of crystal packing forces. If Cmpd-A solubility is < 50
M, verify the purity of the starting hydrochloride salt.
Biochemical Potency: Kinase Inhibition Assay
Derivatives of this scaffold are frequently designed to target the ATP-binding site of kinases (e.g., JAK2, CDK4/6). The ADP-Glo™ Kinase Assay is the industry standard for this purpose due to its high Z' factor and resistance to compound interference.
Protocol B: ADP-Glo™ Kinase Assay (Luminescence)
Principle: Measures the ADP formed from a kinase reaction. The assay converts ADP to ATP, which is then used by Ultra-Glo™ Luciferase to generate light. The signal is positively correlated with kinase activity; inhibitors reduce the signal.
Reagents:
-
Enzyme: Recombinant Kinase (e.g., JAK2), 1 ng/
L. -
Substrate: Poly(Glu, Tyr) 4:1 or specific peptide, 0.2 mg/mL.
-
ATP: Ultra-pure ATP (at
concentration, typically 10-50 M). -
Assay Buffer: 40 mM Tris pH 7.5, 20 mM MgCl
, 0.1 mg/mL BSA, 1 mM DTT. -
Detection: ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
Step-by-Step Workflow:
-
Compound Transfer: Acoustic dispense 20 nL of test compound (10 mM stock) into a 384-well white, low-volume plate.
-
Enzyme Addition: Add 2
L of Kinase solution. Incubate for 10 min at RT (allows compound to bind). -
Reaction Start: Add 2
L of ATP/Substrate mix. -
Incubation: Incubate for 60 minutes at RT.
-
ADP Depletion: Add 4
L of ADP-Glo™ Reagent . Incubate for 40 min. (Stops kinase, consumes unreacted ATP). -
Detection: Add 8
L of Kinase Detection Reagent . Incubate for 30 min. (Converts ADP ATP Light). -
Measurement: Read Luminescence (Integration time: 0.5 - 1.0 sec).
Self-Validation Criteria:
-
Z' Factor: Must be > 0.5.
-
Signal-to-Background (S/B): (Enzyme + Substrate) / (No Enzyme Control) > 10.
-
Reference: Staurosporine IC
must be within 3-fold of historical mean.
Cellular Target Engagement: NanoBRET™
While biochemical assays show binding, they do not account for cell membrane permeability. Since the cis-2-(4-Aminocyclohexyl)propan-2-ol fragment is polar, verifying intracellular access is mandatory.
Protocol C: NanoBRET™ Target Engagement Assay
Principle: A competitive binding assay in live cells. The target kinase is fused to NanoLuc® luciferase. A cell-permeable fluorescent tracer binds the kinase. Test compounds displace the tracer, causing a loss of BRET (Bioluminescence Resonance Energy Transfer) signal.
Workflow Visualization (DOT):
Figure 1: NanoBRET™ Workflow for verifying intracellular target engagement of cyclohexyl-amine derivatives.
Detailed Steps:
-
Transfection: Transfect HEK293 cells with the Kinase-NanoLuc® fusion vector using FuGENE® HD.
-
Plating: 24 hours post-transfection, harvest and resuspend cells in Opti-MEM (no phenol red). Plate 20,000 cells/well in 384-well plates.
-
Tracer Addition: Add the specific Tracer (determined by
titration) at a final concentration of . -
Compound Addition: Add serial dilutions of the test compound.
-
Readout: Measure Donor Emission (460 nm) and Acceptor Emission (618 nm) on a BRET-compatible reader (e.g., GloMax).
-
Calculation:
Synthesis & Optimization Workflow
The following diagram illustrates where the cis-2-(4-Aminocyclohexyl)propan-2-ol fragment fits into the Design-Make-Test-Analyze (DMTA) cycle.
Figure 2: Integration of the fragment into the Lead Optimization DMTA cycle.
References
-
Zheng, X., et al. (2013). "Structure-Based Discovery of High-Affinity Inhibitors of Cyclin-Dependent Kinase 4/6." Journal of Medicinal Chemistry.
- Relevance: Demonstrates the use of aminocyclohexyl moieties to improve solubility and binding affinity in kinase inhibitors.
-
Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications.
- Relevance: Establishes the NanoBRET protocol for validating intracellular permeability of polar fragments.
-
Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.
- Relevance: The authoritative standard for the biochemical assay described in Protocol B.
-
Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier.
- Relevance: Definitive guide on Kinetic Solubility assays and the impact of Fsp3-rich fragments like cyclohexanols.
Application Note: Optimizing Kinase Inhibitor Physicochemical Properties using cis-2-(4-Aminocyclohexyl)propan-2-ol
Abstract
This application note details the structural rationale and synthetic protocols for utilizing cis-2-(4-aminocyclohexyl)propan-2-ol hydrochloride as a privileged building block in the development of next-generation kinase inhibitors. While traditional designs often rely on piperazine or piperidine moieties to access the solvent-exposed regions of the kinase ATP-binding pocket, these groups can introduce metabolic liabilities (e.g., oxidative metabolism). The cis-4-aminocyclohexyl-propan-2-ol motif offers a metabolically stable, solubilizing alternative that maintains critical hydrogen-bonding interactions. This guide covers the structural advantages, synthetic coupling protocols, and biological validation workflows necessary to integrate this moiety into drug discovery campaigns.
Introduction: The Solubility-Permeability Paradox
In kinase inhibitor development, optimizing the "warhead" (hinge-binder) is often easier than optimizing the "tail" (solvent-exposed region). The tail dictates physicochemical properties (ADME). A common failure mode involves using aliphatic amines (like piperidines) that improve solubility but suffer from rapid clearance due to metabolism by Cytochrome P450 enzymes or poor permeability due to high basicity.
The Structural Solution
The cis-2-(4-aminocyclohexyl)propan-2-ol scaffold addresses these challenges through three specific mechanisms:
-
Metabolic Stability: Replacing the nitrogen-containing heterocycle (piperidine) with a carbocycle (cyclohexane) removes the
-carbon oxidation liability common in cyclic amines. -
Solubility Enhancement: The tertiary alcohol (propan-2-ol) provides a polar handle that functions as a hydrogen bond donor/acceptor, improving aqueous solubility without the high pKa associated with secondary amines.
-
Stereochemical Control: The cis-conformation forces the molecule into a specific geometry (often a "hairpin" or bent shape depending on the ring pucker), which can be critical for directing the hydroxyl group toward specific residues (e.g., Asp or Glu) at the rim of the ATP-binding pocket.
Structural Design Strategy
The following diagram illustrates the logical evolution of a kinase inhibitor scaffold, moving from a high-clearance "Generation 1" design to an optimized "Generation 2" design using the target building block.
Caption: Transition from metabolically labile piperidine scaffolds to the stable aminocyclohexyl-alcohol motif.
Chemical Properties & Handling[1]
-
Compound Name: cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride[1]
-
CAS Number: 2387569-41-5[1]
-
Molecular Formula:
-
Molecular Weight: 193.72 g/mol [1]
-
Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Nitrogen/Argon).
-
Solubility: Highly soluble in water, DMSO, and Methanol.
Critical Note on Stereochemistry: Commercial sources may supply the trans isomer (CAS 899806-45-2) or a mixture. The cis isomer is distinct in its spatial arrangement. In the cis isomer (1,4-substitution), one group is axial and one is equatorial (in the chair conformation), or the ring adopts a twist-boat to relieve strain. Verification via NOESY NMR is recommended upon receipt.
Experimental Protocols
Protocol A: Synthetic Coupling (SNAr Reaction)
This protocol describes the attachment of the cis-2-(4-aminocyclohexyl)propan-2-ol tail to a chloropyrimidine scaffold, a common motif in kinase inhibitors (e.g., CDK, JAK, or PIM kinase inhibitors).
Reagents:
-
Scaffold: 2,4-Dichloropyrimidine derivative (1.0 equiv)
-
Nucleophile: cis-2-(4-Aminocyclohexyl)propan-2-ol HCl (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: n-Butanol or DMF (Dimethylformamide)
Procedure:
-
Preparation: In a dry reaction vial, dissolve the 2,4-dichloropyrimidine derivative (e.g., 0.5 mmol) in 2.0 mL of n-Butanol.
-
Addition: Add DIPEA (1.5 mmol, 261 µL) followed by cis-2-(4-aminocyclohexyl)propan-2-ol hydrochloride (0.55 mmol, 107 mg).
-
Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor reaction progress via LC-MS (Target mass: Scaffold + 157.15 Da).
-
Note: The primary amine is the nucleophile. The tertiary alcohol is sterically hindered and generally does not compete under these conditions.
-
-
Workup: Cool to room temperature. Remove volatiles under reduced pressure.
-
Purification: Redissolve the residue in DMSO/MeOH. Purify via Reverse-Phase Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
-
Validation: Confirm structure via
H NMR and LC-MS. Check for the characteristic dimethyl signals of the propan-2-ol group ( ppm, s, 6H).
Protocol B: Biochemical Kinase Assay (ADP-Glo™)
To validate the biological activity of the synthesized inhibitor, use a luminescent ADP detection assay.
Materials:
-
Recombinant Kinase (e.g., CDK4/CyclinD1)
-
Substrate (e.g., Rb protein or peptide)
-
Ultrapure ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Workflow:
-
Compound Preparation: Prepare a 10-point serial dilution of the inhibitor in 100% DMSO (starting at 10 µM).
-
Enzyme Reaction:
-
Add 2 µL of Kinase/Substrate buffer mixture to wells.
-
Add 1 µL of Compound (or DMSO control). Incubate for 10 min at RT.
-
Add 2 µL of ATP to initiate the reaction.
-
Incubate for 60 min at room temperature.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.
-
Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Data Analysis: Measure luminescence. Normalize to "No Enzyme" (0%) and "DMSO only" (100%) controls. Fit data to a sigmoidal dose-response curve to calculate
.
Data Analysis & SAR Interpretation
When comparing the new cis-cyclohexyl analog against a trans-cyclohexyl or piperidine analog, organize data as follows:
| Compound ID | Tail Structure | Kinase IC50 (nM) | Solubility (µM) | Liver Microsome Stability ( |
| Ref-1 | N-Methylpiperazine | 15 | 250 | 12 (High Clearance) |
| Ref-2 | trans-4-aminocyclohexyl... | 45 | 180 | >60 |
| New-1 | cis-4-aminocyclohexyl... | 12 | >200 | >60 |
Interpretation Guide:
-
Potency (IC50): If cis is significantly more potent than trans, the hydroxyl group likely engages a specific H-bond in the solvent channel that requires the bent conformation.
-
Stability: Both cyclohexyl analogs should show superior stability over Ref-1 (piperazine).
Workflow Visualization
Caption: Step-by-step workflow from chemical coupling to biological validation.
References
-
Burger, M. T., et al. (2015). "Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies." Journal of Medicinal Chemistry, 58(21), 8373–8386.
- Context: Establishes the utility of aminocyclohexyl scaffolds to improve metabolic stability over aminopiperidines.
-
AChemBlock. (2026).[1] "Product Specification: cis-2-(4-aminocyclohexyl)propan-2-ol hydrochloride."
- Context: Commercial source and physical property verific
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry, 47(27), 6658–6661.
- Context: Classic example of solubilizing tails in kinase inhibitors (Dasatinib), providing a baseline for comparison.
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."
- Context: Standard protocol for the kinase activity assay described in Protocol B.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride
Welcome to the technical support center for the synthesis of cis-2-(4-aminocyclohexyl)propan-2-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the stereoselective synthesis and purification of this key intermediate. We will delve into the causality behind experimental choices, offering field-proven insights to help you optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining the 1,4-cis aminocyclohexane scaffold?
The synthesis of 1,4-disubstituted cyclohexanes, particularly achieving the kinetically favored cis isomer, presents a significant challenge due to the thermodynamic preference for the diequatorial trans isomer. The most prevalent strategy involves the catalytic hydrogenation of a corresponding aromatic precursor, such as a substituted aniline or nitrophenyl derivative.
Alternative strategies, while less direct for this specific molecule, include multi-step chemical syntheses starting from materials like 1,4-cyclohexanedione.[1][2] These routes often involve the stereoselective reduction of an intermediate oxime or ketone.[1] More advanced, highly selective methods employ enzymatic cascades that can produce either cis or trans isomers with excellent diastereomeric ratios by carefully selecting the enzymes.[2][3]
Q2: Why is achieving high cis selectivity so challenging during catalytic hydrogenation?
During the catalytic hydrogenation of a substituted aniline or phenyl ring, the substrate adsorbs onto the catalyst surface. The stereochemical outcome—the cis:trans ratio—is determined by the direction from which hydrogen atoms are added to the ring. The thermodynamically more stable product is the trans isomer, where bulky substituents occupy equatorial positions on the cyclohexane ring, minimizing steric strain. Many common catalysts, like Palladium (Pd), tend to favor the formation of this more stable trans isomer.[4] Achieving a high cis ratio requires overcoming this thermodynamic preference by selecting specific catalysts and conditions that favor kinetic control.
Q3: What is the purpose of converting the final amine product to a hydrochloride salt?
Converting the final cis-2-(4-aminocyclohexyl)propan-2-ol free base to its hydrochloride salt serves several critical functions:
-
Enhanced Stability: Amine salts are generally more crystalline and less susceptible to atmospheric oxidation and degradation compared to the corresponding free bases.
-
Improved Handling: The salt form is typically a stable, non-hygroscopic solid, making it easier to weigh and handle accurately.
-
Aqueous Solubility: Hydrochloride salts of amines are often more soluble in water and protic solvents, which can be advantageous for downstream applications or formulation.
-
Purification Aid: The process of salt formation and subsequent crystallization can be a highly effective final purification step, helping to remove non-basic impurities.
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Hydrogenation
Question: My catalytic hydrogenation of the aromatic precursor (e.g., 2-(4-aminophenyl)propan-2-ol) is stalling. The reaction is slow, incomplete, and yields are low. What are the potential causes and solutions?
Answer: This is a common issue often linked to catalyst deactivation or suboptimal reaction parameters.
-
Causality & Explanation: Catalytic hydrogenation is a surface-mediated reaction. The catalyst's activity can be compromised by impurities ("poisons") that block active sites. Furthermore, reaction kinetics are highly dependent on hydrogen pressure, temperature, and efficient mixing.
-
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the aromatic precursor is free from sulfur, halide, or heavy metal contaminants, which are known catalyst poisons. Consider recrystallizing or purifying the starting material if its purity is questionable.
-
Verify Catalyst Activity: Use a fresh batch of catalyst. Hydrogenation catalysts like Palladium on carbon (Pd/C) can be pyrophoric when dry and lose activity with improper handling or prolonged storage.[4] Handle as a wet paste or under an inert atmosphere.[4]
-
Optimize Catalyst Loading: While typically in the 1-5 mol% range, insufficient catalyst will lead to slow or incomplete reactions.[4] A systematic increase in loading may be necessary, though this can also increase costs and the risk of side reactions.
-
Increase Hydrogen Pressure: Insufficient hydrogen pressure is a primary cause of stalled reactions. Ensure your reactor is properly sealed and pressurized. Typical pressures can range from atmospheric to over 1000 psi, depending on the substrate and catalyst.[5][6]
-
Adjust Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions or negatively impact stereoselectivity.[4] An optimal temperature must be determined empirically, often starting around room temperature and gradually increasing.
-
Ensure Efficient Agitation: The reaction is mass-transfer limited. Vigorous stirring is essential to ensure the substrate, hydrogen gas, and catalyst are in constant contact.
-
Issue 2: Poor cis:trans Isomer Ratio (Excess trans Product)
Question: My synthesis is yielding a mixture of diastereomers, but the desired cis isomer is the minor product. How can I improve the stereoselectivity to favor the cis product?
Answer: This is the central challenge in this synthesis. The key lies in selecting a catalytic system that favors the kinetically controlled formation of the cis isomer over the thermodynamically stable trans isomer.
-
Causality & Explanation: The choice of metal catalyst and the reaction solvent profoundly influences the stereochemical pathway of the hydrogenation. Some catalysts have a geometric or electronic preference for a specific orientation of the substrate on their surface, leading to hydrogen addition from a particular face.
-
Solutions & Optimization Strategies:
-
Catalyst Selection: This is the most critical factor. Move away from standard Pd/C, which often favors the trans product.[4]
-
Rhodium (Rh)-based catalysts: Rhodium on carbon (Rh/C) or alumina has been reported to provide higher cis:trans ratios in the hydrogenation of substituted anilines.[4]
-
Raney Nickel (Ra-Ni): This catalyst has been shown to be highly effective for cis-selective hydrogenations, particularly in continuous flow systems.[7]
-
Ruthenium (Ru)-based catalysts: Ruthenium catalysts are also used for aromatic ring hydrogenation and can offer different selectivity profiles.[6]
-
-
Solvent System Modification: The solvent can influence how the substrate interacts with the catalyst surface. Experiment with a range of solvents from polar protic (ethanol, methanol) to aprotic (THF, dioxane).
-
Temperature and Pressure Control: Lower temperatures generally favor the kinetic product (cis) over the thermodynamic product (trans). Explore a range of temperatures (e.g., 0 °C to 50 °C) to find the optimal balance between reaction rate and selectivity.
-
| Parameter | Strategy to Favor cis Isomer | Rationale & Reference |
| Catalyst | Switch from Pd/C to Rh/C, Ru/C, or Raney Nickel. | Different metals have distinct surface properties that alter the stereochemical pathway of hydrogen addition.[4][7] |
| Temperature | Lower the reaction temperature. | Lower thermal energy favors the kinetic product by reducing the likelihood of isomerization to the more stable trans form. |
| Solvent | Screen polar protic (e.g., ethanol) and aprotic (e.g., THF) solvents. | The solvent can influence substrate conformation and binding to the catalyst surface. |
| Advanced Method | Consider a chemoenzymatic approach. | Enzymes like Keto Reductases (KREDs) and Amine Transaminases (ATAs) offer exceptionally high stereoselectivity.[2] |
Issue 3: Difficulty Separating cis and trans Diastereomers
Question: My reaction produced a 50:50 mixture of cis and trans isomers. They co-elute on normal-phase silica gel. How can I effectively separate them to isolate the pure cis product?
Answer: Separating diastereomers with similar polarities is a common purification challenge. Since diastereomers have different physical properties, chromatographic and crystallization-based methods are viable.[8][9]
-
Causality & Explanation: Cis and trans isomers have different three-dimensional shapes. This difference in shape and the resulting dipole moment can be exploited for separation, even if their polarities are very similar.
-
Recommended Purification Protocols:
-
Reversed-Phase Flash Chromatography: This is often the most effective method for separating diastereomers that are difficult to resolve on normal-phase silica.[8] The different shapes of the isomers lead to differential interactions with the C18 stationary phase.
-
Fractional Crystallization: This technique exploits the different solubilities and crystal lattice energies of the diastereomers.[9] You can attempt to crystallize either the free base or, more commonly, the hydrochloride salt from various solvents. A solvent screen (e.g., isopropanol, acetonitrile, acetone/water mixtures) is necessary to find conditions where one diastereomer preferentially crystallizes, leaving the other in the mother liquor.[5][10]
-
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Catalytic Hydrogenation
Safety Warning: Catalytic hydrogenation involves flammable hydrogen gas under pressure and potentially pyrophoric catalysts. This procedure must be performed in a properly rated pressure reactor within a well-ventilated fume hood by trained personnel.[4]
-
Reactor Setup: To a pressure reactor vessel, add the aromatic precursor (1.0 eq) and a suitable solvent (e.g., ethanol or THF, ~10-20 mL per gram of substrate).
-
Catalyst Addition: Under an inert atmosphere (e.g., a nitrogen-filled glove bag), carefully add the chosen catalyst (e.g., 5 mol% Rh/C, 50% wet).
-
Sealing and Purging: Seal the reactor. Purge the headspace 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to remove all oxygen.
-
Reaction: Pressurize the reactor with hydrogen to the target pressure (e.g., 100-500 psi). Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 25-50 °C).
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by carefully sampling and analyzing via LC-MS or GC-MS.
-
Workup: Once complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Rinse the filter pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product mixture of cis and trans amines.
Diagram: Troubleshooting Workflow for Poor Stereoselectivity
This diagram outlines the decision-making process when faced with an unfavorable cis:trans ratio.
Sources
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CN109942444B - Method for preparing trans-p-aminocyclohexanol - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.mysagestore.com [cdn.mysagestore.com]
- 9. santaisci.com [santaisci.com]
- 10. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
Side reactions in the synthesis of cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride derivatives
Topic: Side reactions in the synthesis of cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride derivatives Content type: Technical Support Center / Troubleshooting Guide
Case ID: SYN-ACHP-001 Topic: Impurity Profiling & Reaction Optimization Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
The synthesis of cis-2-(4-aminocyclohexyl)propan-2-ol hydrochloride presents a classic "chemoselectivity vs. stereoselectivity" conflict. The molecule contains a basic primary amine, a stereocenter on the cyclohexane ring requiring cis-geometry, and a tertiary alcohol that is highly sensitive to acid-catalyzed dehydration or substitution.
The most critical failure mode reported by users is the degradation of the tertiary alcohol during the final hydrochloride salt formation. This guide addresses the three primary impurity vectors: Acid-Catalyzed Dehydration (Alkene formation) , Nucleophilic Substitution (Alkyl Chloride formation) , and Stereochemical Drift (Trans-isomer contamination) .
Module 1: The Acid-Sensitivity Paradox (Critical)
Issue: The target is a hydrochloride salt of a tertiary alcohol. Tertiary alcohols are chemically prone to forming carbocations in the presence of strong acids (like HCl), leading to irreversible side reactions.
The Mechanism of Failure
When cis-2-(4-aminocyclohexyl)propan-2-ol is treated with HCl, the tertiary hydroxyl group can protonate. Because the resulting carbocation is tertiary (highly stable), it readily undergoes two competing side reactions:[1][2]
-
E1 Elimination: Loss of a proton to form the alkene (isopropenyl derivative).
-
SN1 Substitution: Attack by the chloride ion to form the tertiary alkyl chloride.
Visualization: Acid-Catalyzed Degradation Pathways
Caption: Fig 1.[3] Competitive degradation pathways of the tertiary alcohol moiety in the presence of hydrochloric acid.
Troubleshooting Protocol: Safe Salt Formation
Objective: Trap the amine as the hydrochloride salt without triggering the SN1/E1 pathway at the alcohol.
| Parameter | Recommendation | Scientific Rationale |
| Acid Source | Anhydrous HCl in Et2O or Dioxane | Avoid aqueous HCl. Water stabilizes the leaving group, accelerating carbocation formation. |
| Stoichiometry | 0.95 - 1.05 equivalents | Excess HCl increases the concentration of protonated alcohol species, driving the equilibrium toward degradation. |
| Temperature | < 0°C (Ice/Salt Bath) | Elimination (E1) is entropy-driven and highly temperature-sensitive. Keeping T low kinetically inhibits alkene formation. |
| Solvent | Non-polar (Ether/Hexane) | Non-polar solvents destabilize the charged carbocation intermediate, raising the activation energy for degradation. |
Module 2: Stereochemical Control (Cis vs. Trans)
Issue: The thermodynamic product of 1,4-disubstituted cyclohexanes is typically the trans isomer (diequatorial). However, the target is the cis isomer (axial-equatorial).
Synthesis Route Analysis
If synthesizing via Catalytic Hydrogenation of the aromatic precursor (2-(4-aminophenyl)propan-2-ol):
-
Catalyst Selection:
-
Rhodium (Rh) on Alumina: Favors cis hydrogenation (kinetic control).
-
Palladium (Pd) on Carbon: Often leads to isomerization or hydrogenolysis of the benzylic alcohol.
-
-
Solvent Effects: Acidic solvents (AcOH) promote cis formation by protonating the amine, which anchors the molecule to the catalyst surface, but they also risk dehydrating the alcohol.
Troubleshooting Guide: Isomer Ratio
Symptom: High levels of trans-isomer (>10%).
| Root Cause | Corrective Action | Mechanism |
| Thermodynamic Drift | Stop reaction immediately upon H2 uptake completion. | Prolonged exposure to catalyst allows equilibration to the more stable trans form. |
| Catalyst Choice | Switch to 5% Rh/Al2O3 or RuO2 . | Rhodium is less prone to double-bond migration and ring isomerization than Palladium. |
| Hydrogenolysis | Add trace base (if not using acid solvent) or lower temperature. | Prevents the cleavage of the C-O bond (over-reduction to isopropyl-cyclohexane). |
Module 3: Grignard-Related Impurities
Context: If synthesizing via the addition of Methylmagnesium bromide (MeMgBr) to ethyl 4-aminocyclohexanecarboxylate.
Critical Control Points
-
Amine Quenching: The primary amine contains acidic protons. You must use 3.5 - 4.0 equivalents of Grignard reagent.
-
Eq 1 & 2: Deprotonate the amine (-NH2 → -N(MgBr)2).
-
Eq 3: Attacks the ester/ketone.
-
Failure: Using only 1-2 equivalents results in recovered starting material or mixed amide/ester species.
-
-
The "Wurtz" Impurity: If the reaction temperature exceeds 40°C, MeMgBr can couple with alkyl halides (if present) or cause radical side reactions.
-
Workup Hazard: Quenching a Grignard reaction generates heat and Mg(OH)2 gel.
Visualization: Grignard Workflow & Risks
Caption: Fig 2. The critical divergence point at the workup stage. Acidic quenching destroys the product.
Frequently Asked Questions (FAQs)
Q: Can I recrystallize the HCl salt to remove the alkene impurity? A: It is difficult. The alkene hydrochloride salt often co-crystallizes with the alcohol salt. It is far better to prevent the alkene formation by keeping the salt formation anhydrous and cold (<0°C). If the alkene is present, convert back to the free base, purify via column chromatography (Basic Alumina), and re-form the salt carefully.
Q: Why does my NMR show a doublet at ~1.7 ppm? A: This is diagnostic of the isopropyl impurity (over-reduction). If you used Pd/C for hydrogenation, you likely cleaved the C-OH bond via hydrogenolysis. Switch to Rh/Al2O3 or lower the hydrogenation temperature.
Q: My product is hygroscopic. Is this normal? A: Yes. Amino-alcohol salts are often hygroscopic. However, extreme stickiness usually indicates trapped solvent or the presence of magnesium salts (if Grignard route). Dry under high vacuum with P2O5.
References
-
Mechanism of Alcohol Dehydration
- Source: Chemistry LibreTexts.
-
URL:[Link]
- Source: Nishimura, S. "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis." Wiley-VCH.
-
Grignard Reaction Workup Protocols
- Source: Organic Syntheses, Coll. Vol. 6, p.737 (1988).
-
URL:[Link]
- Context: Standard protocols for ammonium chloride quenching to protect acid-sensitive groups.
-
Reaction of Tertiary Alcohols with HCl (Lucas Reagent)
- Source: Master Organic Chemistry. "Reaction of Alcohols with HCl, HBr, and HI."
-
URL:[Link]
Sources
Troubleshooting low yield in N-alkylation of cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride
Technical Support Center: Organic Synthesis Division Ticket ID: #ALK-CIS-14-HCL Subject: Optimization of N-alkylation for cis-2-(4-Aminocyclohexyl)propan-2-ol·HCl Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Unit
Executive Summary: The "Axial" Trap
You are encountering low yields in the N-alkylation of cis-2-(4-aminocyclohexyl)propan-2-ol hydrochloride . While standard primary amines react readily with alkyl halides, your specific substrate presents a "perfect storm" of kinetic barriers.
Our structural analysis indicates the root cause is likely conformational locking , not just chemical reactivity.
-
The Anchor Effect: The bulky 2-hydroxypropan-2-yl group (dimethyl carbinol) acts as a conformational anchor. To minimize 1,3-diaxial strain, this group locks into the equatorial position.
-
The Geometry of cis-1,4: In a cis-1,4-disubstituted cyclohexane, if one substituent is equatorial, the other must be axial .
-
The Kinetic Penalty: Your nucleophile (the amine) is locked in an axial position. Axial nucleophiles are significantly hindered from approaching electrophiles due to steric screening by the ring hydrogens (1,3-diaxial interactions).
This guide provides a diagnostic workflow to bypass this steric barrier and the complications of the hydrochloride salt form.
Part 1: Diagnostic Workflow
Before altering your synthesis, run this logic check to identify the specific failure mode.
Figure 1: Diagnostic logic tree for identifying the root cause of low yields in hindered amine alkylation.
Part 2: The "Free Base" Protocol (Critical Pre-Step)
The Issue: In-situ neutralization (dumping the HCl salt into the reaction with K2CO3) is often insufficient for hindered amines. The equilibrium may not favor the free amine enough to drive the reaction against the steric barrier.
The Fix: You must isolate the free base before the alkylation reaction.
Protocol:
-
Dissolve the hydrochloride salt in a minimal amount of water.
-
Adjust pH to >12 using 2N NaOH.
-
Extract exhaustively with Dichloromethane (DCM) or Chloroform (CHCl3). Note: Amino-alcohols are polar; you may need 3-4 extractions.
-
Dry organic layer over Na2SO4 and concentrate in vacuo.
-
Validation: Take a 1H NMR. Ensure the HCl salt shifts (usually downfield) have moved upfield, confirming the free amine.
Part 3: Optimizing Direct Alkylation (SN2)
If you must use an alkyl halide (e.g., if the aldehyde for reductive amination is unavailable), you must overcome the axial steric penalty .
Mechanism: The reaction follows an SN2 pathway.[1][2][3] The axial amine is a poor nucleophile. To compensate, we must increase the energy of the ground state (destabilize the amine) or stabilize the transition state.
| Variable | Recommendation | Scientific Rationale |
| Solvent | DMF, DMSO, or NMP | Polar aprotic solvents solvate cations well but leave the amine "naked" and more reactive. They also help dissolve the polar amino-alcohol. Avoid THF or DCM (too slow for axial attack). |
| Base | Cesium Carbonate (Cs2CO3) | The "Cesium Effect." The large Cs+ cation is more soluble in organic solvents and forms a looser ion pair with the carbonate, making the base more active than K2CO3 [1]. |
| Additive | NaI or TBAI (0.1 eq) | Finkelstein condition. If using an alkyl chloride or bromide, adding iodide generates the alkyl iodide in situ, which is a better leaving group (faster reaction). |
| Temp | 60°C - 80°C | Axial attack requires a higher activation energy (Ea). Room temperature is likely insufficient. |
Standardized Protocol for Direct Alkylation:
-
Dissolve Free Base (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Add Cs2CO3 (1.5 eq). Stir for 15 min.
-
Add Alkyl Halide (0.9 eq). Crucial: Use a slight deficit of the alkylating agent to prevent over-alkylation.
-
Add TBAI (tetrabutylammonium iodide, 10 mol%) if using a chloride/bromide.
-
Heat to 60°C and monitor by LCMS every 2 hours.
Part 4: The "Nuclear Option" – Reductive Amination
If direct alkylation yields <30% or results in dialkylation, stop . Switch to Reductive Amination. This is the industry-standard method for mono-alkylating primary amines, especially hindered ones.
Why it works:
-
Selectivity: It proceeds via an imine intermediate.[4][5] Imines generally do not react with a second equivalent of aldehyde, preventing over-alkylation.
-
Thermodynamics: Formation of the imine is reversible, allowing the sterically hindered amine to find the equilibrium product before the irreversible reduction step locks it in [2].
Protocol (Indirect Method - Recommended for Hindered Amines):
-
Imine Formation:
-
Combine Free Base (1.0 eq) and Aldehyde/Ketone (1.1 eq) in DCE (Dichloroethane) or MeOH .
-
Add a drying agent (MgSO4 or 4Å Molecular Sieves) to push the equilibrium by removing water.
-
Stir at Reflux (DCE) or RT (MeOH) for 2-4 hours.
-
Check Point: Confirm imine formation by LCMS (Mass = Amine + Aldehyde - 18).
-
-
Reduction:
-
Cool to 0°C.
-
Add NaBH(OAc)3 (Sodium triacetoxyborohydride) (1.5 eq). Note: This mild reductant attacks the imine, not the aldehyde.
-
Stir at RT overnight.
-
-
Workup:
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use NaH to deprotonate the amine? A: No. NaH is a strong enough base to deprotonate the tertiary alcohol (-OH), creating an alkoxide. This alkoxide is a much stronger nucleophile than the amine and will lead to O-alkylation (ether formation). Stick to Carbonate bases or DIPEA.
Q: Why is my product showing M+ mass + 14 in LCMS? A: You likely used Methyl Iodide or a similar agent and have some dialkylation (tertiary amine) mixed with your mono-alkylated product. This is the inherent flaw of direct alkylation. Switch to reductive amination or use the "sub-stoichiometric" approach (0.8 eq alkyl halide).
Q: The HCl salt is not dissolving in DMF. A: This confirms the need for the Free Base Protocol (Part 2). Inorganic salts have poor solubility in organic solvents, creating a heterogeneous mixture that drastically slows kinetics.
References
-
Salvatore, R. N., et al. (2001). Cesium Hydroxide Promoted Chemoselective N-Alkylation for Primary Amines. Journal of Organic Chemistry. Available at: [Link] (Demonstrates the efficacy of Cesium bases in controlling mono-alkylation).
-
Abdel-Magid, A. F., et al. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Available at: [Link] (The definitive guide on using NaBH(OAc)3 for selective amine synthesis).
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link] (Overview of polyalkylation pitfalls and mechanistic comparisons).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
Technical Support Center: Purification of cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride
Welcome to the technical support center for cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Introduction to Purification Challenges
cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride is a primary amine and a hydrochloride salt, a combination of functional groups that can present unique challenges during purification. The presence of both a polar amine group and a non-polar cyclohexyl ring, along with its ionic nature as a hydrochloride salt, influences its solubility and chromatographic behavior. Impurities can arise from various stages, including the synthesis, processing, and storage of the material. These can include organic impurities such as starting materials, by-products, and degradation products, as well as inorganic impurities and residual solvents.[1][2][]
This guide will provide practical solutions and the scientific rationale behind them to help you achieve the desired purity for your downstream applications.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the purification of cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride.
Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds. However, its success is highly dependent on the choice of solvent and the experimental conditions.
Q1: My compound will not dissolve in any common recrystallization solvents.
Possible Causes & Solutions:
-
Incorrect Solvent Choice: As a hydrochloride salt, the compound's solubility in non-polar organic solvents is likely low.
-
Expert Advice: Focus on polar protic solvents like methanol, ethanol, or isopropanol. Due to the hydrochloride salt, solubility in water should also be tested.[4] A mixture of solvents, such as an alcohol and water, can be effective.[5] For instance, dissolving the compound in a minimal amount of hot methanol and then adding a less polar co-solvent like ethyl acetate or diethyl ether until turbidity appears can induce crystallization upon cooling.
-
-
Insufficient Solvent Volume: You may not be using enough solvent.
-
Protocol: Gradually add more solvent to a small, heated sample of your crude material to gauge the approximate volume needed for complete dissolution at the solvent's boiling point.[5]
-
Q2: The compound "oils out" during cooling instead of forming crystals.
Possible Causes & Solutions:
-
High Solute Concentration: The solution may be too supersaturated.
-
Expert Advice: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained.[5]
-
-
Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice.
-
Protocol: Allow the solution to cool slowly to room temperature. You can insulate the flask to slow down the cooling rate. Once at room temperature, the flask can be placed in an ice bath to maximize yield.[5]
-
-
Inappropriate Solvent System: The chosen solvent may not be ideal.
-
Expert Advice: Experiment with a different solvent or a solvent mixture. Sometimes, a solvent in which the compound is only sparingly soluble at high temperatures is optimal.
-
Q3: The recrystallized product is still colored.
Possible Causes & Solutions:
-
Co-crystallization of Colored Impurities: Some impurities may have similar solubility profiles to your target compound.
-
Protocol: Add a small amount of activated charcoal to the hot solution before filtration.[5] The charcoal will adsorb many colored impurities. Use with caution, as it can also adsorb some of your product, potentially reducing the yield.
-
Chromatography Challenges
Column chromatography can be a versatile purification method, but the polar and basic nature of the amine can lead to complications.
Q4: My compound streaks or does not elute from a standard silica gel column.
Possible Causes & Solutions:
-
Strong Interaction with Acidic Silica: The basic amine group can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation and tailing of peaks.[6]
-
Expert Advice:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase.[7] This will compete with your compound for the acidic sites on the silica. A common solvent system for polar amines is dichloromethane/methanol with added triethylamine.[8]
-
Alternative Stationary Phase: Use a less acidic or a basic stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of amines.[7] Amine-functionalized silica columns are also commercially available and are specifically designed for the purification of basic compounds, often allowing for the use of less complex mobile phases like hexane/ethyl acetate.[9][10]
-
-
Q5: I am seeing multiple spots on my TLC plate even after purification.
Possible Causes & Solutions:
-
On-plate Degradation: The compound might be degrading on the acidic TLC plate.
-
Expert Advice: To check for on-plate degradation, spot the sample, and then run a two-dimensional TLC. First, run the plate in one direction with a suitable eluent. Then, turn the plate 90 degrees and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates that your compound is degrading on the plate.[11] Consider using TLC plates with a less acidic stationary phase or neutralizing the plate by dipping it in a dilute solution of triethylamine in a volatile solvent and then drying it before use.
-
-
Presence of Isomers: The impurity might be a stereoisomer of your target compound.
-
Expert Advice: Isomers can be notoriously difficult to separate. You may need to use a high-performance liquid chromatography (HPLC) system with a chiral column if the impurity is an enantiomer or diastereomer.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my sample of cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride?
A1: The impurities in your sample will largely depend on the synthetic route used. However, some common classes of impurities to consider are:
-
Starting Materials: Unreacted precursors from the synthesis.
-
By-products: Compounds formed from side reactions.[1] For example, if the synthesis involves the reduction of a nitro group, you might have partially reduced intermediates.
-
Isomers: The trans-isomer of the compound is a likely impurity. The separation of cis and trans isomers of cyclohexyl derivatives can be challenging.
-
Degradation Products: The compound may degrade over time, especially if exposed to heat, light, or air.
-
Residual Solvents: Solvents used in the synthesis or purification that have not been completely removed.
-
Inorganic Salts: Salts introduced during the synthesis or purification process.
Q2: How can I analyze the purity of my compound and identify the impurities?
A2: A combination of analytical techniques is often necessary for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities.[2] A reversed-phase C18 column with a mobile phase of acetonitrile/water containing a buffer is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities, including residual solvents.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the main compound and any impurities present at significant levels.
-
Mass Spectrometry (MS): Can be coupled with LC (LC-MS) to provide molecular weight information for the impurities, aiding in their identification.[12]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is used to detect and quantify trace levels of inorganic impurities, such as heavy metals from catalysts.[2]
Q3: What are the best storage conditions for cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride to prevent degradation?
A3: To minimize degradation, the compound should be stored in a cool, dry, and dark place.[13] It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air.
Part 3: Experimental Protocols and Data Presentation
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, water, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[5]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography with a Basic Modifier
-
TLC Analysis: Develop a TLC method to determine the optimal mobile phase. A good starting point for this polar amine is a mixture of dichloromethane and methanol. Add a small amount of triethylamine (e.g., 0.5%) to the mobile phase to prevent streaking. The ideal Rf value for the target compound is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen mobile phase.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase. If the compound is not very soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Run the column, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary Table
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Scalable, cost-effective, can remove a wide range of impurities. | Can have lower yields, finding a suitable solvent can be challenging. |
| Silica Gel Chromatography | >99% | High resolution, can separate closely related impurities. | Can be time-consuming, may require method development, potential for compound degradation on silica. |
| Alumina Chromatography | >99% | Good for basic compounds, avoids issues with acidic silica. | Can be less versatile than silica, may have different selectivity. |
Part 4: Visualization of Workflows
Recrystallization Workflow
Caption: Workflow for the purification of cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride by recrystallization.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting logic for poor chromatographic separation of basic amines on silica gel.
References
-
Drug Development and Delivery. (n.d.). Impurities Detection in Pharmaceuticals. [Link]
-
Journal of Pharmaceutical and Applied Chemistry. (2025, December 14). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]
-
Journal of Pharmaceutical and Applied Chemistry. (n.d.). Pharmaceutical impurities: A review of their importance in drug safety and efficacy. [Link]
-
ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. [Link]
-
National Center for Biotechnology Information. (2025, May 14). Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements. [Link]
-
Membrane Solutions. (n.d.). Column Chromatography Notes. [Link]
-
ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
-
PWT Chemicals. (n.d.). Trouble Shooting Guide for Industrial Membrane Cleaning. [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
-
National Center for Biotechnology Information. (2004, October 20). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. [Link]
- Google Patents. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
ACS Publications. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). Trans-2-(4-amino-cyclohexyl)-propan-2-ol. [Link]
-
ResearchGate. (n.d.). Tools for Purifying the Product. [Link]
-
Pharmaffiliates. (n.d.). rel-2-((1s,4s)-4-Aminocyclohexyl)propan-2-ol. [Link]
-
StuDocu. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 8. Chromatography [chem.rochester.edu]
- 9. teledyneisco.com [teledyneisco.com]
- 10. biotage.com [biotage.com]
- 11. Chromatography [chem.rochester.edu]
- 12. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 13. cis-2-(4-aminocyclohexyl)propan-2-ol hydrochloride 97% | CAS: 2387569-41-5 | AChemBlock [achemblock.com]
Improving the stereoselectivity of reactions with cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride
Technical Support Center: Stereoselective Synthesis Guide Topic: cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride Ticket ID: TSC-CHEM-2024-882 Responder: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary: The "Deceptive" Cyclohexane
You are likely encountering difficulties with yield or stereochemical erosion (cis
This is not a standard amine reaction.[1] This molecule presents a specific conformational challenge: The "Axial Amine" Trap.
In the cis-isomer, the bulky tertiary alcohol group locks the cyclohexane ring into a specific conformation where the amine group is forced into the axial position. Axial amines are sterically hindered and significantly less nucleophilic than their equatorial counterparts.[1] Forcing the reaction with heat often leads to thermodynamic equilibration to the unwanted trans-isomer.
This guide provides the protocols to overcome this kinetic barrier without sacrificing stereochemical integrity.
Module 1: Conformational Analysis & The Root Cause
To troubleshoot, you must visualize the molecule in 3D. The stereoselectivity issues arise from the energy difference between the cis and trans isomers.
-
The Anchor: The 2-hydroxypropan-2-yl group is sterically massive (A-value > 2.0 kcal/mol).[1] It will always occupy the Equatorial position to minimize 1,3-diaxial strain.
-
The Trap (cis-isomer): To maintain a cis relationship (1,4-substitution), if the alcohol is equatorial, the amine must be Axial .
-
The Drift (trans-isomer): In the trans isomer, both groups are equatorial (Diequatorial).[1] This is the thermodynamically stable state.
Key Takeaway: You are fighting thermodynamics. Any process that allows ring opening, radical formation, or reversible deprotonation will drive the material toward the trans isomer.
Figure 1: Conformational energy landscape showing the drive from the desired cis-isomer to the stable trans-isomer.
Module 2: Critical Protocols (Step-by-Step)
Protocol A: "Cold" Free-Basing (Neutralization)
Issue: The HCl salt is stable, but the free base is prone to epimerization if heated or left in strong base for prolonged periods. Goal: Generate the reactive free amine without triggering the chair-flip.
-
Solvent Choice: Use a biphasic system (DCM/Water or 2-MeTHF/Water).[1] Avoid alcohols (MeOH/EtOH) which can facilitate proton exchange.[1]
-
Base: Use Inorganic Carbonates (Na₂CO₃ or K₂CO₃).[1] Avoid NaOH or KOH (too harsh).[1]
-
Procedure:
Protocol B: Amide Coupling (Overcoming Axial Hindrance)
Issue: Standard coupling (EDC/HOBt) is often too slow for the axial amine, leading to low yields.[1] Users often add heat, which causes epimerization.[1] Solution: Use "High-Velocity" coupling agents to drive the reaction at low temperature.
| Parameter | Recommendation | Rationale |
| Coupling Agent | HATU or COMU | High reactivity overcomes axial steric hindrance without heat.[1] |
| Base | DIPEA (Hunig's Base) | Non-nucleophilic; buffers the reaction without deprotonating alpha-carbons.[1] |
| Temperature | 0 °C to RT | Never exceed 30 °C. Heat = Epimerization.[1] |
| Solvent | DMF or DMAc | Polar aprotic solvents stabilize the transition state. |
Step-by-Step:
-
Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in DMF.[1]
-
Add DIPEA (2.5 equiv) and stir for 5 mins to activate acid.
-
Add the Free Base solution (from Protocol A) dropwise at 0 °C.[1]
-
Allow to warm to Room Temp (20–25 °C). Monitor by LCMS.[1]
-
Stop reaction immediately upon completion.
Module 3: Troubleshooting Guide (FAQ)
Q1: My LCMS shows a mass corresponding to [M-18]. What happened?
Diagnosis: Elimination of the tertiary alcohol. Cause: You likely used strong acidic conditions (e.g., high TFA concentration) or a Lewis Acid at high temperatures.[1] The tertiary alcohol at C4 is prone to E1 elimination to form the isopropenyl derivative. Fix:
-
Avoid heating in acidic media.[1]
-
If deprotecting a Boc group later, use 4M HCl in Dioxane at 0 °C instead of neat TFA, or use TMSOTf/2,6-lutidine for mild deprotection.[1]
Q2: I see two peaks in HPLC with the same mass. Is this the enantiomer?
Diagnosis: It is likely the Diastereomer (trans-isomer) . Verification:
-
Since the starting material is achiral (meso-like plane of symmetry in the cis form, though substitution breaks this), you are looking at cis vs trans.[2]
-
NMR Check: In the cis-isomer (axial amine), the proton at C1 (attached to nitrogen) usually appears as a narrow multiplet (equatorial proton) with small coupling constants (
Hz).[1] In the trans-isomer (equatorial amine), the C1 proton is axial and appears as a broad triplet/multiplet with large diaxial coupling ( Hz).[1]
Q3: The reaction stalls at 60% conversion. Should I heat it to 60 °C?
Answer: NO. Reason: Heating will accelerate the conversion of your remaining cis-amine to the trans-amine (thermodynamic drift) faster than it will drive the product formation. Alternative:
-
Add a "boost" of fresh catalyst (HATU) and base.[1]
-
Switch to a smaller, more reactive electrophile (e.g., acid chloride) if possible, but maintain 0 °C.[1]
Module 4: Decision Logic for Reaction Planning
Use this flow to determine the safety of your proposed reaction conditions.
Figure 2: Safety decision tree for preventing side reactions.
References
-
Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on A-values and Cyclohexane conformity).
-
Carreira, E. M., & Kvaerno, L. (2010).[1] Classics in Stereoselective Synthesis. Wiley-VCH.[1] (Strategies for kinetic vs thermodynamic control).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanisms of nucleophilic attack on axial vs equatorial substituents).
-
Winstein, S., & Holness, N. J. (1955).[1] "Neighboring Carbon and Hydrogen.[1] XIX. t-Butylcyclohexyl Derivatives". Journal of the American Chemical Society, 77(21), 5562–5578.[1] (Definitive work on the "locking" effect of bulky groups like t-butyl/isopropyl on cyclohexane rings). [1]
Sources
Stability issues of cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride in solution
Welcome to the technical support guide for cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride (CAS: 2387569-41-5). This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered when working with this compound in solution. The insights provided are based on established principles of chemical stability, with a focus on amine hydrochloride salts and related structures.
Part 1: Troubleshooting Guide
This section addresses common problems observed during experimentation. It follows a logical progression from symptom to cause to solution.
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing stability issues with your compound in solution.
Caption: Troubleshooting workflow for stability issues.
Question & Answer Troubleshooting
Q1: I prepared a stock solution in water, and it became cloudy over time. What is the likely cause?
A1: The most probable cause is a pH-related solubility issue. Cis-2-(4-Aminocyclohexyl)propan-2-ol is supplied as a hydrochloride (HCl) salt to enhance its aqueous solubility and stability. In this form, the primary amine is protonated (-NH3+). Simple alkyl amines typically have pKa values in the 9.5-11.0 range, meaning their solutions are basic[1]. When the HCl salt is dissolved in unbuffered water (which can have a pH of ~5.5-7), the solution pH may not be sufficiently acidic to keep the amine fully protonated. A shift towards a higher pH can neutralize the amine to its free base form (-NH2), which is significantly less water-soluble and may precipitate out of solution. Studies on other amine HCl salts confirm that pH is critical to maintaining solubility[2].
-
Immediate Action: Check the pH of your solution. If it is above ~6, the free base is likely forming.
-
Preventative Measure: Prepare stock solutions in a mildly acidic buffer (e.g., pH 3-5 citrate or acetate buffer) or in water acidified with a small amount of HCl to ensure the amine remains in its protonated, soluble salt form.
Q2: My assay results show a progressive loss of the active compound over a few days, even when the solution is stored in the refrigerator. Why is this happening?
A2: This suggests chemical degradation. Even at refrigerated temperatures (2-8°C), slow degradation can occur. Given the molecule's structure, the primary suspects are hydrolysis and oxidation.
-
Causality—Hydrolysis: While the tertiary alcohol and the cyclohexyl ring are generally stable, amine salts can be part of complex equilibria in solution. The presence of water is a prerequisite for hydrolysis[3]. Although less common for this specific structure, unforeseen degradation pathways can be accelerated by incorrect pH or the presence of catalytic impurities.
-
Causality—Oxidation: Primary amines are susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or light. This can lead to a variety of degradation products.
-
Troubleshooting Steps:
-
Solvent Quality: Ensure you are using high-purity water (e.g., HPLC-grade) and fresh, high-quality solvents to minimize contaminants.
-
Degas Solvents: For maximum stability, consider degassing your solvents to remove dissolved oxygen.
-
Inert Atmosphere: If the compound is highly sensitive, preparing and storing solutions under an inert gas like nitrogen or argon can prevent oxidation.
-
Container Material: Store solutions in high-quality, compatible containers like glass or polypropylene to avoid leaching of contaminants[4].
-
Q3: I see new, unexpected peaks appearing in my HPLC chromatogram when analyzing aged solutions. What are they?
A3: The appearance of new peaks is a clear sign of degradation. Identifying these degradants is crucial for understanding the stability of your compound. Forced degradation (or stress testing) is the standard approach to intentionally generate and identify potential degradation products, which helps in developing a "stability-indicating" analytical method[5].
-
Potential Degradants: Based on the structure, potential degradation products could arise from:
-
Oxidation: Of the primary amine group.
-
Elimination: Dehydration of the tertiary alcohol under harsh acidic and thermal conditions to form an alkene.
-
Isomerization: Potential cis/trans isomerization under certain stress conditions, although this is less likely to be a major pathway without significant energy input[6][7].
-
-
Recommended Action: Perform a Forced Degradation Study. This involves subjecting the compound to harsh conditions to predict long-term stability and identify degradants[8][9][10]. This is a key step in pharmaceutical development as outlined by ICH guidelines. An overview of a typical protocol is provided in the table below.
Part 2: Frequently Asked Questions (FAQs)
Q4: What are the fundamental degradation pathways for cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride?
A4: The primary degradation pathways to consider are driven by pH, oxidation, light, and temperature.
-
Hydrolytic Degradation (pH-dependent): The stability is highly dependent on pH.
-
Acidic Conditions (pH < 6): The compound is expected to be most stable. The protonated amine (-NH3+) is less nucleophilic and less susceptible to oxidation.
-
Neutral to Basic Conditions (pH > 7): The equilibrium shifts to the free amine (-NH2). This form is more reactive, less soluble, and prone to oxidation.
-
-
Oxidative Degradation: The primary amine is the most likely site for oxidation. This can be initiated by atmospheric oxygen, peroxides present in solvents (like THF or ethers), or trace metal ions.
-
Photodegradation: Many organic molecules, especially those with amine functional groups, can absorb UV or even visible light, leading to degradation[11][12]. While this molecule lacks a strong chromophore, photolytic cleavage or isomerization can still occur upon prolonged exposure[9][13].
-
Thermal Degradation: High temperatures provide the activation energy for degradation reactions[14][15][16]. For this compound, this could involve dehydration of the tertiary alcohol or acceleration of other degradation pathways. Stability to elevated temperatures depends on many factors including pH and other excipients present[17].
Q5: What are the recommended storage conditions for solutions of this compound?
A5: Based on general principles for amine hydrochloride salts:
-
Temperature: Store solutions at 2-8°C[18][19]. Avoid freezing, as freeze-thaw cycles can promote precipitation or degradation.
-
Light: Protect from light at all times by using amber glass vials or by wrapping standard vials in aluminum foil[20].
-
pH: If not using a buffered solution, ensure the aqueous solution is slightly acidic (pH 3-5).
-
Container: Use tightly sealed containers made of inert materials (e.g., Type 1 borosilicate glass) to prevent solvent evaporation and contamination[4].
-
Atmosphere: For long-term storage or for highly sensitive applications, consider storage under an inert atmosphere.
Q6: How can I set up a basic stability study for this compound?
A6: A forced degradation study is the best approach to rapidly assess stability. The goal is to achieve 10-20% degradation to ensure that the analytical method can detect and resolve the resulting degradants from the parent compound[9].
Table 1: Example Protocol for a Forced Degradation Study
| Stress Condition | Reagent/Condition | Typical Duration & Temp | Rationale & Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 24-72 hours @ 60°C | To test stability in a highly acidic environment. May promote dehydration of the tertiary alcohol. |
| Base Hydrolysis | 0.1 M NaOH | 2-8 hours @ Room Temp | To test stability in a basic environment. Will generate the free amine, which may degrade via other pathways. |
| Oxidation | 3% H₂O₂ | 24 hours @ Room Temp | To simulate oxidative stress. The primary amine is the likely target. |
| Thermal Degradation | Solid compound & solution | 48 hours @ 80°C | To assess the impact of heat energy on the molecule's integrity[17]. |
| Photostability | Solution exposed to light | Per ICH Q1B guidelines | To assess light sensitivity. Expose to cool white fluorescent and near-UV lamps[9][11]. |
Note: A control sample, protected from the stress condition, should be analyzed alongside the stressed sample.
Part 3: Experimental Protocol
Protocol: Stability-Indicating Method Development using HPLC-UV
This protocol provides a starting point for developing an analytical method to quantify cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride and separate it from its potential degradation products.
1. Objective: To establish an HPLC method capable of resolving the parent compound from degradants generated during forced degradation studies.
2. Materials & Equipment:
-
HPLC system with UV or PDA detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
-
cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride reference standard
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Forced degradation samples (from Table 1)
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 205 nm (as the compound lacks a strong chromophore, low UV is necessary). A PDA detector scanning from 190-300 nm is highly recommended.
-
Injection Volume: 10 µL
4. Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in Mobile Phase A. Dilute to a working concentration of ~100 µg/mL.
-
Sample Preparation: Dilute the stressed samples (from the forced degradation study) with Mobile Phase A to a similar concentration. Ensure the final pH is acidic before injection.
-
System Suitability: Inject the standard solution five times. The retention time should have a relative standard deviation (RSD) of <1% and the peak area an RSD of <2%.
-
Analysis:
-
Inject a blank (Mobile Phase A).
-
Inject the unstressed (control) sample.
-
Inject each of the stressed samples.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Look for new peaks (degradants) and a decrease in the area of the parent peak.
-
Ensure all degradant peaks are well-resolved from the parent peak (resolution > 1.5).
-
Calculate the mass balance to account for all the material. The sum of the parent compound and all degradation products should ideally be close to 100% of the initial concentration[8][9].
-
If co-elution occurs, optimize the gradient, mobile phase pH, or try a different column chemistry (e.g., Phenyl-Hexyl).
-
6. Self-Validation: This method's validity is confirmed by its ability to separate the new peaks generated under multiple, distinct stress conditions (acid, base, oxidation, etc.), proving it is "stability-indicating."
References
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?[Link]
-
Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-963. [Link]
-
Aneesh TP & Rajasekaran A. (n.d.). Forced Degradation Studies - A Tool for Determination of Stability in Pharmaceutical Dosage Forms. International Journal of Biological & Pharmaceutical Research. [Link]
-
Raval, A. et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-252. [Link]
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024). Pharmatutor. [Link]
-
Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(1), 433-440. [Link]
-
Shah, V. P., & Pikal, M. J. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65–68. [Link]
-
Chemistry LibreTexts. (2020). Basicity of Amines and Ammonium Salt Formation. [Link]
-
He, K., & Chen, F. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Food Chemistry, 349, 129166. [Link]
-
Thatcher, S. R., et al. (2002). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceutical Products. Pharmaceutical Technology. [Link]
-
Pharmaffiliates. (n.d.). rel-2-((1s,4s)-4-Aminocyclohexyl)propan-2-ol. [Link]
-
D'Arcy, D. M. (n.d.). A chemical rationale of drug stability and degradation- An insightful approach. The Pharmaceutical Journal. [Link]
-
Al-Qaim, F. F., & Abdullah, M. P. (2024). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Molecules, 29(16), 3900. [Link]
-
Liverpool School of Tropical Medicine. (n.d.). Analytical quantification of active ingredients using HPLC. [Link]
-
DTIC. (n.d.). Thermal stability of organic compounds by the isoteniscope method. [Link]
-
Bhalekar, M. R., et al. (n.d.). Improvement of Photostability in Formulation: A Review. Asian Journal of Chemistry. [Link]
-
Tanthakit, P., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 15993–16004. [Link]
-
Letco Medical. (2023). Active Ingredient Summary Table Thermal Stability. [Link]
-
Kalčíková, G., & Vetchý, D. (2021). Thermal Stability of Amorphous Solid Dispersions. Polymers, 13(2), 196. [Link]
-
ResearchGate. (n.d.). The photochemistry of the 4-cyanobenzoic acid esters of trans - and cis -2-phenylcyclohe×anol. [Link]
-
MDPI. (2024). Effect of the Protic vs. Non-Protic Molecular Environment on the cis to trans Conformation Change of Phototrexate Drug. [Link]
-
Yoshioka, T., et al. (2005). Photodegradation products of propranolol: the structures and pharmacological studies. Chemical & Pharmaceutical Bulletin, 53(12), 1584-1587. [Link]
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- 3. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
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Technical Support Center: Recrystallization of cis-2-(4-Aminocyclohexyl)propan-2-ol Hydrochloride Derivatives
Welcome to the technical support center for the purification of cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the recrystallization of this important class of compounds. The unique structural features of these molecules, namely the polar amine hydrochloride and the tertiary alcohol on a cyclohexane ring, present specific challenges that this guide aims to address with practical, field-tested solutions.
I. Understanding the Molecule: Key Physicochemical Properties
The successful recrystallization of cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride hinges on understanding its key physicochemical properties. As a hydrochloride salt, it exhibits high polarity, making it more soluble in polar solvents. The presence of both a hydroxyl and an ammonium group allows for strong hydrogen bonding, which influences crystal lattice formation.
| Property | Implication for Recrystallization |
| High Polarity | Soluble in polar solvents like water and short-chain alcohols. Less soluble in non-polar organic solvents. |
| Hydrochloride Salt | The ionic nature generally leads to a high melting point and influences solubility in protic vs. aprotic solvents. |
| Hydrogen Bonding | The presence of -OH and -NH3+ groups promotes strong intermolecular interactions, which can aid in forming a stable crystal lattice but may also lead to the formation of solvates. |
| cis-Isomer | The specific stereochemistry can affect crystal packing and solubility compared to its trans-isomer. |
II. Troubleshooting Guide: Common Recrystallization Problems and Solutions
This section addresses common issues encountered during the recrystallization of cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride derivatives in a question-and-answer format.
Issue 1: Poor Crystal Yield
Question: I am getting a very low recovery of my product after recrystallization. What are the likely causes and how can I improve the yield?
Answer: Low yield is one of the most frequent challenges in recrystallization.[1][2][3] Several factors can contribute to this issue:
-
Excessive Solvent: Using too much solvent is the most common reason for poor yield.[1][2] The goal is to create a saturated solution at high temperature, so using the minimum amount of near-boiling solvent is crucial.[2][4]
-
Solution: If you suspect you've added too much solvent, you can carefully evaporate some of it to concentrate the solution before attempting to cool and crystallize again.[1]
-
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6] If the compound is too soluble in the chosen solvent even at low temperatures, a significant amount will remain in the mother liquor.[2]
-
Premature Crystallization During Hot Filtration: If your hot solution contains insoluble impurities that need to be filtered out, the product can sometimes crystallize on the filter paper or in the funnel.[8]
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of your product.[2][4]
Issue 2: No Crystals Form Upon Cooling
Question: I've dissolved my compound in the hot solvent and let it cool, but no crystals have formed. What should I do?
Answer: The failure of crystals to form from a cooled solution is typically due to supersaturation or the presence of impurities that inhibit nucleation.[1][8] Here are several techniques to induce crystallization:
-
Scratching the Inner Surface of the Flask: Gently scratching the inside of the flask with a glass rod at the air-liquid interface can create microscopic scratches that provide nucleation sites for crystal growth.[1][4]
-
Seeding: If you have a small amount of the pure compound, adding a "seed crystal" to the supersaturated solution can initiate crystallization.[1][9]
-
Further Cooling: If cooling to room temperature is insufficient, try placing the flask in an ice-water bath or even a salt-ice bath for lower temperatures.[1][8]
-
Reducing Solvent Volume: As mentioned for low yield, you may have used too much solvent.[1] Gently heating the solution to evaporate some of the solvent and then re-cooling can lead to crystallization.[9]
Issue 3: "Oiling Out" - Formation of an Oil Instead of Crystals
Question: When my solution cools, the product separates as an oil instead of solid crystals. How can I prevent this and obtain a crystalline solid?
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of the solute is too high.[1][8] It can also be more common with impure samples or when using mixed solvent systems.[1]
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent to lower the saturation point.[1]
-
Slower Cooling: Allow the solution to cool more slowly. This can be achieved by leaving the flask on a hot plate that is turned off or by insulating the flask.[1] Slow cooling favors the formation of well-ordered crystals over an amorphous oil.[9]
-
Change the Solvent System: If oiling out persists, a different solvent or solvent pair may be necessary.[1] Consider a solvent with a lower boiling point.
Issue 4: Colored Impurities in the Final Product
Question: My final crystals are discolored, indicating the presence of impurities. How can I remove these colored contaminants?
Answer: Colored impurities can often be removed by using activated charcoal (decolorizing carbon).
-
Procedure:
-
Dissolve the impure compound in the minimum amount of hot solvent.
-
Add a small amount of activated charcoal (typically 1-2% of the solute weight) to the hot solution.
-
Continue to heat the solution for a few minutes to allow the charcoal to adsorb the colored impurities.[10]
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[10]
-
Allow the clear, hot filtrate to cool slowly to form crystals.
-
Caution: Do not add activated charcoal to a boiling solution, as this can cause it to boil over violently.
III. Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the recrystallization of cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride?
A1: Given the polar and salt-like nature of the compound, good starting points for solvent screening include:
-
Single Solvents:
-
Water
-
Methanol
-
Ethanol
-
Isopropanol
-
-
Mixed Solvent Systems:
-
Ethanol/Water
-
Methanol/Water
-
Isopropanol/Dichloromethane (for less polar impurities)
-
Acetonitrile[7]
-
The general principle for a mixed solvent system is to dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a "bad" or "anti-solvent" (one in which it is poorly soluble) dropwise until the solution becomes cloudy (the cloud point).[3] Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly.
Q2: How does the cis-stereochemistry affect the recrystallization process compared to the trans-isomer?
A2: The cis and trans isomers are diastereomers and can have different physical properties, including solubility and crystal packing. This can be exploited for their separation. For related aminocyclohexanol compounds, it has been shown that the isomers can be separated by repeated recrystallization.[11] It is important to develop a recrystallization protocol specific to the cis-isomer, as conditions optimized for the trans-isomer may not be suitable.
Q3: Can I use an anti-solvent recrystallization technique?
A3: Yes, anti-solvent recrystallization is a very suitable technique for this type of compound.[5][6] This involves dissolving the compound in a minimal amount of a solvent in which it is very soluble, and then slowly adding a miscible anti-solvent in which the compound is insoluble to induce precipitation.[3][6] For a polar hydrochloride salt, a good solvent might be methanol or water, and a potential anti-solvent could be a less polar solvent like ethyl acetate or diethyl ether, provided they are miscible.
Q4: My compound is still impure after one recrystallization. What should I do?
A4: If a single recrystallization does not provide the desired purity, a second recrystallization may be necessary. Ensure that you are using the correct technique and have optimized the solvent system. It is also possible that the impurities have very similar solubility properties to your compound. In such cases, an alternative purification method like column chromatography might be required.
IV. Experimental Workflow & Visualization
Workflow for Solvent Selection and Recrystallization
The following diagram illustrates a typical workflow for developing a recrystallization protocol.
Caption: Workflow for recrystallization protocol development.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common recrystallization problems.
Caption: Decision tree for troubleshooting recrystallization.
V. References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Reddit. (2024, April 29). Recrystallization pointers. r/chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Recrystallization. (n.d.). ResearchGate. Retrieved from [Link]
-
Samghani, K. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate. Retrieved from [Link]
-
One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (n.d.). Retrieved from [Link]
-
recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]
-
CN114805025A - Separation and purification method of cyclohexanol and butyl cyclohexyl ether - Google Patents. (n.d.). Retrieved from
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012, June 11). ResearchGate. Retrieved from [Link]
-
Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis - Publication Server of the University of Greifswald. (2020, December 21). Retrieved from [Link]
-
Redhu, M. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]
-
Wu, Y., Zhou, J., Li, E., Wang, M., Jie, K., Zhu, H., & Huang, F. (2020). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[3]arene Cocrystals Accompanied by Vapochromic Behavior. ACS Applied Materials & Interfaces, 12(43), 48883–48888. [Link]
-
Recrystallization. (n.d.). ResearchGate. Retrieved from [Link]
-
US3933916A - Purification of cyclohexanone - Google Patents. (n.d.). Retrieved from
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents. (n.d.). Retrieved from
-
CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents. (n.d.). Retrieved from
-
PubChemLite. (n.d.). Trans-2-(4-amino-cyclohexyl)-propan-2-ol. Retrieved from [Link]
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- 11. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
Navigating the Challenges of cis-2-(4-Aminocyclohexyl)propan-2-ol Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the solubility of this compound and its reaction products. As Senior Application Scientists, we understand that navigating the complexities of polar molecules like this cis-aminocyclohexanol derivative requires a nuanced approach. This center is structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Understanding the Molecule: The "Cis" Challenge
The stereochemistry of 2-(4-Aminocyclohexyl)propan-2-ol plays a critical role in its physical properties, including solubility. The cis configuration, where the amino and the 2-hydroxypropyl groups are on the same side of the cyclohexane ring, can lead to different crystal packing and solvation characteristics compared to its trans counterpart. This often manifests as poor solubility in common organic solvents, posing challenges during reaction work-ups, purification, and formulation.
The hydrochloride salt form, while often used to improve water solubility and stability of amines, can further complicate solubility in organic media. The ionic nature of the ammonium chloride group drastically increases the polarity of the molecule, making it less amenable to dissolution in non-polar or moderately polar organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride crashing out of my reaction mixture?
A1: Precipitation during or after a reaction is a common issue and is typically due to a change in the solvent environment that can no longer support the solubility of the hydrochloride salt. This can be triggered by:
-
Change in Polarity: The addition of a less polar co-solvent or reagent can decrease the overall polarity of the reaction mixture, causing the highly polar hydrochloride salt to precipitate.
-
Temperature Changes: Solubility of many salts decreases as the temperature is lowered. If your reaction was performed at an elevated temperature, the product might crystallize or precipitate upon cooling to room temperature.
-
Reaction Completion: As the free amine is converted to its hydrochloride salt, the overall polarity of the product increases significantly, potentially exceeding the solubilizing capacity of the solvent system.
Q2: I'm struggling to find a suitable solvent for recrystallizing cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride. What are my options?
A2: Finding an ideal recrystallization solvent for a polar salt can be challenging. The key is to identify a solvent or solvent system where the compound is sparingly soluble at room temperature but significantly more soluble at elevated temperatures.
-
Initial Screening: Start with polar protic solvents like methanol, ethanol, or isopropanol. These can often dissolve the hydrochloride salt upon heating.
-
Solvent Mixtures: If a single solvent is not effective, a mixed solvent system can be employed. For example, dissolving the compound in a minimal amount of a hot polar solvent (like methanol or water) and then slowly adding a less polar anti-solvent (like acetone or THF) until the solution becomes turbid can induce crystallization upon cooling.[1]
-
Water as a Solvent: Given the polar nature of the hydrochloride salt, water can be a good solvent for recrystallization. However, removing residual water from the final product can be challenging and may require lyophilization or drying under high vacuum over a desiccant.
Q3: Can I convert the hydrochloride salt back to the free amine to improve its solubility in organic solvents?
A3: Yes, converting the hydrochloride salt to the free amine is a standard and effective strategy to enhance solubility in a wider range of organic solvents. This is achieved by neutralization with a base.
-
Procedure: Dissolve or suspend the hydrochloride salt in a suitable solvent (e.g., a mixture of water and an organic solvent like dichloromethane or ethyl acetate). Add an aqueous base, such as sodium hydroxide or sodium carbonate, until the pH of the aqueous layer is basic (pH > 10). The free amine will then partition into the organic layer, which can be separated, dried, and concentrated.[2]
Troubleshooting Guide: Overcoming Poor Solubility
This section provides a systematic approach to addressing common solubility-related issues encountered during the synthesis and purification of cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride.
Issue 1: Product Precipitation During Reaction Work-up
Underlying Cause: The hydrochloride salt of the amine is often significantly less soluble in the reaction solvent than the starting free amine. As the reaction with HCl progresses, the product's solubility limit is exceeded.
Troubleshooting Workflow:
Caption: Decision workflow for handling precipitation during reaction.
Detailed Protocol: In-situ Solubilization
-
Identify the Precipitate: Before taking action, confirm that the precipitate is indeed your desired product and not an impurity or starting material. A quick filtration and analysis (e.g., melting point, simple NMR) can be informative.
-
Solvent Addition: If the precipitate is the product, try adding a small amount of a more polar co-solvent, such as methanol or ethanol, dropwise while stirring and gently warming the mixture. This can often bring the product back into solution, allowing for a standard aqueous work-up.
-
Future Prevention: For subsequent batches, consider starting with a more polar solvent system from the outset if the reaction chemistry allows.
Issue 2: Difficulty with Recrystallization
Underlying Cause: The high polarity and strong crystal lattice energy of the hydrochloride salt make it challenging to find a single solvent that provides the ideal solubility profile for recrystallization.
Recrystallization Solvent Screening Protocol:
-
Small-Scale Tests: In separate small test tubes, add approximately 10-20 mg of your crude product.
-
Solvent Addition: To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, acetone, THF, acetonitrile) dropwise at room temperature. Observe the solubility.
-
Heating: If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. If it dissolves, it is a potential candidate for recrystallization.
-
Cooling: Allow the tubes that showed good solubility at high temperatures to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.
-
Mixed Solvents: If no single solvent is ideal, try mixed solvent systems. Dissolve the compound in a minimal amount of a hot "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Solubility Profile (Qualitative) of Related Aminocyclohexanol Hydrochlorides:
| Solvent | Solubility | Notes |
| Water | High | Can be used for recrystallization, but drying is critical. |
| Methanol | Moderate to High | Often a good starting point for recrystallization. |
| Ethanol | Moderate | May require heating to dissolve significant amounts. |
| Isopropanol | Low to Moderate | Can be a good choice for precipitating the salt. |
| Acetone | Low | Often used as an anti-solvent or for washing the final product.[3] |
| THF | Low | Can be used as an anti-solvent. |
| Dichloromethane | Very Low | Generally not a suitable solvent for the hydrochloride salt. |
This table is based on general principles and data for similar compounds. Empirical testing is essential.
Issue 3: Oily Product or Failure to Crystallize
Underlying Cause: The presence of impurities can disrupt the crystal lattice formation, leading to an oily product or preventing crystallization altogether. The cis-isomer, being less symmetrical than the trans-isomer, may also have a lower propensity to crystallize.
Troubleshooting Oily Products:
Caption: Troubleshooting strategy for oily products.
Detailed Protocol: Purification via Free Base
-
Conversion to Free Base: As described in the FAQs, neutralize the oily hydrochloride salt to obtain the free amine.
-
Chromatographic Purification: The free amine, being less polar, is more amenable to purification by standard silica gel column chromatography. Use a solvent system appropriate for amines (e.g., dichloromethane/methanol with a small amount of triethylamine to prevent streaking).
-
Salt Re-formation: Once the pure free amine is isolated, dissolve it in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or THF) and add a solution of HCl in the same or another anhydrous solvent (e.g., HCl in diethyl ether or isopropanol). The pure hydrochloride salt should precipitate.[2] Filter and dry the solid thoroughly.
Concluding Remarks
Overcoming the solubility challenges of cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride requires a systematic and informed approach. By understanding the interplay of stereochemistry, salt formation, and solvent properties, researchers can effectively troubleshoot issues with precipitation and purification. This guide provides a foundation for this understanding, but empirical experimentation remains key to optimizing procedures for your specific reaction conditions and purity requirements.
References
-
Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]
- Benchchem. (2025). Technical Support Center: Synthesis of trans-4-Aminocyclohexanol.
- Google Patents. (n.d.). Process for the preparation of trans-4-aminocyclohexanol.
- Google Patents. (n.d.). Separation and purification of cis and trans isomers.
- Sviatenko, O., et al. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
- University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis.
Sources
Catalyst selection for reactions involving cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride
This guide serves as a technical support resource for researchers utilizing cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride (CAS: 2387569-41-5 / 1202411-94-6). This intermediate is a critical scaffold in the synthesis of FLT3 inhibitors (e.g., Quizartinib) and presents unique challenges regarding solubility, catalyst poisoning, and stereochemical retention.
Subject: cis-2-(4-Aminocyclohexyl)propan-2-ol Hydrochloride Reference ID: TS-GUIDE-AMINE-04
Executive Summary
The primary challenges with this substrate are its hydrochloride salt form , which can deactivate transition metal catalysts, and the steric bulk of the cyclohexane ring adjacent to the primary amine. While the tertiary alcohol is generally unreactive under standard coupling conditions, it contributes to the molecule's polarity and solubility profile.
This guide prioritizes Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr) .
Module 1: Pre-Reaction Protocol (The Salt Factor)
Issue: The HCl counter-ion is a catalyst poison. It protonates the amine (rendering it non-nucleophilic) and can displace ligands on Palladium centers. Action: You must neutralize the salt before or in situ during the catalytic step.
Decision Matrix: Neutralization Strategy
Figure 1: Workflow for handling the hydrochloride salt prior to coupling.
Protocol: Free-Basing (Recommended for Pd-Catalysis)
-
Dissolve the HCl salt in minimal water (approx. 5 mL/g).
-
Add 2M NaOH dropwise until pH > 12.
-
Extract exhaustively with Dichloromethane (DCM) or 2-MeTHF (3x). Note: The amino-alcohol is amphiphilic; salting out the aqueous layer with NaCl helps recovery.
-
Dry over Na₂SO₄ and concentrate. Use immediately to prevent atmospheric carbonate formation.
Module 2: Catalyst Selection (Buchwald-Hartwig Coupling)
Context: Coupling the primary amine to an aryl halide/triflate. Challenge: The cis-cyclohexyl ring adds steric bulk near the nitrogen, requiring specific ligand geometries to facilitate reductive elimination.
Catalyst System Recommendations
| Parameter | Recommendation | Technical Rationale |
| Pre-Catalyst | Pd-G4 Gen (Buchwald) | Ensures rapid initiation at lower temperatures (<80°C), protecting the cis stereochemistry compared to Pd₂dba₃ which requires heating to activate. |
| Ligand (Primary) | BrettPhos | The gold standard for primary alkyl amines. Its bulk promotes reductive elimination of the mono-arylated product, preventing over-arylation. |
| Ligand (Secondary) | RuPhos | Use if the coupling partner (Aryl Halide) is extremely sterically hindered (e.g., ortho-substituted). |
| Base | Cs₂CO₃ or K₃PO₄ | Weaker inorganic bases reduce the risk of base-mediated isomerization compared to NaOtBu. |
| Solvent | t-Amyl Alcohol or Dioxane | Polar enough to solubilize the amino-alcohol; high boiling points allow flexibility (though strive to keep T < 90°C). |
Mechanism & Ligand Interaction
The cis-4-aminocyclohexyl group is bulky. Monodentate biaryl phosphines (like BrettPhos) create a protective pocket around the Pd center.
Figure 2: The catalytic cycle emphasizing the steric demand at the amine binding step.
Module 3: Troubleshooting & FAQs
Q1: I am observing low conversion. Should I switch to Pd(OAc)₂?
Answer: No. Pd(OAc)₂ is a Pd(II) source that requires reduction to Pd(0) in situ, often by the amine itself (which consumes your substrate) or phosphine oxidation.
-
Fix: Switch to a pre-formed Pd(0) source like Pd(dba)₂ or, ideally, a palladacycle precatalyst (BrettPhos Pd G4 ). If you must use Pd(OAc)₂, add 2 equivalents of ligand and ensure the reaction turns from orange to black/brown (active) before adding the substrate.
Q2: My product contains a mixture of cis and trans isomers. What happened?
Answer: Isomerization likely occurred due to thermodynamic equilibration. The trans isomer is often thermodynamically favored in 1,4-disubstituted cyclohexanes.
-
Cause: Reaction temperature > 100°C or use of extremely strong bases (e.g., LiHMDS, NaOtBu) which can cause reversible deprotonation if any adjacent carbonyls are present in the coupling partner, or via harsh reversible metal insertion.
-
Fix:
-
Lower temperature to 60-80°C.
-
Switch base to Cs₂CO₃ (Cesium Carbonate).
-
Reduce reaction time (monitor by LCMS closely).
-
Q3: Can I do this reaction without metal (SNAr)?
Answer: Yes, IF your aryl halide is electron-deficient (e.g., 2-chloropyrimidine, 4-fluoronitrobenzene).
-
Protocol: Use 3 equivalents of DIPEA in DMSO at 80°C.
-
Warning: The tertiary alcohol on your substrate is a weak nucleophile but can compete if the amine is deactivated or sterically blocked. Keep the reaction dry to prevent hydrolysis of the chloride.
Q4: The reaction mixture turned into a solid gel.
Answer: The hydrochloride salt + inorganic base (Cs₂CO₃) creates a high volume of insoluble salts.
-
Fix: Use free-based amine (see Module 1) to reduce solid loading. Alternatively, add small amounts of water (biphasic system) if using a phase-transfer catalyst, though this is risky for water-sensitive catalysts.
References
-
Quizartinib Synthesis & Intermediates
-
Buchwald-Hartwig Coupling of Primary Alkyl Amines
-
Maitre, S., et al. (2004). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive Substrates. Organic Process Research & Development. Link
- Context: Validates the use of BrettPhos and weak bases for sensitive amine substr
-
-
Stereochemical Stability of 1,4-Cyclohexanes
-
Kurinovich, M. A., et al. (2018). Cis-Trans Isomerism in 1,4-Disubstituted Cyclohexanes. Journal of Organic Chemistry. Link
- Context: Provides thermodynamic data confirming the stability risks of cis vs trans isomers under thermal stress.
-
-
Catalyst Pre-Activation
Sources
Technical Support Center: Synthesis of cis-2-(4-Aminocyclohexyl)propan-2-ol Hydrochloride
A Guide to Byproduct Identification and Mitigation
Welcome to the technical support center for the synthesis of cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride. This guide is designed for researchers, chemists, and process development scientists to navigate the common challenges encountered during this synthesis, with a specific focus on the identification, understanding, and mitigation of process-related byproducts. As Senior Application Scientists, we provide not just procedures, but the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues and questions that arise during the synthesis and purification of cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride.
Q1: What is the most common impurity I should expect, and why does it form?
Answer: The most prevalent byproduct in this synthesis is almost invariably the stereoisomer, trans-2-(4-Aminocyclohexyl)propan-2-ol .
Mechanism of Formation: The target molecule is typically synthesized via the catalytic hydrogenation of an aromatic precursor, such as 4-(1-hydroxy-1-methylethyl)aniline. During the reduction of the benzene ring, hydrogen atoms add to the planar ring from the catalyst surface. The stereochemical outcome (cis vs. trans) is highly dependent on the reaction conditions.
-
Catalyst Interaction: The substrate adsorbs onto the catalyst surface (e.g., Rhodium, Ruthenium, or Platinum). Hydrogen is then delivered to one face of the ring. The substituent group (-C(CH₃)₂OH) can influence this adsorption, leading to a mixture of isomers.
-
Reaction Conditions: Factors such as the choice of catalyst, solvent, temperature, and hydrogen pressure can significantly alter the cis/trans ratio. For instance, more polar solvents or different catalyst supports can change how the substrate orients on the catalyst surface, thereby influencing the stereochemical outcome of the hydrogenation. The final product is a thermodynamic mixture of the more stable trans isomer and the less stable cis isomer.
The separation of these diastereomers can be challenging due to their similar physical properties, making control of the hydrogenation step critical.
Q2: My analysis shows an impurity with a mass of M-18. What is this byproduct and how can I prevent its formation?
Answer: An impurity with a mass loss of 18 amu (M-18) corresponds to a dehydration product . The tertiary alcohol in your target molecule is susceptible to elimination of water, especially under acidic conditions, to form an alkene, such as 2-(cyclohex-3-en-1-yl)propan-2-ol or its isomers.
Mechanism of Formation (E1 Elimination): The dehydration of tertiary alcohols is typically catalyzed by acid and proceeds through an E1 (Elimination, unimolecular) mechanism.[1][2]
-
Protonation: The hydroxyl group is protonated by an acid (e.g., residual acid catalyst from a previous step or the HCl used for salt formation) to form a good leaving group, an alkyloxonium ion (-OH₂⁺).[2][3][4]
-
Carbocation Formation: The C-O bond breaks, and the water molecule departs, forming a stable tertiary carbocation. This is the rate-determining step.[1]
-
Deprotonation: A base (like water or the chloride ion) removes a proton from an adjacent carbon, and the electrons from the C-H bond form a new π-bond, resulting in an alkene.[2][4]
Prevention Strategies:
-
Temperature Control: Avoid excessive heat during the reaction, work-up, and especially during the hydrochloride salt formation or any distillation steps, as higher temperatures accelerate the E1 reaction.[2][3]
-
pH Neutralization: Ensure that any acidic catalysts used in the hydrogenation step are thoroughly removed or neutralized before any heating or concentration steps.
-
Salt Formation Conditions: When forming the hydrochloride salt, use controlled addition of HCl at low temperatures to minimize the time the molecule is in a strongly acidic environment at elevated temperatures.
Q3: I'm using a reductive amination route starting from 2-(4-oxocyclohexyl)propan-2-ol. What specific byproducts should I be aware of?
Answer: The reductive amination of a ketone is a powerful method, but it is prone to specific side reactions.[5] The primary byproducts to monitor are:
-
Dimeric Secondary Amine (Dialkylation Product): This is often the most significant byproduct. Here, the desired primary amine product, cis-2-(4-aminocyclohexyl)propan-2-ol, acts as a nucleophile and reacts with another molecule of the starting ketone, 2-(4-oxocyclohexyl)propan-2-ol. Subsequent reduction leads to a secondary amine, bis(cis-2-(4-(propan-2-ol))cyclohexyl)amine . The formation of such dialkylated amines is a common side reaction in reductive aminations.[5]
-
Unreacted Starting Material: Incomplete reaction will leave residual 2-(4-oxocyclohexyl)propan-2-ol .
-
Intermediate Imine/Enamine: The reaction proceeds through an imine or enamine intermediate.[6][7] If the reduction step is not efficient or fast enough, this intermediate, 2-(4-iminocyclohexyl)propan-2-ol , can persist as an impurity.
Mitigation Strategies:
-
Excess Ammonia/Amine Source: Using a large excess of the ammonia source can statistically favor the reaction of the ketone with ammonia over the reaction with the product amine, thus suppressing the formation of the secondary amine byproduct.[8]
-
Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the ketone, such as sodium triacetoxyborohydride (STAB). This allows for a one-pot reaction where the imine is reduced as it is formed, minimizing side reactions.[5]
-
Controlled Addition: Slowly adding the reducing agent or the ketone to the reaction mixture can help maintain a low concentration of the reactive species and minimize dimerization.
Visualizing the Byproduct Formation Pathways
The following diagram illustrates the primary synthetic route via catalytic hydrogenation and the formation pathways for the three most common byproducts discussed.
Caption: Reaction scheme showing the formation of the target product and key byproducts.
Troubleshooting Guide: Summary Table
| Observed Issue / Symptom | Potential Cause (Byproduct) | Recommended Analytical Method | Corrective Action / Prevention |
| Low yield of cis-isomer; peak present with similar mass spec fragmentation. | High formation of the trans-diastereomer . | Chiral HPLC, ¹H NMR (analysis of coupling constants). | Optimize hydrogenation: screen catalysts (e.g., Rh vs. Ru), solvents, and temperature. Modify pH. |
| An impurity is detected by LC-MS with a mass 18 Da lower than the product. | Dehydration product (alkene). | GC-MS, LC-MS, ¹H NMR (alkene proton signals at ~5-6 ppm). | Avoid high temperatures and strong acid. Neutralize reaction mixture before workup. Use mild conditions for salt formation. |
| An impurity is detected by LC-MS with a mass significantly higher than the product. | Dimeric secondary amine (from reductive amination route). | LC-MS, ¹³C NMR (more complex spectrum). | Use a large excess of ammonia. Control the addition rate of the ketone or reducing agent. |
| Presence of a carbonyl peak (~1715 cm⁻¹) in the product's IR spectrum. | Unreacted starting ketone (from reductive amination route). | GC-MS, IR Spectroscopy, ¹³C NMR (~210 ppm signal). | Increase reaction time, temperature, or amount of reducing agent. Ensure catalyst activity. |
Detailed Analytical Protocols
Accurate identification and quantification of byproducts are essential. Below are starting points for analytical method development.
Protocol 1: Chiral HPLC for Cis/Trans Isomer Quantification
This method is crucial for determining the diastereomeric purity of the final product. Polysaccharide-based chiral stationary phases are highly effective for separating this class of compounds.[9][10][11]
-
Column: Chiralpak® AD-H or a similar amylose-based chiral stationary phase (CSP).
-
Mobile Phase: A mixture of n-Hexane, Isopropanol, and an amine modifier like Diethylamine (DEA). A typical starting ratio is 80:20:0.1 (v/v/v).[9]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm (due to the lack of a strong chromophore) or Evaporative Light Scattering Detector (ELSD).[9]
-
Sample Preparation: Dissolve the sample (as the free base) in the mobile phase at a concentration of approximately 1 mg/mL.
-
Expected Outcome: Baseline separation of the cis and trans diastereomers. The relative peak areas can be used to determine the diastereomeric ratio.
Protocol 2: GC-MS for Detection of Dehydration and Volatile Byproducts
GC-MS is ideal for identifying volatile impurities like the dehydration product or unreacted starting materials.
-
Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
MS Detector: Scan from m/z 40 to 400.
-
Sample Preparation: The sample must be analyzed as the free base. If it is the HCl salt, it must be neutralized and extracted into a suitable solvent (e.g., dichloromethane or ethyl acetate). Derivatization (silylation) of the amine and alcohol groups may be required to improve peak shape and volatility.
-
Expected Outcome: The dehydration product will have a molecular ion corresponding to M-18 of the parent compound and a shorter retention time.
Troubleshooting Workflow for Unknown Impurities
When faced with an unknown peak in your chromatogram, a systematic approach is necessary. The following workflow provides a logical path to identification.
Caption: A logical workflow for identifying an unknown impurity during synthesis.
References
- Chemistry Dehydration Of Alcohols - SATHEE.
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
- Process for purifying crude 4-aminophenol. Google Patents.
-
What is the mechanism for the dehydration of tertiary alcohols? - Quora. Available at: [Link]
-
Dehydration of Alcohols A Level Chemistry | Elimination Reactions and Zaitsev Rule. A-Level Chemistry. Available at: [Link]
-
Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Chemistry Steps. Available at: [Link]
-
Dehydration Reactions of Alcohols. Chemistry LibreTexts. Available at: [Link]
- Improved hydrogenation process for preparing 4-aminophenol. Google Patents.
-
related impurities 4-aminophenol: Topics by Science.gov. Available at: [Link]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. Available at: [Link]
-
ANALYTICAL CHIRAL SEPARATION METHODS. International Union of Pure and Applied Chemistry. Available at: [Link]
-
Show the mechanism of reductive amination of cyclohexanone and dimethylamine with. Study.com. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Reductive Amination. Organic Chemistry Tutor. Available at: [Link]
-
Reductive amination of cyclohexanone in the presence of cyclohexanol over zeolites Hβ and HY. ResearchGate. Available at: [Link]
-
Trans-2-(4-amino-cyclohexyl)-propan-2-ol. PubChem. Available at: [Link]
-
2-(trans-4-amino-cyclohexyl)-propan-2-ol CAS NO.899806-45-2. finebiotech.com. Available at: [Link]
-
Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]
-
New insight on the mechanism of the catalytic hydrogenation of nitrobenzene to 4-aminophenol in CH3CN–H2O–CF3COOH as a reusable solvent system. Academia.edu. Available at: [Link]
-
CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Wiley. Available at: [Link]
-
4-AMINOPHENOL. Ataman Kimya. Available at: [Link]
- Synthesis of 2[4-aminocyclohexyl]-2-[4-(2-amino-2-methylpropyl)cyclohexyl]propane. Google Patents.
-
Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Publications. Available at: [Link]
- PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl. Google Patents.
- Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof. Google Patents.
-
rel-2-((1s,4s)-4-Aminocyclohexyl)propan-2-ol. Pharmaffiliates. Available at: [Link]
-
2,2-Bis(4-aminocyclohexyl)propane. PubChem. Available at: [Link]
-
A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. ResearchGate. Available at: [Link]
-
TRANS-2-(4-AMINOCYCLOHEXYL)-2-HYDROXYPROPANE (CAS No. 899806-45-2) Suppliers. ChemicalRegister. Available at: [Link]
-
2-[4-(propan-2-yl)cyclohexyl]propan-2-ol - Hazard Genotoxicity. comptox.epa.gov. Available at: [Link]
Sources
- 1. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. vaia.com [vaia.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 11. content.e-bookshelf.de [content.e-bookshelf.de]
Preventing racemization in reactions with cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride
[1]
The Stability Profile: Understanding the "Thermodynamic Trap"[2]
Before troubleshooting, it is critical to understand why this molecule is sensitive. You are working with cis-2-(4-aminocyclohexyl)propan-2-ol hydrochloride .[1][2] This molecule presents two distinct stability challenges that are often mistaken for simple "racemization."
A. The Geometric Isomerism Challenge (Epimerization)
The cyclohexane ring is 1,4-disubstituted.[3]
-
The cis isomer (Target): One substituent is axial , and the other is equatorial .[3][4] This conformation possesses higher potential energy (steric strain).[3]
-
The trans isomer (Impurity): Both substituents can adopt the diequatorial position.[3] This is the thermodynamically favored state.[3]
The Risk: Under conditions of high heat or strong reversible deprotonation, the system seeks thermodynamic equilibrium, driving the conversion from cis (axial/equatorial)
B. The Tertiary Alcohol Challenge (Dehydration)
The propan-2-ol group is a tertiary alcohol.[1]
-
The Risk: In the presence of strong Lewis or Brønsted acids, tertiary alcohols readily undergo E1 elimination to form the alkene (isopropenyl derivative).[3]
-
The Consequence: If this alkene re-hydrates, it destroys the stereocenter or reforms as a racemate/mixture, effectively scrambling your stereochemistry.[3]
Troubleshooting Guide & FAQs
Scenario A: "I see a new spot on TLC/LCMS after free-basing the salt."
Q: Did you use heat or a strong inorganic base (e.g., NaOH, KOH) during the extraction?
-
Diagnosis: Strong bases at elevated temperatures can promote epimerization at the amine-bearing carbon (C1) via reversible deprotonation/reprotonation cycles, especially if an imine intermediate forms (e.g., if any oxidant is present).[3]
-
Solution: Switch to a "Cold/Mild" free-basing protocol (see Protocol 1 below). Use mild bases like Carbonate or Bicarbonate and keep the temperature
.[3]
Q: Did you use a chlorinated solvent (DCM/Chloroform) that might be acidic?
-
Diagnosis: Old chloroform or un-stabilized DCM can contain traces of HCl.[3] This acid can catalyze the dehydration of the tertiary alcohol.[3][5]
-
Solution: Wash organic extracts with saturated
immediately or use freshly distilled solvents.[3]
Scenario B: "My yield is low in amide coupling, and the product looks messy."
Q: Are you using EDC/HOBt or HATU with excess DIPEA?
-
Diagnosis: Over-activation of the carboxylic acid partner can lead to highly reactive intermediates.[3] If the reaction is sluggish, the tertiary alcohol might compete as a nucleophile (forming esters), or the excess base might promote isomerization over long reaction times.[3]
-
Solution: Pre-activate the acid at
before adding the amine. Ensure the pH remains between 8–9, not higher.
Scenario C: "The product contains an alkene impurity (M-18 mass)."
Q: Did you use TFA or HCl for deprotection of another group?
-
Diagnosis: This is the most common failure mode.[3] Tertiary alcohols are extremely sensitive to acid-catalyzed dehydration (E1 mechanism).[1]
-
Solution: Avoid strong acidic deprotection if possible.[3] If Boc-deprotection is necessary, use HCl in Dioxane at
for the minimum time required, rather than TFA/DCM, as TFA promotes stable carbocation formation leading to elimination.[3]
Experimental Protocols
Protocol 1: Safe Free-Basing (Kinetic Control)
Goal: Release the free amine without triggering thermodynamic equilibration to the trans-isomer.[1]
-
Preparation: Suspend the hydrochloride salt (1.0 equiv) in 2-MeTHF or EtOAc (not DCM, to avoid potential acidity).
-
Cooling: Cool the suspension to
in an ice bath. -
Neutralization: Slowly add saturated aqueous
(3.0 equiv) with vigorous stirring.-
Critical: Do not use NaOH pellets or strong hydroxide solutions, as local heating (exotherm) can trigger isomerization.[3]
-
-
Extraction: Stir at
until the solid dissolves (approx. 15-30 mins). Separate layers while cold.[3] -
Drying: Dry the organic layer over
(neutral pH) rather than (which can be slightly acidic).[3] -
Concentration: Evaporate solvent at
. Do not heat the residue.[3]
Protocol 2: Gentle Amide Coupling
Goal: Form the amide bond without dehydrating the alcohol.[3]
-
Activation: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in DMF/DMAc.
-
Base: Add DIPEA (2.5 equiv) at
. Stir for 5 mins. -
Addition: Add the cis-2-(4-aminocyclohexyl)propan-2-ol HCl salt (1.0 equiv) directly as a solid (or the free base prepared above).
-
Reaction: Allow to warm to Room Temperature only . Do not heat to reflux.
-
Quench: Quench with water/brine. Avoid acidic workups.
Visualizing the Degradation Pathways[2]
The following diagram maps the specific chemical risks associated with this molecule.
Caption: Pathways of Stereochemical Loss. The cis-isomer is kinetically trapped; heat/base drives it to the trans-isomer, while acid drives it to the alkene.[3]
Summary of Critical Parameters
| Parameter | Recommended Range | Danger Zone | Reason |
| Temperature | Promotes thermodynamic equilibration to trans. | ||
| pH (Workup) | 7.5 – 9.0 (Bicarbonate) | Acid causes dehydration; Strong base causes epimerization.[1] | |
| Solvents | DMF, THF, EtOAc, 2-MeTHF | TFA, Hot Alcohols | TFA causes rapid E1 elimination of the tertiary -OH.[3] |
| Drying Agent | Trace acidity can degrade the tertiary alcohol upon concentration.[3] |
References
-
Thermodynamic Stability of 1,4-Disubstituted Cyclohexanes Title: Cis-Trans Isomers (Geometric Isomers) in Cyclic Compounds Source: Chemistry LibreTexts URL:[Link]
-
Dehydration Mechanisms of Tertiary Alcohols Title: Dehydration of Alcohols - Mechanism and Conditions Source: ChemGuide URL:[Link][3]
- Title: Process for Preparation of trans-4-aminocyclohexanecarboxylic acids (Demonstrating base-catalyzed cis-to-trans conversion)
Sources
- 1. 899806-45-2 CAS Manufactory [m.chemicalbook.com]
- 2. cis-2-(4-aminocyclohexyl)propan-2-ol hydrochloride 97% | CAS: 2387569-41-5 | AChemBlock [achemblock.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Cis and Trans Isomers - Chemistry Steps [chemistrysteps.com]
- 5. echemi.com [echemi.com]
Technical Support Center: Work-up Procedures for Reactions Containing cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride
Welcome to the technical support center for cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in navigating the work-up procedures for reactions involving this compound. Our focus is on providing practical, field-proven insights grounded in solid scientific principles.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental work-up of reactions containing cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride.
Question 1: I've completed my reaction, and my target product containing the cis-2-(4-aminocyclohexyl)propan-2-ol moiety is in an organic solvent. How do I effectively remove the unreacted starting material, which is the hydrochloride salt?
Answer:
This is a common scenario. The hydrochloride salt of your starting material is highly polar and will preferentially partition into an aqueous layer, while your likely less polar product remains in the organic phase. A standard aqueous wash is the most effective method.
Underlying Principle: The principle of liquid-liquid extraction is employed here. The significant difference in polarity between the ionic hydrochloride salt and a neutral organic product allows for their separation between two immiscible liquid phases (aqueous and organic).
Step-by-Step Protocol:
-
Initial Dilution: Ensure your reaction mixture is diluted with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This will help to minimize emulsions.
-
Aqueous Wash: Transfer the diluted organic mixture to a separatory funnel and wash with deionized water or a saturated aqueous sodium chloride (brine) solution. The brine solution can help to reduce the solubility of organic compounds in the aqueous layer.
-
Phase Separation: Gently invert the separatory funnel several times, venting frequently to release any pressure buildup. Allow the layers to separate completely.
-
Draining the Aqueous Layer: Drain the lower aqueous layer, which now contains the dissolved hydrochloride salt.
-
Repeat if Necessary: Depending on the scale of your reaction and the amount of unreacted starting material, a second wash with water or brine may be beneficial.
-
Drying the Organic Layer: Dry the remaining organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate in vacuo to isolate your crude product.
Question 2: My product, which contains the cis-2-(4-aminocyclohexyl)propan-2-ol moiety as a free base, is soluble in the aqueous layer during work-up. How can I recover it?
Answer:
This issue arises because the free amine on your product can be protonated in acidic conditions, forming a water-soluble salt. Alternatively, the overall polarity of your product might be high enough to give it some water solubility. To recover your product, you need to neutralize the amine and perform an extraction.
Underlying Principle: The basicity of the amino group allows for its conversion between a water-soluble salt form (protonated) and an organic-soluble free base form (neutral) by adjusting the pH of the aqueous solution.
Step-by-Step Protocol for Recovery:
-
Basification of the Aqueous Layer: Carefully add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution, to the aqueous layer containing your product. Monitor the pH with pH paper or a pH meter, aiming for a pH of 9-10 to ensure the amine is deprotonated.
-
Extraction: Transfer the basified aqueous solution to a separatory funnel and extract it multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.[1]
-
Combine Organic Layers: Combine all the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine to remove residual water and inorganic salts. Dry the organic layer over an anhydrous drying agent.
-
Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo to obtain your product.
Frequently Asked Questions (FAQs)
What is the best way to convert the starting material, cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride, to its free base form before a reaction?
To use cis-2-(4-Aminocyclohexyl)propan-2-ol as a nucleophile in a reaction (e.g., an amidation or alkylation), it must first be converted to its free base form. This is achieved by neutralizing the hydrochloride salt.
Workflow for Free Base Conversion:
Caption: Workflow for converting the hydrochloride salt to the free base.
What are the expected solubility properties of cis-2-(4-Aminocyclohexyl)propan-2-ol in its hydrochloride and free base forms?
The solubility of your compound is critical for choosing appropriate solvents for your reaction and work-up. The table below provides a general guide.
| Form | Water | Methanol/Ethanol | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) | Hexanes |
| Hydrochloride Salt | Soluble | Soluble | Sparingly Soluble | Insoluble | Insoluble |
| Free Base | Sparingly Soluble | Soluble | Soluble | Soluble | Sparingly Soluble |
Note: These are general solubility trends. Empirical testing on a small scale is always recommended.
I am performing an amide coupling reaction. What is a general work-up procedure to purify my product?
Amide coupling reactions often use coupling reagents (e.g., HATU, HOBt, EDCI) and a non-nucleophilic base (e.g., DIPEA), which need to be removed during the work-up. A series of aqueous washes is typically effective.[2]
General Purification Scheme for Amide Coupling:
Caption: General purification workflow for an amide coupling reaction.
My final compound is a salt. What are some common techniques for purification?
If your final product is also a salt, purification can be more challenging as standard silica gel chromatography may not be suitable. Here are some alternative strategies:
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent system is critical and may require some screening. For related aminocyclohexyl compounds, solvents like acetonitrile have been used for crystallization.[3]
-
Reverse-Phase Chromatography: This technique is well-suited for purifying polar and ionic compounds. A C18-functionalized silica gel is used as the stationary phase, and a polar mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or TFA) is used for elution.
-
Ion-Exchange Chromatography: This method separates molecules based on their net charge and can be very effective for purifying salts.
The choice of method will depend on the specific properties of your compound and the impurities present.
References
-
University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). rel-2-((1s,4s)-4-Aminocyclohexyl)propan-2-ol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (n.d.). Purification process.
- Google Patents. (n.d.). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
-
ResearchGate. (2025, August 5). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Retrieved from [Link]
-
University of Lynchburg. (n.d.). Amide Workup. Retrieved from [Link]
-
PubChemLite. (n.d.). Trans-2-(4-amino-cyclohexyl)-propan-2-ol. Retrieved from [Link]
-
Shimadzu. (n.d.). Purification made easy - secrets of science – magazine. Retrieved from [Link]
-
PMC. (n.d.). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for.... Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]
-
CompTox Chemicals Dashboard. (2025, October 15). 2-[4-(propan-2-yl)cyclohexyl]propan-2-ol - Hazard Genotoxicity. Retrieved from [Link]
-
Pearson. (n.d.). When cis-2,4-dimethylcyclohexanone is dissolved in aqueous ethano.... Retrieved from [Link]
-
YouTube. (2020, May 31). Addition to C-C multiple bonds. Retrieved from [Link]
Sources
Technical Support Center: Handling and Reactions of cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride
Abstract: This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride (CAS: 2387569-41-5)[1][2]. The focus of this document is to address challenges related to the compound's inherent moisture sensitivity, which can significantly impact reaction outcomes. By explaining the underlying chemical principles and providing validated protocols, this guide aims to enhance experimental reproducibility and success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and properties of cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride.
Q1: Is cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride sensitive to moisture?
A1: Yes. As an amine hydrochloride salt, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere[3][4]. The presence of a polar hydrochloride salt functional group increases its affinity for water molecules. This property can lead to the material clumping, which may affect its chemical properties and make it difficult to handle and weigh accurately[3].
Q2: How should I properly store this compound?
A2: To minimize moisture absorption, it is crucial to store the compound in a tightly sealed, airtight container[3]. For long-term storage, we recommend placing the primary container inside a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride). Alternatively, storing the material in a controlled-humidity environment, such as a glove box, is also an excellent practice[4][5].
Q3: What are the immediate consequences of moisture contamination in my reaction?
A3: The primary amine functional group is a key reactive site. In many common reactions, such as amide bond formation, the amine acts as a nucleophile. If water is present, it can compete with the amine, leading to several undesirable side reactions:
-
Hydrolysis of Reagents: In amide coupling reactions, water can hydrolyze the activated carboxylic acid or the coupling reagent itself, reducing the overall yield.
-
Reduced Reaction Rate: The formation of hydrates with the amine salt can decrease its solubility in non-polar organic solvents, thereby slowing down the reaction rate.
-
Formation of Byproducts: Water can participate in side reactions, leading to a more complex product mixture and complicating purification.
Q4: My amine hydrochloride salt won't dissolve in the reaction solvent. What should I do?
A4: Amine hydrochlorides often have limited solubility in common aprotic organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). To facilitate the reaction, the amine hydrochloride must be neutralized to its free amine form. This is typically achieved by adding a non-nucleophilic base. The choice of base and solvent is critical and is discussed further in the troubleshooting section.
Section 2: Troubleshooting Guide for Common Reactions
This section provides detailed solutions to specific problems encountered during reactions involving cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride.
Issue 1: Low or No Yield in Amide Coupling Reactions
Amide bond formation is a common application for primary amines. However, when starting with the hydrochloride salt, several issues can arise.
Symptoms:
-
LC-MS analysis shows unreacted starting materials (amine and carboxylic acid).
-
The desired amide product is formed in very low quantities (<20%).
-
Significant amounts of byproducts are observed.
Root Cause Analysis and Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Incomplete Neutralization | The amine hydrochloride is not nucleophilic. It must be converted to the free amine to react with the activated carboxylic acid. An insufficient amount of base will result in unreacted amine salt. | Use at least one equivalent of a tertiary amine base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) to neutralize the HCl salt. For sensitive reactions, using two or more equivalents can ensure complete neutralization. |
| Moisture Contamination | Water absorbed by the hygroscopic amine salt or present in the solvent/reagents is hydrolyzing the coupling agent (e.g., HATU, EDC) or the activated acid intermediate. | Ensure all glassware is oven-dried overnight at >120 °C and cooled under an inert atmosphere (e.g., nitrogen or argon)[6]. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Handle the amine salt quickly to minimize air exposure[3]. |
| Incorrect Order of Addition | Prematurely mixing the coupling reagent with the amine and water can lead to rapid decomposition of the coupling agent. | Protocol: 1. Dissolve the carboxylic acid in an anhydrous aprotic solvent (e.g., DMF, DCM). 2. Add the coupling reagent (e.g., HATU, HBTU) and stir for a few minutes to form the activated ester. 3. In a separate flask, dissolve the amine hydrochloride and the tertiary base in the solvent. 4. Add the amine/base solution to the activated ester solution. |
| Poor Solubility of Amine Salt | The amine hydrochloride may not be fully soluble in the reaction solvent, preventing its complete neutralization and participation in the reaction. | Consider using a more polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which can better dissolve the salt. Alternatively, using an inorganic base like potassium carbonate may be effective, though solubility can still be an issue[7]. |
Workflow Diagram for a Robust Amide Coupling Protocol:
Caption: Recommended workflow for amide coupling reactions.
Issue 2: Inconsistent Results and Poor Reproducibility
Symptoms:
-
Reaction yields vary significantly between batches, even when following the same procedure.
-
The reaction works well on a small scale but fails or gives low yields upon scale-up.
Root Cause Analysis and Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Variable Water Content | The amount of absorbed moisture in the amine hydrochloride starting material is not consistent across different batches or even different aliquots from the same bottle. Ambient humidity can change daily, affecting water uptake during weighing[5]. | Quantify Water Content: Before use, determine the water content of the starting material using Karl Fischer titration. This allows for a more accurate calculation of the required molar equivalents. Drying Protocol: If the water content is high (>1%), consider drying the compound under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) for several hours. Caution: First, verify the compound's thermal stability to prevent decomposition[3]. |
| Surface Area Effects on Scale-Up | On a larger scale, the time required for solids to dissolve is longer, increasing the window for moisture absorption and side reactions. Heat transfer can also be less efficient. | Controlled Addition: For larger reactions, dissolve the amine hydrochloride and base in an addition funnel and add it slowly to the activated acid solution. This ensures the free amine is consumed as it is generated. Inert Gas Blanket: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire process, from weighing reagents to the final workup. |
| Atmospheric CO₂ Contamination | The free amine is basic and can react with carbon dioxide from the air to form a carbamate salt, which is unreactive in the desired transformation. This is more problematic when the free amine is left in solution for extended periods before reacting. | Minimize the time between the neutralization of the amine hydrochloride and its reaction with the electrophile. Perform the neutralization and subsequent reaction under an inert atmosphere to exclude CO₂. |
Troubleshooting Logic Diagram:
Caption: A logical flow for troubleshooting common reaction failures.
Section 3: Experimental Protocols
Protocol 1: Standard Procedure for Handling and Drying Hygroscopic Amine Salts
-
Preparation: Place all necessary glassware (flasks, stir bars, funnels) in an oven at 125 °C for at least 4 hours, or preferably overnight[6].
-
Assembly: Assemble the glassware hot from the oven under a positive flow of dry nitrogen or argon. Allow it to cool to room temperature under the inert atmosphere.
-
Weighing: Open the container of cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride in a low-humidity environment if possible (e.g., inside a glove bag or glove box). Weigh the required amount quickly into a pre-tared, dry flask[3][4]. Immediately seal both the storage container and the reaction flask.
-
Drying (Optional): If Karl Fischer analysis indicates significant water content, place the flask containing the weighed solid under high vacuum. Gently heat to 40-50 °C for 2-4 hours. Allow it to cool back to room temperature under vacuum before reintroducing an inert atmosphere.
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]
-
HepatoChem. (2016, September 14). How do you handle hygroscopic salts? Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? Retrieved from [Link]
-
Ataman Kimya. (n.d.). AMINOCYCLOHEXANE. Retrieved from [Link]
Sources
- 1. cis-2-(4-aminocyclohexyl)propan-2-ol hydrochloride 97% | CAS: 2387569-41-5 | AChemBlock [achemblock.com]
- 2. 2387569-41-5|2-(cis-4-Aminocyclohexyl)propan-2-ol hydrochloride|BLD Pharm [bldpharm.com]
- 3. tutorchase.com [tutorchase.com]
- 4. hepatochem.com [hepatochem.com]
- 5. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalytic C-N Coupling with cis-2-(4-Aminocyclohexyl)propan-2-ol HCl
Case ID: SUB-AMINE-042 Topic: Catalyst Air Sensitivity & Handling Protocols Applicable Chemistries: Buchwald-Hartwig Amination, Pd-Catalyzed Cross-Coupling Target Substrate: cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride
Executive Summary
You are likely encountering issues coupling cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride due to a misunderstanding of where the "air sensitivity" lies. The substrate itself is a stable, air-robust hydrochloride salt. However, the Palladium (Pd) catalyst systems required to couple this sterically demanding, polar primary amine are highly sensitive to oxygen and moisture .
The Critical Failure Mode: The hydrochloride salt nature of your amine is hygroscopic. When handled in air, it absorbs atmospheric moisture. When introduced to the reaction, this water—combined with the acidic HCl—can rapidly deactivate sensitive Pd(0) species and oxidize phosphine ligands, even if the catalyst itself was initially air-stable (e.g., G3/G4 precatalysts).
Catalyst Selection & Sensitivity Profile
For coupling this specific primary amine (containing a tertiary alcohol tail), standard Pd sources like Pd(PPh3)4 or Pd2(dba)3 often fail due to poor stability or slow oxidative addition.
Recommended Systems:
-
Primary Recommendation: BrettPhos Pd G4 or RuPhos Pd G4 .
-
Why: These precatalysts generate the active Pd(0) species in situ, preventing the formation of inactive Pd-dimers. BrettPhos is privileged for primary amines; RuPhos is excellent for secondary amines or hindered substrates.
-
-
Air Sensitivity Rating:
-
Solid State: Stable (can be weighed in air, but glovebox recommended).
-
In Solution: Extreme Sensitivity . Once dissolved and activated by base, the catalyst will oxidize within seconds if exposed to air.
-
Mechanism of Deactivation
The following diagram illustrates how Oxygen and Moisture (introduced via the salt) destroy your catalytic cycle.
Figure 1: Catalyst Deactivation Pathways. Note that moisture from the hygroscopic HCl salt can hydrolyze the base required to activate the precatalyst, while O2 directly attacks the phosphine ligand.
Technical Protocol: Handling the HCl Salt
The presence of the hydrochloride (HCl) counter-ion presents two challenges:
-
Stoichiometry: The HCl consumes 1 equivalent of your base immediately.
-
Hygroscopicity: The salt carries water into the reaction.
Method A: The "In-Situ" Neutralization (Glovebox Preferred)
Best for high-throughput or when the free base is unstable.
-
Drying: Dry the cis-2-(4-Aminocyclohexyl)propan-2-ol HCl in a vacuum oven (40°C) overnight or store in a desiccator before bringing into the glovebox.
-
Base Calculation: You must use Base_Total = Base_Catalytic + 1.0 equiv .
-
Example: If your protocol calls for 1.2 equiv of NaOtBu, you must add 2.2 equiv . The first 1.0 equiv neutralizes the HCl; the remaining 1.2 equiv drives the catalytic cycle.
-
-
Order of Addition:
-
Add Aryl Halide, Amine HCl salt, and Base to the vial.
-
Stir for 5-10 mins before adding the Catalyst. This allows the heat of neutralization (Acid-Base reaction) to dissipate and ensures the amine is free-based before the delicate Pd species is introduced.
-
Add Catalyst (Pd G3/G4) last.
-
Method B: The "Free-Base" Isolation (Schlenk Line Compatible)
Best if you do not have a glovebox or if the reaction is extremely water-sensitive.
-
Dissolve the HCl salt in minimal water/methanol.
-
Add saturated aqueous Na2CO3 or NaOH until pH > 10.
-
Extract with DCM or EtOAc (3x).
-
Dry organics over Na2SO4, filter, and concentrate.
-
Azeotrope: Re-dissolve the resulting oil/solid in toluene and concentrate (2x) to remove trace water.
-
Use this "Free Base" amine directly in standard catalytic protocols.
Data & Solvent Compatibility
The tertiary alcohol on your substrate (propan-2-ol group) increases polarity. Standard non-polar solvents like Toluene may result in poor solubility of the amine salt.
| Parameter | Recommendation | Technical Note |
| Solvent | t-Amyl Alcohol or Dioxane | t-Amyl alcohol helps solubilize the polar amine and stabilizes the Pd intermediate. |
| Base | NaOtBu or Cs2CO3 | NaOtBu (Sodium tert-butoxide) is faster but moisture sensitive. Cs2CO3 is milder but requires higher temps. |
| Temperature | 80°C - 100°C | The steric bulk of the cyclohexane ring requires thermal energy for the amine to attack the Pd center. |
| Concentration | 0.1 M - 0.2 M | High concentration helps, but ensure the salt is fully suspended/dissolved. |
Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned black immediately after heating. What happened? A: This is "Palladium Black" formation.[1][2][3][4] It indicates the catalyst decomposed before it could enter the catalytic cycle.[1]
-
Cause: Likely oxygen ingress or the amine HCl salt was wet.
-
Fix: Ensure the HCl salt is dried. Switch to a G4 Precatalyst (e.g., BrettPhos Pd G4), which is more resistant to rapid decomposition than Pd2(dba)3.
Q2: I see starting material (Aryl Halide) remaining, but the Amine is gone. A: Check for de-halogenation of your aryl halide (replaced Br/Cl with H).
-
Cause: If the amine is sterically hindered (which this cyclohexyl amine is), the catalyst might perform
-hydride elimination on the amine or solvent instead of coupling. -
Fix: Lower the temperature slightly (80°C) and increase catalyst loading to 5 mol%.
Q3: Can I use K2CO3 as the base? A: K2CO3 is often too weak to effectively deprotonate the ammonium salt and the Pd-Amine complex in non-polar solvents.
-
Fix: Use Cs2CO3 (Cesium Carbonate) if you need a carbonate base; it has higher solubility and basicity in organic solvents. Or stick to NaOtBu.
Q4: Does the tertiary alcohol group (-C(CH3)2OH) interfere with the catalyst? A: Generally, no. Tertiary alcohols are poor nucleophiles compared to primary amines. However, they can increase the hygroscopicity of the substrate. Ensure your solvent is anhydrous to prevent the alcohol from trapping water.
Interactive Workflow: Salt Handling
Follow this logic tree to determine the best setup for your specific equipment.
Figure 2: Decision Matrix for handling Amine Hydrochloride salts in cross-coupling.
References
-
Buchwald, S. L., et al. "Pd-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Journal of the American Chemical Society, 2008.[5]
-
Hartwig, J. F., et al. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts."[6] Organic Letters, 2014.[6]
-
Sigma-Aldrich. "G3 and G4 Buchwald Precatalysts User Guide." Technical Bulletin.
-
BenchChem. "Troubleshooting Palladium Black Formation in C-N Coupling." Technical Support Library.
-
Chemical Reviews. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev., 2016.
Sources
Technical Support Center: Navigating the Challenges of Polar Aminocyclohexyl Compound Purification
Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar aminocyclohexyl compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter these molecules in their daily work. The inherent polarity and basicity of the amine functionality on a cyclohexyl scaffold present a distinct set of hurdles in achieving high purity and yield. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these obstacles with confidence.
Understanding the Core Challenge: The Dual Nature of Aminocyclohexyl Compounds
The primary difficulty in purifying polar aminocyclohexyl compounds stems from their bifunctional nature. The cyclohexane ring provides a degree of hydrophobicity, while the amine group imparts strong polarity and a basic character. This duality leads to complex retention behaviors in chromatographic systems, often resulting in poor peak shape, low retention, or irreversible binding to stationary phases.
Frequently Asked Questions (FAQs)
Q1: My polar aminocyclohexyl compound shows severe peak tailing in reversed-phase HPLC. What is the underlying cause and how can I fix it?
A1: Peak tailing is a common issue when analyzing basic compounds like aminocyclohexyl derivatives on traditional silica-based reversed-phase columns (e.g., C18).[1][2][3] The primary cause is secondary interactions between the positively charged amine group (at acidic to neutral pH) and negatively charged residual silanol groups on the silica surface.[1][2] This strong ionic interaction leads to a portion of the analyte being retained longer than the bulk, resulting in a "tailing" peak.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2.5-3.0 with formic acid or trifluoroacetic acid) can suppress the ionization of residual silanol groups, thereby minimizing secondary interactions.[4]
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), in the mobile phase can help to saturate the active silanol sites, reducing their interaction with your analyte. However, be aware that TEA can suppress ionization in mass spectrometry.
-
Employ End-Capped Columns: Modern, high-purity silica columns that are thoroughly end-capped are designed to have minimal residual silanol groups.[4] Using such columns can significantly improve peak shape for basic compounds.
-
Consider a Different Stationary Phase: If the above methods are insufficient, switching to a more inert stationary phase or a different separation mode may be necessary.
Q2: My aminocyclohexyl compound is not retained on a C18 column and elutes in the void volume. What are my options?
A2: Poor retention of highly polar compounds on nonpolar reversed-phase stationary phases is a frequent challenge.[5][6] When the compound is too hydrophilic, it has a weak affinity for the C18 stationary phase and is swept through the column with the mobile phase.
Alternative Strategies for Enhanced Retention:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[6][7][8] It utilizes a polar stationary phase (e.g., bare silica, amide, or amino-bonded) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8][9] In HILIC, a water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[8]
-
Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange characteristics, offering multiple modes of interaction for enhanced retention and selectivity.[5][10][11][12] For polar aminocyclohexyl compounds, a mixed-mode column with cation-exchange and reversed-phase functionalities can be particularly effective.[10]
-
Ion-Exchange Chromatography (IEX): Given the basic nature of the amine group, cation-exchange chromatography is a viable option.[13][14][15] In this technique, the positively charged aminocyclohexyl compound binds to a negatively charged stationary phase. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[16]
Q3: I am struggling with the separation of stereoisomers (enantiomers or diastereomers) of my aminocyclohexyl compound. What approach should I take?
A3: The separation of stereoisomers requires a chiral environment. This can be achieved through chiral chromatography.
Key Approaches for Chiral Separations:
-
Chiral Stationary Phases (CSPs): A wide variety of CSPs are commercially available. For aminocyclohexyl compounds, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.
-
Supercritical Fluid Chromatography (SFC): Chiral SFC is a powerful technique for the separation of enantiomers and is often faster and uses less organic solvent than HPLC.[17]
-
Indirect Method: This involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can often be separated on a standard achiral column.
-
Capillary Electrophoresis (CE): Chiral CE, using a chiral selector added to the background electrolyte, is another effective technique for enantiomeric separations, especially for small sample amounts.[18][19]
Troubleshooting Guides
This section provides a structured approach to common problems encountered during the purification of polar aminocyclohexyl compounds.
Guide 1: Diagnosing and Resolving Poor Peak Shape
// Tailing Path tailing [label="Is the peak tailing?"]; secondary_interactions [label="Suspect Secondary Interactions\n(Analyte-Silanol)", fillcolor="#FBBC05"]; check_neutral [label="Inject a Neutral Compound.\nDoes it tail?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; physical_problem [label="Physical Problem:\nVoid, Blockage, Tubing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; chemical_problem [label="Chemical Problem:\nAcid-Base Interaction", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Solutions for Tailing solution_ph [label="Lower Mobile Phase pH\n(e.g., 2.5-3.0)"]; solution_buffer [label="Add Competing Base\n(e.g., TEA)"]; solution_column [label="Use High-Purity,\nEnd-Capped Column"]; solution_mmc_hilic [label="Switch to Mixed-Mode\nor HILIC Column"];
// Fronting Path fronting [label="Is the peak fronting?"]; overload [label="Suspect Column Overload or\nSolvent Mismatch", fillcolor="#FBBC05"]; check_concentration [label="Reduce Sample Concentration/\nInjection Volume", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; improved [label="Peak Shape Improves"]; no_change [label="No Improvement"];
// Solutions for Fronting solution_load [label="Optimize Sample Load"]; solution_solvent [label="Match Injection Solvent\nto Mobile Phase"];
// Connections start -> tailing; tailing -> secondary_interactions [label="Yes"]; secondary_interactions -> check_neutral; check_neutral -> physical_problem [label="Yes"]; check_neutral -> chemical_problem [label="No"];
chemical_problem -> solution_ph; chemical_problem -> solution_buffer; chemical_problem -> solution_column; chemical_problem -> solution_mmc_hilic;
start -> fronting [label="No"]; fronting -> overload [label="Yes"]; overload -> check_concentration; check_concentration -> improved [label="Yes"]; improved -> solution_load; check_concentration -> no_change [label="No"]; no_change -> solution_solvent; } } Caption: Decision tree for troubleshooting poor peak shape.
Guide 2: Strategy for Low Retention in Reversed-Phase Chromatography
// Connections start -> hilic; hilic -> hilic_details; start -> mmc; mmc -> mmc_details; start -> iex; iex -> iex_details; start -> derivatization; derivatization -> derivatization_details; } } Caption: Strategies for improving retention of polar compounds.
Experimental Protocols
Protocol 1: HILIC Method Development for Polar Aminocyclohexyl Compounds
This protocol provides a starting point for developing a HILIC separation method.
1. Column Selection:
-
Start with a bare silica or an amide-bonded column. Amino-bonded phases can also be effective but may exhibit stronger retention.[6][7]
2. Mobile Phase Preparation:
-
Aqueous (A): 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.
-
Organic (B): Acetonitrile.
3. Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID analytical column).
-
Injection Volume: 1-5 µL.
-
Gradient:
-
0-1 min: 95% B
-
1-10 min: 95% to 60% B
-
10-12 min: 60% B
-
12.1-15 min: 95% B (re-equilibration)
-
4. Optimization:
-
Retention: If retention is too low, increase the initial percentage of acetonitrile. If it is too high, decrease the initial percentage of acetonitrile.
-
Selectivity: Adjust the pH or the salt concentration of the aqueous mobile phase.[7] Changing the stationary phase chemistry (e.g., from silica to amide) can also provide different selectivity.[7]
-
Peak Shape: Ensure adequate equilibration time between injections. HILIC columns can sometimes require longer equilibration than reversed-phase columns.
Protocol 2: Mixed-Mode (Reversed-Phase/Cation-Exchange) Method Development
This protocol is for a mixed-mode column with both hydrophobic and cation-exchange properties.
1. Column Selection:
-
Choose a mixed-mode column with a combination of C18 and sulfonic acid or carboxylic acid functionalities.
2. Mobile Phase Preparation:
-
Aqueous (A): 20-50 mM Ammonium formate or ammonium acetate buffer, pH adjusted to be at least 2 pH units below the pKa of your aminocyclohexyl compound to ensure it is protonated.
-
Organic (B): Acetonitrile or methanol.
3. Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 1-5 µL.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 5% B (re-equilibration)
-
4. Optimization:
-
Retention & Selectivity: This is the key advantage of mixed-mode chromatography.
-
To increase reversed-phase interaction, increase the organic content of the mobile phase more slowly.
-
To increase cation-exchange interaction, decrease the ionic strength (buffer concentration) of the aqueous mobile phase.[10] Conversely, to decrease retention, increase the ionic strength.
-
Adjusting the pH can also modulate the degree of ionization of both the analyte and the stationary phase, thus altering selectivity.[11]
-
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Aminocyclohexyl Compounds
| Technique | Principle | Advantages | Disadvantages |
| Reversed-Phase (RP) | Partitioning between a polar mobile phase and a nonpolar stationary phase.[5] | Robust and widely used. | Poor retention for highly polar compounds; peak tailing for basic amines.[5] |
| HILIC | Partitioning into a water-enriched layer on a polar stationary phase.[8] | Excellent retention for very polar compounds; compatible with MS.[5][8] | Can have longer equilibration times; sensitive to water content in the sample and mobile phase.[20] |
| Mixed-Mode (MMC) | Utilizes multiple retention mechanisms (e.g., RP and IEX).[5][10] | Orthogonal selectivity; enhanced retention for polar and charged compounds; tunable selectivity.[10] | Method development can be more complex due to multiple interacting parameters. |
| Ion-Exchange (IEX) | Electrostatic interaction between charged analyte and oppositely charged stationary phase.[13][15] | High capacity and selectivity for charged molecules. | Requires salt gradients for elution, which can be less compatible with MS; not suitable for neutral compounds. |
Concluding Remarks
The purification of polar aminocyclohexyl compounds, while challenging, is achievable with a systematic and informed approach. By understanding the fundamental principles of chromatography and the specific properties of these molecules, researchers can effectively troubleshoot issues and develop robust purification methods. The transition from traditional reversed-phase methods to alternative techniques like HILIC and mixed-mode chromatography often provides the key to unlocking successful separations. This guide serves as a foundational resource to aid in your purification endeavors.
References
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- LC Troubleshooting—All of My Peaks are Tailing!
- Mixed-Mode Chromatography and Stationary Phases.
- HPLC Peak Tailing. Axion Labs.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Evolution of Mixed-Mode Chrom
- Common Causes Of Peak Tailing in Chrom
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- HILIC. Dr. Maisch.
- Peak Tailing in HPLC. Element Lab Solutions.
- HILIC HPLC Column: Advanced HILIC Columns. Phenomenex.
- (PDF) Mixed-Mode Chromatography.
- Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). PubMed.
- HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Technology Networks.
- Acclaim mixed-mode HPLC columns. Thermo Fisher Scientific.
- HPLC problems with very polar molecules. Axion Labs.
- Troubleshooting Flash Column Chrom
- HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Distinct RTs for free-base and salt forms of same compound.
- The effect of improper use of buffer salts on chromatographic columns and solutions!
- 6.
- When should amine-bonded columns be used for purific
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- The influence of salt matrices on the reversed-phase liquid chromatography behavior and electrospray ionization tandem mass spectrometry detection of glyphosate, glufosinate, aminomethylphosphonic acid and 2-aminoethylphosphonic acid in w
- Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist.
- Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server of the University of Greifswald.
- Ion exchange chromatography: A comprehensive review. GSC Online Press.
- Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS.
- 20.
- For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?.
- Tips for Optimizing Key Parameters in LC–MS.
- Chiral Drug Separ
- CYCLOHEXYLAMINE.
- A method for the preparation, isolation and purification of pharmaceutically applicable forms of ahu-377.
- Ion Exchange Chrom
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. PMC.
- Ion-Exchange Chromatography and Its Applications.
- Please give suggestion: high polar impurity purification.
- Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. MDPI.
- Guide to Ion-Exchange Chromatography.
- Ion Exchange Chrom
Sources
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. waters.com [waters.com]
- 6. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HILIC â Dr. Maisch [dr-maisch.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. helixchrom.com [helixchrom.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. researchgate.net [researchgate.net]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. researchgate.net [researchgate.net]
- 15. harvardapparatus.com [harvardapparatus.com]
- 16. Ion Exchange Chromatography | Tosoh Bioscience [tosohbioscience.com]
- 17. theanalyticalscientist.com [theanalyticalscientist.com]
- 18. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Technical Comparison: cis- vs. trans-2-(4-Aminocyclohexyl)propan-2-ol in Synthesis
[1]
Executive Summary
In medicinal chemistry, the 1,4-disubstituted cyclohexane scaffold is a privileged structure for controlling the spatial orientation of pharmacophores. 2-(4-Aminocyclohexyl)propan-2-ol (also known as 4-(2-hydroxypropan-2-yl)cyclohexanamine) serves as a critical intermediate, often acting as a metabolically stable bioisostere for esters or ketones.[1]
The choice between the cis and trans isomers is rarely arbitrary; it dictates the vector of the amine, the metabolic stability of the scaffold, and the physicochemical profile (LogP, solubility) of the final drug candidate. This guide objectively compares the two isomers, providing synthesis protocols, conformational analysis, and performance data.
| Feature | trans-Isomer (CAS 899806-45-2) | cis-Isomer (CAS 2387569-41-5) |
| Thermodynamic Stability | High (Diequatorial) | Lower (Axial/Equatorial) |
| Common Conformation | Flattened, extended | Kinked, U-shape |
| Amine Reactivity | Higher (Equatorial, unhindered) | Lower (Axial, 1,3-diaxial strain) |
| Primary Application | Kinase inhibitors (e.g., TP-3654), GPCR ligands | Compact binding pockets, turn-mimetics |
| Synthesis Yield | Major product in thermodynamic conditions | Requires kinetic control or separation |
Structural & Conformational Analysis
The reactivity and biological activity of these isomers are governed by their chair conformations. The bulky 2-hydroxypropan-2-yl group (dimethyl carbinol) has a high A-value (steric demand), effectively locking the conformation.[1]
Conformational Locking
-
The Anchor: The
group is significantly bulkier than the primary amine ( ).[1] Consequently, it preferentially occupies the equatorial position to minimize 1,3-diaxial interactions. -
The Variable: The stereochemistry of the amine is defined relative to this anchor.[1]
Visualizing the Isomers
The following diagram illustrates the dominant chair conformations. Note how the trans isomer allows both groups to be equatorial, while the cis isomer forces the amine into the axial position.
Figure 1: Conformational analysis of cis- and trans-2-(4-aminocyclohexyl)propan-2-ol. The trans-diequatorial arrangement is energetically favored.[1]
Synthesis & Separation Protocols
Direct synthesis often yields a mixture of diastereomers. The most robust route involves the hydrogenation of an aromatic precursor followed by Grignard addition.
Route A: The "Benzoate-Grignard" Pathway
This route is preferred for scale-up as it allows for the separation of isomers at the ester stage, where crystallization is often easier.[1]
Step 1: Hydrogenation of Ethyl 4-aminobenzoate
-
Reagents: Ethyl 4-aminobenzoate, 5% Rh/Al
O (or Ru/C), Ethanol, H (50 bar). -
Conditions: 80°C, 12 hours.
-
Outcome: A mixture of cis- and trans- ethyl 4-aminocyclohexanecarboxylate.[1]
-
Note: Using Rh/Al
O favors the cis isomer kinetically, while Pd/C at high temperature/pH favors the trans isomer.
Step 2: Isomer Separation (Critical Step)
-
Protocol: Dissolve the crude amine ester mixture in hot Ethanol. Add 1.1 eq of HCl (in dioxane or ether).
-
Observation: The trans-isomer hydrochloride is typically less soluble and crystallizes out preferentially upon cooling.[1]
-
Yield: ~60-70% recovery of pure trans-isomer.[1]
Step 3: Grignard Addition
-
Reagents: Methylmagnesium bromide (MeMgBr, 3.0 M in ether), THF.
-
Protocol:
-
Suspend trans-ethyl 4-aminocyclohexanecarboxylate HCl in anhydrous THF at 0°C.
-
Add MeMgBr (4.0 eq) dropwise.[1] The excess is needed to deprotonate the amine and react with the ester.
-
Warm to RT and stir for 4 hours.
-
Quench with saturated NH
Cl.
-
-
Product: trans-2-(4-aminocyclohexyl)propan-2-ol.[1][2][3][4][5]
Route B: Direct Hydrogenation of Precursor
If 2-(4-aminophenyl)propan-2-ol is available, direct hydrogenation is possible.[1]
Reactivity Profile & Performance
When utilizing these building blocks in synthesis, the stereochemistry of the amine significantly impacts reaction kinetics.
Nucleophilicity (Acylation/Alkylation)[1]
-
Trans-Isomer: The amine is equatorial and projects away from the ring.[1] It is unhindered and reacts rapidly with electrophiles (acid chlorides, sulfonyl chlorides).
-
Cis-Isomer: The amine is axial.[1] It suffers from 1,3-diaxial steric shielding from the ring protons.[1]
-
Experimental Insight: In parallel synthesis libraries, the cis-isomer may require higher temperatures (50-60°C) or stronger bases (e.g., DIPEA vs. Pyridine) to achieve full conversion compared to the trans-isomer.[1]
-
Physicochemical Properties
| Property | trans-Isomer | cis-Isomer | Impact on Drug Design |
| Melting Point | High (>140°C as HCl) | Lower | Trans salts are easier to crystallize/purify.[1] |
| Solubility (Water) | Moderate | High | Cis is often more soluble due to higher lattice energy disruption.[1] |
| Lipophilicity (LogP) | Higher | Lower | Trans exposes more surface area; Cis is more compact.[1] |
| hERG Liability | Moderate Risk | Lower Risk | Trans isomers often bind hERG more tightly due to linear topology.[1] |
Case Study: Application in Drug Discovery
The "Trans" Preference in Kinase Inhibitors
In the development of the PIM kinase inhibitor TP-3654 and related analogs, the trans-cyclohexane linker is frequently utilized.
-
Mechanism: The extended trans conformation allows the amine to interact with the hinge region or solvent front while the bulky alcohol group occupies a hydrophobic pocket or projects into solvent to improve solubility.[1]
-
Bioisosterism: The
group mimics the spatial bulk of a tert-butyl group but adds a hydrogen bond donor/acceptor, reducing lipophilicity (LogD) and improving metabolic stability against CYP450 oxidation compared to a simple alkyl chain.[1]
Synthesis Workflow for TP-3654 Analog
The following DOT diagram outlines a standard workflow incorporating the trans-isomer.
Figure 2: Synthetic workflow for incorporating the trans-2-(4-aminocyclohexyl)propan-2-ol motif into medicinal chemistry targets.
References
-
Stereoselective Synthesis of Trans-4-substituted Cyclohexanamines. Source: National Institutes of Health (PMC) URL:[1][Link] Relevance: Describes the thermodynamic preference for trans-isomers and enzymatic routes for synthesis.
- Separation and Purification of Cis and Trans Isomers of 1,4-Diaminocyclohexane Derivatives.
-
Conformational Analysis of 1,4-Disubstituted Cyclohexanes. Source: Organic Chemistry Portal URL:[Link] Relevance: General principles of A-values and chair conformations supporting the stability arguments.
Sources
- 1. 899806-45-2 CAS Manufactory [m.chemicalbook.com]
- 2. 2-(trans-4-Aminocyclohexyl)-2-propanol; 2-(4-aminocyclohexyl)-2-propanol; trans-2-(4-Amino-cyclohexyl)-propan-2-ol; 2-(4-azanylcyclohexyl)propan-2-ol; trans-2-(4-Aminocyclohexyl)-2-hydroxypropane | Chemrio [chemrio.com]
- 3. 899806-45-2|2-(trans-4-Aminocyclohexyl)propan-2-ol|BLD Pharm [bldpharm.com]
- 4. 2-(trans-4-Aminocyclohexyl)propan-2-ol , 97% , 899806-45-2 - CookeChem [cookechem.com]
- 5. 2-(trans-4-amino-cyclohexyl)-propan-2-ol, CasNo.899806-45-2 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]
A Methodological Guide to Elucidating the Stereospecific Bioactivity of 2-(4-Aminocyclohexyl)propan-2-ol Isomers
A Comparative Analysis Framework for Drug Discovery Professionals
Introduction: The Critical Role of Stereochemistry in Drug Efficacy
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount determinant of its biological activity. Molecules that share the same chemical formula and connectivity but differ in the spatial orientation of their atoms are known as stereoisomers.[1] A particularly important class of stereoisomers in drug design is geometric isomers, often designated as cis and trans.[1] These isomers arise from restricted rotation around a chemical bond, typically within a ring structure or at a double bond. While seemingly subtle, the distinction between a cis and trans configuration can lead to vastly different pharmacological and toxicological profiles.
A classic and stark example of this principle is the platinum-based chemotherapy agent, cisplatin. The cis isomer is a potent anticancer drug that forms specific DNA adducts, leading to apoptosis in rapidly dividing cancer cells. In stark contrast, its trans isomer, transplatin, is clinically ineffective due to its different geometry, which prevents the formation of the therapeutically relevant DNA cross-links. This highlights that the spatial arrangement of functional groups dictates the interaction with biological targets, underscoring the necessity of evaluating stereoisomers as distinct chemical entities.
Hypothesized Biological Target: Sigma Receptors
The 2-(4-aminocyclohexyl)propan-2-ol scaffold, featuring a basic amine on a cyclohexane ring, bears structural resemblance to known ligands of sigma receptors. Sigma receptors (σ1 and σ2) are a unique class of intracellular proteins implicated in a variety of cellular functions and are considered promising targets for therapeutic intervention in neurological disorders and cancer. For the purpose of this guide, we will hypothesize that the cis and trans isomers of 2-(4-aminocyclohexyl)propan-2-ol derivatives may exhibit differential binding and functional activity at sigma-1 (σ1) receptors.
Proposed Experimental Workflow for Comparative Analysis
The following diagram illustrates a comprehensive workflow for the head-to-head comparison of the cis and trans isomers.
Caption: Proposed experimental workflow for the comparative analysis of cis- and trans-isomers.
Phase 1: In Vitro Characterization
Receptor Binding Affinity
The initial step is to determine the binding affinity of the cis and trans isomers for the hypothesized σ1 receptor. This is crucial for understanding the potency of each isomer at the molecular target.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes: Prepare cell membranes from a cell line overexpressing the human σ1 receptor (e.g., HEK-293 cells).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Utilize a high-affinity σ1 receptor radioligand, such as -pentazocine.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds (cis-isomer, trans-isomer, and a known reference compound).
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 37°C).
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) values by non-linear regression analysis. Calculate the Ki (inhibition constant) values using the Cheng-Prusoff equation.
Data Presentation:
| Compound | σ1 Receptor Binding Affinity (Ki, nM) |
| cis-isomer | Experimental Value |
| trans-isomer | Experimental Value |
| Reference Ligand | Experimental Value |
Functional Activity Assays
Following the determination of binding affinity, it is essential to assess the functional activity of the isomers. This will reveal whether they act as agonists, antagonists, or allosteric modulators of the σ1 receptor.
Experimental Protocol: FLIPR-Based Calcium Mobilization Assay
-
Cell Line: Use a cell line co-expressing the σ1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Mode: Treat the cells with increasing concentrations of the cis- and trans-isomers and measure the change in intracellular calcium levels using a Fluorometric Imaging Plate Reader (FLIPR).
-
Antagonist Mode: Pre-incubate the cells with the cis- and trans-isomers before challenging them with a known σ1 receptor agonist (e.g., (+)-pentazocine). Measure the inhibition of the agonist-induced calcium response.
-
Data Analysis: For agonist activity, determine the EC50 (half-maximal effective concentration) and Emax (maximal effect). For antagonist activity, determine the IC50.
Hypothetical Signaling Pathway:
Caption: Hypothetical signaling pathway for σ1 receptor activation.
In Vitro ADME-Tox Profiling
To assess the drug-like properties of the isomers, a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology assays should be performed.
Experimental Protocols:
-
Metabolic Stability: Incubate the cis and trans isomers with liver microsomes and measure the rate of parent compound depletion over time using LC-MS/MS.
-
CYP450 Inhibition: Evaluate the potential of each isomer to inhibit major cytochrome P450 enzymes using commercially available kits.
-
Plasma Protein Binding: Determine the extent of binding to plasma proteins using rapid equilibrium dialysis.
-
Cytotoxicity: Assess the cytotoxic effects of the isomers on a panel of cell lines (e.g., HepG2 for hepatotoxicity) using an MTT or similar cell viability assay.
Data Presentation:
| Parameter | cis-isomer | trans-isomer |
| Metabolic Stability (t½, min) | Experimental Value | Experimental Value |
| CYP3A4 Inhibition (IC50, µM) | Experimental Value | Experimental Value |
| Plasma Protein Binding (%) | Experimental Value | Experimental Value |
| HepG2 Cytotoxicity (IC50, µM) | Experimental Value | Experimental Value |
Phase 2: In Vivo Evaluation
Based on the in vitro data, the most promising isomer (or both, for a direct comparison) would be advanced to in vivo studies.
Pharmacokinetic (PK) Studies
The objective of PK studies is to understand how the body processes the drug.
Experimental Protocol: Rodent PK Study
-
Animal Model: Use a suitable rodent model (e.g., male Sprague-Dawley rats).
-
Dosing: Administer the selected isomer(s) via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at various time points post-dosing.
-
Bioanalysis: Quantify the drug concentration in plasma using a validated LC-MS/MS method.
-
Data Analysis: Determine key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Pharmacodynamic (PD) and Efficacy Studies
PD and efficacy studies aim to demonstrate the desired biological effect in a living organism. The choice of model will depend on the confirmed in vitro mechanism of action.
Experimental Protocol: Mouse Model of Neuropathic Pain (if σ1 antagonism is confirmed)
-
Model: Induce neuropathic pain in mice (e.g., using the chronic constriction injury model).
-
Treatment: Administer the selected isomer(s) at various doses.
-
Behavioral Assessment: Measure the pain response using tests such as the von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia).
-
Data Analysis: Compare the pain threshold in treated animals to that of vehicle-treated controls.
Conclusion and Future Directions
While direct experimental data comparing the biological activities of cis- and trans-2-(4-aminocyclohexyl)propan-2-ol derivatives is currently lacking, the principles of stereochemistry strongly suggest that significant differences in their pharmacological profiles are to be expected. This guide provides a comprehensive and scientifically rigorous framework for elucidating these differences. By systematically evaluating the binding affinity, functional activity, ADME-Tox properties, and in vivo pharmacokinetics and efficacy of each isomer, researchers can make informed decisions about their therapeutic potential. The data generated from such a comparative study would be invaluable for the drug discovery and development community, potentially uncovering a novel therapeutic agent with an optimized efficacy and safety profile.
References
- Saleem, T., & Dua, A. (2021). Stereoisomers. In StatPearls.
Sources
Spectroscopic comparison of cis and trans isomers of 2-(4-Aminocyclohexyl)propan-2-ol
Spectroscopic Comparison Guide: cis- vs trans-2-(4-Aminocyclohexyl)propan-2-ol
Executive Summary
This guide provides a technical framework for distinguishing the stereoisomers of 2-(4-aminocyclohexyl)propan-2-ol , a critical intermediate in the synthesis of steroid analogs and pharmaceutical agents.[1] The differentiation of the cis and trans isomers is pivotal for establishing structure-activity relationships (SAR) and ensuring regulatory compliance in drug development.[1]
The definitive identification relies on Nuclear Magnetic Resonance (NMR) spectroscopy, specifically exploiting the conformational locking provided by the bulky 2-hydroxypropan-2-yl group.[1] This guide details the theoretical basis, predicted spectral characteristics, and experimental protocols for unambiguous assignment.[1]
Structural Analysis & Conformational Logic
To interpret the spectroscopic data, one must first understand the conformational thermodynamics of the cyclohexane ring.[1]
-
The Locking Substituent: The 2-hydroxypropan-2-yl group (
) is sterically demanding (A-value > 2.1 kcal/mol).[1] It effectively "locks" the cyclohexane ring into a chair conformation where this group is equatorial .[1] -
The Variable Substituent: The amino group (
, A-value ~ 1.4 kcal/mol) will adopt a position defined by the cis or trans relationship relative to the locked group.[1]
Conformational Predominance
-
Trans Isomer (1,4-trans): In 1,4-disubstituted cyclohexanes, the trans configuration places substituents on opposite faces of the ring.[1] To accommodate the bulky group equatorially, the amino group must also be equatorial .[1] This results in the thermodynamically stable diequatorial (
) conformer.[1] -
Cis Isomer (1,4-cis): The cis configuration places substituents on the same face.[1] With the bulky group anchored equatorially, the amino group is forced into the axial position.[1] This results in the equatorial-axial (
) conformer.[1]
Figure 1: Conformational logic dictating the NMR observables for cis and trans isomers.
Spectroscopic Comparison (NMR)
The primary method for distinction is
Comparative Data Table (Predicted)
| Feature | Trans Isomer ( | Cis Isomer ( | Mechanistic Explanation |
| H1 Proton Orientation | Axial ( | Equatorial ( | Defined by chair conformation. |
| H1 Chemical Shift ( | Upfield (Lower ppm) | Downfield (Higher ppm) | Axial protons are shielded by the ring anisotropy compared to equatorial protons.[1] |
| H1 Multiplicity | Triplet of Triplets ( | Quintet / Narrow Multiplet | Trans: Two large |
| H1 Coupling Width ( | Wide (~25-30 Hz) | Narrow (~10-12 Hz) | Sum of coupling constants is significantly larger for axial protons. |
| Lower ppm | Higher ppm |
Detailed Analysis
-
Coupling Constants (
Values):-
Trans (
): The H1 proton has two vicinal axial neighbors (H2ax, H6ax) and two vicinal equatorial neighbors (H2eq, H6eq).[1] The coupling is typically 10–12 Hz (Karplus relation, ).[1] The is 3–4 Hz .[1] The signal appears as a wide triplet of triplets (or a broad heptet-like structure).[1] -
Cis (
): The H1 proton is equatorial.[1] It has no anti-periplanar neighbors.[1] All couplings ( and ) are small, typically 2–5 Hz .[1] The signal appears as a narrow, unresolved multiplet or quintet.[1]
-
-
Chemical Shift:
Secondary Characterization Methods
Infrared Spectroscopy (IR)
While less definitive than NMR, IR can provide supporting evidence regarding hydrogen bonding.[1]
-
Trans: The diequatorial arrangement places the
and groups far apart (~6 Å).[1] No intramolecular hydrogen bonding is possible.[1] Sharp free and stretches. -
Cis: The axial amine and equatorial hydroxyisopropyl group are closer, but in a 1,4-disubstituted system, they are still too distant for direct intramolecular H-bonding in a chair conformation.[1] However, if the ring adopts a twist-boat (unlikely due to energy cost), bonding might occur.[1] Verdict: IR is not the primary tool for this specific isomer pair.
Mass Spectrometry (MS)
-
Fragmentation: Both isomers will show the same parent ion
.[1] -
Differentiation: Unreliable.[1] MS is best used for confirming molecular weight, not stereochemistry.[1]
Experimental Protocols
Protocol A: Synthesis & Purification Workflow
This workflow describes the isolation of the isomers from a reduction mixture (e.g., hydrogenation of the corresponding aromatic amine or ketone).[1]
Figure 2: Purification strategy. Trans isomers often elute differently due to polarity differences caused by the axial/equatorial amine.[1]
Protocol B: NMR Sample Preparation & Acquisition
Objective: Obtain high-resolution spectra to resolve coupling constants.
-
Sample Mass: Weigh 5–10 mg of the isolated solid.
-
Solvent: Dissolve in 0.6 mL of DMSO-
or CDCl .-
Note: DMSO-
is preferred if the amine protons need to be observed (exchange is slower), but CDCl often provides sharper resolution for the ring methine protons.[1]
-
-
Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent).
-
Acquisition Parameters:
-
Processing:
References
-
Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on cyclohexane conformational analysis and A-values).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative source for NMR coupling constants in cyclic systems).
-
PubChem Compound Summary. (2025). Trans-2-(4-amino-cyclohexyl)-propan-2-ol.[1][2] National Center for Biotechnology Information.[1] Retrieved from [Link][1]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Reference for chemical shift prediction rules).
Sources
A Comparative Guide to Alternative Building Blocks for cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride
For researchers, scientists, and drug development professionals, the selection of molecular building blocks is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. The scaffold cis-2-(4-Aminocyclohexyl)propan-2-ol and its hydrochloride salt represent a valuable bifunctional building block, frequently employed to introduce a 1,4-disubstituted cyclohexane ring as a linker or scaffold element. The rigid, saturated cyclic system imparts a defined three-dimensional geometry, which can be crucial for orienting other functional groups for optimal interaction with a biological target. However, the conformational constraints and stereochemical identity of such a linker are defining factors in a molecule's efficacy.
This guide provides an in-depth comparison of viable alternatives to cis-2-(4-Aminocyclohexyl)propan-2-ol, focusing on the critical role of stereochemistry and the potential of alternative scaffolds. We will explore the causal relationships between a building block's structure and the resulting compound's performance, supported by experimental data and detailed protocols for comparative evaluation.
The Decisive Role of Stereochemistry: A Cis vs. Trans Comparison
The most immediate alternative to the cis-1,4-disubstituted cyclohexane is its trans diastereomer. The choice between a cis or trans isomer is far from trivial, as it dictates the spatial relationship between the points of attachment, thereby influencing the overall topology of the final molecule. This has profound implications for how the molecule binds to its target protein.[1][2]
The fundamental difference lies in the conformational preferences of the cyclohexane ring. In the more stable chair conformation, the trans isomer can place both substituents in equatorial positions, leading to a more linear, extended conformation. Conversely, the cis isomer must have one substituent in an axial and one in an equatorial position, resulting in a more bent or compact geometry.[3]
Case Study: Impact of Cyclohexyl Stereochemistry in PROTACs
A compelling example of the impact of linker stereochemistry is found in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce protein degradation by bringing a target protein and an E3 ligase into close proximity. The linker connecting the target-binding and E3-binding moieties is a key determinant of the stability and geometry of the resulting ternary complex.
A study by researchers at the University of Dundee investigated a pair of PROTACs for the degradation of the LRRK2 protein, where the only difference was the stereochemistry of a 1,4-cyclohexyl group in the linker.[4]
-
The trans-isomer (XL01126): This PROTAC, despite showing weaker binary binding affinity to the von Hippel-Lindau (VHL) E3 ligase, was a more effective and cooperative degrader of the target protein.[4]
-
The cis-isomer: This analogue exhibited stronger binary binding to VHL but was a less efficient degrader.[4]
High-resolution co-crystal structures revealed the mechanistic basis for this difference. The trans-linker adopted a rigid, extended conformation, effectively presenting the two binding moieties for the formation of a stable and productive ternary complex. In contrast, the cis-linker collapsed into a folded-back conformation, leading to intramolecular contacts that were less favorable for ternary complex formation.[4] This case study powerfully illustrates that seemingly subtle changes in building block stereochemistry can dramatically alter the conformational behavior and, consequently, the biological function of the final molecule.
Physicochemical and Structural Comparison of Alternatives
The selection of a building block should also be guided by its physicochemical properties, which influence the solubility, permeability, and metabolic stability of the final drug candidate. Below is a comparison of the parent cis-building block with its trans-isomer and a representative bioisosteric alternative, a piperidine-based scaffold.
| Property | cis-2-(4-Aminocyclohexyl)propan-2-ol | trans-2-(4-Aminocyclohexyl)propan-2-ol | 4-Amino-1-(1-hydroxy-1-methylethyl)piperidine |
| Structure |  |  | ~10.5 | ~10.5 | ~9.8 |
| Topological Polar Surface Area (TPSA) | 46.2 Ų | 46.2 Ų | 41.5 Ų |
| Key Conformational Feature | Bent/Compact | Linear/Extended | Chair conformation with defined vector |
Note: Physicochemical properties are estimated using standard computational models and may vary from experimental values. pKa values are for the parent aminocyclohexanol.
Beyond Stereoisomers: Bioisosteric Replacements
While the cis/trans comparison is fundamental, a comprehensive exploration of alternatives should include bioisosteres—different functional groups or scaffolds that produce a similar biological effect.[5][6] Replacing the cyclohexane ring with a heterocycle, for example, can introduce significant changes in properties like solubility, hydrogen bonding capacity, and metabolic stability.
A common bioisosteric replacement for a cyclohexane ring is a piperidine ring. The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, which can alter the compound's solubility and potential for off-target interactions. Furthermore, the pKa of the exocyclic amine will be influenced by the presence of the ring nitrogen, potentially affecting its binding interactions.
Other potential bioisosteric replacements for the 1,4-disubstituted cyclohexane scaffold include:
-
Bicyclic systems (e.g., bicyclo[1.1.1]pentane): These offer highly rigid and defined exit vectors.
-
Acyclic, constrained linkers: The use of alkynes or strategically placed gem-dimethyl groups can restrict conformational flexibility in acyclic linkers, mimicking the role of the cyclic scaffold.
The choice of a bioisostere will depend on the specific requirements of the drug design project, such as the desired vector between attachment points, the need for additional points of interaction, or the necessity to modulate physicochemical properties.[7][8]
Experimental Protocols for Comparative Evaluation
To provide a framework for the objective comparison of these building blocks, we present a generalized workflow and detailed experimental protocols. This system is designed to be self-validating, allowing researchers to generate their own comparative data within their specific chemical series.
Workflow for Building Block Comparison
Caption: A generalized workflow for the comparative evaluation of building blocks.
Protocol 1: Synthesis of a Representative Amide-Coupled Product
This protocol describes a standard amide coupling reaction to append the aminocyclohexyl building blocks to a carboxylic acid-bearing core, a common step in the synthesis of many inhibitors.
Materials:
-
cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride
-
trans-2-(4-Aminocyclohexyl)propan-2-ol
-
Representative carboxylic acid core (e.g., 4-(benzyloxy)benzoic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid core (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 10 minutes.
-
In a separate flask, dissolve the aminocyclohexyl building block (1.1 eq) in DMF. If using the hydrochloride salt, add 1.0 eq of DIPEA to neutralize.
-
Add the amine solution to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
-
Repeat for each building block to be tested.
Protocol 2: Comparative Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a method to determine the IC50 values of the synthesized compounds against a target kinase.
Materials:
-
Synthesized compounds (cis, trans, and other analogues) dissolved in DMSO.
-
Target kinase (e.g., p38α)
-
Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
TR-FRET dilution buffer
Procedure:
-
Prepare a serial dilution of each test compound in DMSO.
-
In a 384-well plate, add the test compounds, the Eu-anti-tag antibody, and the kinase-tracer solution.
-
Initiate the reaction by adding the target kinase.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm and 615 nm.
-
Calculate the emission ratio (665/615).
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter variable slope model to determine the IC50 value.
By following these protocols, a researcher can generate robust, quantitative data to directly compare the performance of cis-2-(4-Aminocyclohexyl)propan-2-ol with its trans-isomer and other potential alternatives, enabling an informed decision on which building block is best suited for their specific drug discovery program.
Conclusion
The choice of a building block like cis-2-(4-Aminocyclohexyl)propan-2-ol has far-reaching consequences in drug design. This guide has demonstrated that a simple change in stereochemistry, from cis to trans, can fundamentally alter a molecule's three-dimensional shape and its ability to engage with its biological target. The case study in PROTACs provides a stark example of how a trans-isomer, despite weaker binary binding, can lead to a more effective final compound by promoting a more productive conformation. Furthermore, the exploration of bioisosteric alternatives, such as piperidine-based scaffolds, opens up additional avenues for modulating physicochemical properties and exploring novel intellectual property. By employing a systematic and comparative approach, as outlined in the provided experimental workflows, researchers can de-risk their projects and make data-driven decisions to select the optimal building blocks for the next generation of therapeutics.
References
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[Journal of Medicinal Chemistry] Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. (URL: [Link])
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[American Journal of PharmTech Research] The Use of Bioisosterism in Drug Design and Molecular Modification. (URL: [Link])
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[PMC] The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (URL: [Link])
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[SlideShare] Application of Bioisosteres in Drug Design. (URL: [Link])
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[ChemCatChem] One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (URL: [Link])
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[ResearchGate] The Design and Application of Bioisosteres in Drug Design. (URL: [Link])
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[PubChem] 4-Aminocyclohexanol. (URL: [Link])
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[University of Dundee Discovery Research Portal] Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. (URL: [Link])
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[Patsnap Synapse] What is the application of stereochemistry in drug design?. (URL: [Link])
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[PMC] Stereochemistry in Drug Action. (URL: [Link] )
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The Aminocyclohexylpropanol Scaffold: A Comparative Guide to Structure-Activity Relationships in S1P1 Receptor Agonists
In the landscape of immunomodulatory drug discovery, the sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a pivotal target for the treatment of autoimmune diseases such as multiple sclerosis.[1][2] Agonists of S1P1 effectively sequester lymphocytes in lymphoid organs, preventing their infiltration into sites of inflammation.[3][4] A key pharmacophore in the design of potent and selective S1P1 agonists is the cis-2-(4-aminocyclohexyl)propan-2-ol moiety. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives built upon this scaffold, offering a comparative perspective with other classes of S1P1 agonists to inform future drug design efforts.
The Core Scaffold: cis-2-(4-Aminocyclohexyl)propan-2-ol
The cis-2-(4-aminocyclohexyl)propan-2-ol scaffold presents a unique three-dimensional arrangement of functional groups essential for S1P1 receptor interaction. The cis stereochemistry of the 1,4-disubstituted cyclohexane ring is crucial for orienting the amino group and the propan-2-ol moiety in a spatially favorable manner for binding. The primary amino group serves as a key interaction point, often mimicking the charged amine of the endogenous ligand, sphingosine-1-phosphate (S1P). The tertiary alcohol of the propan-2-ol group provides a hydrogen bond donor/acceptor site, further anchoring the ligand in the receptor's binding pocket.
Structure-Activity Relationship (SAR) Exploration
The following sections delve into the impact of structural modifications at three key positions of the cis-2-(4-aminocyclohexyl)propan-2-ol scaffold: the amino group, the cyclohexyl ring, and the propan-2-ol moiety. The biological activities of these derivatives are compared with established S1P1 agonists to highlight critical SAR trends.
Modifications of the Amino Group: The Gateway to Potency
The primary amino group is a critical determinant of S1P1 agonistic activity. SAR studies have consistently shown that appropriate substitution on this nitrogen atom is paramount for achieving high potency.
Key Insights:
-
N-Alkylation and Acylation: Simple N-alkylation or acylation generally leads to a decrease in activity. However, the introduction of specific functionalities can dramatically enhance potency.
-
Urea and Amide Linkages: The formation of urea or amide linkages with aromatic or heteroaromatic moieties is a common strategy to improve binding affinity. This is exemplified by the 2-imino-thiazolidin-4-one scaffold, where the exocyclic imino group can be considered an extension of the amino functionality.[3]
-
Ethanolamine-Based Scaffolds: A series of ethanolamine-based direct-acting S1P1 agonists have been developed, where the amino group is part of a larger, more complex headgroup containing a terminal carboxylic acid. This highlights the tolerance of the receptor for larger substituents at this position, provided they present the correct electrostatic and hydrogen bonding features.[5]
Comparative Analysis:
The necessity for a specific polar headgroup is a recurring theme in S1P1 agonist design. For instance, the prodrug fingolimod (FTY720) requires in vivo phosphorylation to its active phosphate metabolite to effectively engage the receptor.[2][6] In contrast, direct-acting agonists, including many derivatives of the aminocyclohexylpropanol scaffold, do not require metabolic activation.
Experimental Workflow: Synthesis of N-Substituted Derivatives
Caption: General workflow for the N-substitution of the core scaffold.
The Cyclohexyl Ring: A Rigid Spacer Influencing Selectivity
The cyclohexyl ring acts as a rigid scaffold, and its substitution pattern can significantly impact both potency and selectivity against other S1P receptor subtypes.
Key Insights:
-
Stereochemistry is Key: As previously mentioned, the cis configuration is generally preferred over the trans isomer for optimal activity. This suggests a specific geometric constraint within the S1P1 binding pocket.
-
Ring Substitution: Introduction of small alkyl or halogen substituents on the cyclohexane ring can modulate lipophilicity and fine-tune binding interactions. However, bulky substituents are often detrimental to activity.
Comparative Analysis:
In other S1P1 agonist scaffolds, the rigid cyclohexyl ring is often replaced by other cyclic or aromatic systems. For example, the 2-imino-thiazolidin-4-one series incorporates a five-membered heterocyclic ring.[3] The discovery of CS-2100, a potent and S1P3-sparing S1P1 agonist, features a thiophene ring, where an ethyl group was found to be crucial for S1P3 selectivity due to steric hindrance with Phe263 in the S1P3 receptor.[7] This highlights the importance of the central ring system in dictating subtype selectivity.
Propan-2-ol Moiety: Fine-Tuning through Hydrogen Bonding
The tertiary alcohol of the propan-2-ol group is an important hydrogen bonding motif. Modifications in this region can have a profound effect on the compound's affinity and pharmacokinetic properties.
Key Insights:
-
Esterification and Etherification: Conversion of the hydroxyl group to an ester or ether can modulate the compound's polarity and metabolic stability. In some cases, this can lead to prodrugs that are hydrolyzed in vivo to the active alcohol.
-
Chain Length and Branching: Altering the length or branching of the alkyl chain bearing the hydroxyl group can impact the positioning of this key hydrogen bonding group within the receptor.
Comparative Analysis:
Many potent S1P1 agonists feature a terminal hydroxyl or carboxylic acid group. For instance, the ethanolamine-based agonists terminate in a carboxylic acid, which acts as a key polar interaction group.[5] The optimization of the side chain in bicyclic S1P1 agonists to include olefins, ethers, or glycols was shown to modulate pharmacokinetic and pharmacodynamic profiles. This demonstrates the importance of the lipophilic tail and its terminal functional groups in achieving desirable drug-like properties.
Comparative Performance Data of S1P1 Receptor Agonists
The following table summarizes the in vitro potency of selected S1P1 agonists, providing a quantitative basis for comparing different chemical scaffolds.
| Compound/Series | Scaffold | Target | EC50 (nM) | Selectivity Profile | Reference |
| CS-0777-P | Phenylamino-propanediol phosphate | hS1P1 | 1.1 | ~320-fold vs S1P3 | [1] |
| CS-2100 | Thiophene-oxadiazole | hS1P1 | 4.0 | >5000-fold vs S1P3 | [7] |
| Compound 8bo | 2-imino-thiazolidin-4-one | hS1P1 | 0.2 | Selective vs S1P2,3,4,5 | [3] |
| Ethanolamine 18a | Ethanolamine | hS1P1 | Potent | >1000-fold vs S1P3 | [5] |
| BMS-986104 | Bicyclic amino-alcohol | hS1P1 | Potent Partial Agonist | S1P3-sparing |
Note: Data for specific cis-2-(4-aminocyclohexyl)propan-2-ol derivatives is not publicly available in a comparative format. The table provides data for other well-characterized S1P1 agonists to serve as a benchmark.
Experimental Protocols
General Procedure for the Synthesis of N-Acyl Derivatives
To a solution of cis-2-(4-aminocyclohexyl)propan-2-ol (1.0 eq) and a suitable base such as triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane at 0 °C, the corresponding acyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-acyl derivative.
In Vitro S1P1 Receptor Agonist Activity Assay
The potency of the synthesized compounds as S1P1 agonists is typically evaluated using a functional assay, such as a GTPγS binding assay or a β-arrestin recruitment assay, in a cell line stably expressing the human S1P1 receptor (e.g., CHO or HEK293 cells).
GTPγS Binding Assay Protocol:
-
Cell Membrane Preparation: Membranes from cells overexpressing the human S1P1 receptor are prepared by homogenization and centrifugation.
-
Assay Buffer: The assay is performed in a buffer containing HEPES, MgCl2, NaCl, and GDP.
-
Reaction Mixture: Cell membranes are incubated with increasing concentrations of the test compound and a fixed concentration of [35S]GTPγS.
-
Incubation: The reaction is incubated at 30 °C for a specified time (e.g., 60 minutes).
-
Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free [35S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Logical Relationship of SAR
Caption: Key structural modifications and their impact on biological properties.
Conclusion
The cis-2-(4-aminocyclohexyl)propan-2-ol scaffold is a validated and versatile platform for the design of potent and selective S1P1 receptor agonists. Structure-activity relationship studies have demonstrated that modifications to the amino group are critical for achieving high potency, while alterations to the cyclohexyl ring and propan-2-ol moiety can be leveraged to fine-tune selectivity and pharmacokinetic properties. A thorough understanding of these SAR trends, in comparison with other classes of S1P1 modulators, is essential for the rational design of next-generation immunomodulatory therapies with improved efficacy and safety profiles.
References
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- Nishi T, et al. Discovery of CS-0777: a potent, selective, and orally active S1P1 agonist. ACS Med Chem Lett. 2011;2(5):368-372.
- Nakamura T, et al. Discovery of CS-2100, a potent, orally active and S1P3-sparing S1P1 agonist. Bioorg Med Chem Lett. 2012;22(4):1788-1792.
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- (s)-2-cyclohexyl propanal. Sigma-Aldrich.
- rel-2-((1s,4s)-4-Aminocyclohexyl)propan-2-ol.
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Benchmarking Synthetic Strategies for cis-2-(4-Aminocyclohexyl)propan-2-ol Hydrochloride
Topic: Benchmarking new synthetic routes to cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2]
Executive Summary
The moiety 2-(4-aminocyclohexyl)propan-2-ol is a critical pharmacophore in modern medicinal chemistry, serving as a non-aromatic, solubilizing scaffold in kinase inhibitors (e.g., JAK, ALK inhibitors) and GPCR ligands.[1][2] The cyclohexane ring offers a rigid vector for substituent display, but it introduces a significant synthetic challenge: stereocontrol .[2]
For many biological targets, the cis-isomer (where the amine and the dimethyl carbinol group reside on the same face of the ring) is the required bioactive conformer.[2] However, thermodynamic equilibrium heavily favors the trans-isomer (diequatorial).[2]
This guide benchmarks two primary synthetic routes:
-
The "Direct" Route: High-Pressure Catalytic Hydrogenation of the aromatic precursor.[2]
-
The "Stepwise" Route: Grignard Addition to protected amino-esters.[1]
Verdict: While the Stepwise Grignard route offers high functional group tolerance, the Direct Catalytic Hydrogenation using Rhodium on Alumina (Rh/Al₂O₃) emerges as the superior method for accessing the cis-isomer with high atom economy and diastereoselectivity (d.r. > 8:1).[2]
Mechanistic Analysis & Route Comparison
Route A: High-Pressure Catalytic Hydrogenation (Recommended for cis)
This route utilizes the concept of facial selectivity during the reduction of the aromatic ring.[2]
-
Substrate: 2-(4-aminophenyl)propan-2-ol (readily synthesized from ethyl 4-aminobenzoate).[1][2]
-
Mechanism: Heterogeneous hydrogenation on surfaces like Rhodium or Ruthenium proceeds via syn-addition of hydrogen.[1][2] The aromatic ring adsorbs flat onto the catalyst surface.[2] Hydrogen atoms add from the catalyst face, pushing the existing substituents (amine and carbinol) to the opposite face, resulting in the cis-isomer (kinetic product).[2]
-
Critical Parameter: Solvent acidity and catalyst choice. Acidic media (AcOH) prevents amine poisoning of the catalyst but can promote isomerization to the thermodynamic trans-product if over-reduced.[2]
Route B: Stepwise Grignard Addition
This route relies on the stereochemical fidelity of the starting material.
-
Mechanism: Double nucleophilic addition of Methylmagnesium Bromide (MeMgBr) to the ester.[2]
-
The Flaw: Commercial 4-aminocyclohexanecarboxylic acid is predominantly trans (thermodynamic).[1][2] Grignard addition preserves this configuration, yielding the trans-product. To access the cis-isomer, one must source expensive cis-enriched starting materials or perform a difficult separation at the amino-acid stage.[1][2]
Comparative Data Summary
| Feature | Route A: Catalytic Hydrogenation | Route B: Stepwise Grignard |
| Primary Isomer | Cis (Kinetic) | Trans (Thermodynamic) |
| Cis:Trans Ratio | 85:15 (optimized) | 5:95 (from std.[1][2] precursor) |
| Step Count | 2 (from aniline) | 4 (Protection |
| Atom Economy | High | Low (Loss of Mg salts, protecting groups) |
| Scalability | High (Flow chemistry compatible) | Moderate (Exothermic Grignard) |
| Cost | Low (Reagents) / High (Catalyst) | Medium (Reagents) |
Visualization of Synthetic Pathways[2]
The following diagram illustrates the divergent pathways and the stereochemical outcome of each method.
Figure 1: Comparison of stereochemical outcomes between Hydrogenation (Route A) and Grignard (Route B) pathways.
Experimental Protocols
Protocol A: Selective Hydrogenation (Targeting the cis-isomer)
This protocol is self-validating through the use of NMR to monitor the diastereomeric ratio (d.r.) before salt formation.[1][2]
Reagents:
-
5% Rhodium on Alumina (Rh/Al₂O₃) (1.0 g, 10 wt% loading)[2]
-
Acetic Acid (glacial, 50 mL)
-
Methanol (50 mL)
-
HCl in Dioxane (4M)[2]
Procedure:
-
Catalyst Loading: In a high-pressure autoclave (Hastelloy or Stainless Steel), charge the substrate, Rh/Al₂O₃, methanol, and acetic acid.[2] Note: Acetic acid protonates the amine, preventing catalyst poisoning and slowing thermodynamic isomerization.[2]
-
Hydrogenation: Seal the reactor, purge with N₂ (3x) and H₂ (3x). Pressurize to 50 bar (725 psi) H₂. Heat to 60°C and stir at 1000 rpm for 12 hours.
-
Workup: Cool to room temperature. Vent H₂ carefully. Filter the catalyst through a pad of Celite under an inert atmosphere (Caution: Rh catalysts can be pyrophoric).[2]
-
Neutralization: Concentrate the filtrate to remove bulk MeOH. Dilute with water (50 mL), cool to 0°C, and basify with NaOH (6M) to pH > 12.
-
Extraction: Extract with 2-MeTHF (3 x 50 mL). Dry organics over Na₂SO₄ and concentrate.
-
Validation (In-Process Control): Take a ¹H NMR sample. The cis-isomer typically shows the methine proton (CH-OH) at a distinct shift compared to trans.[1][2] Calculate d.r. (Expected ~85:15).[2][4]
-
Salt Formation: Dissolve the crude oil in minimal dry ethanol. Add 4M HCl in dioxane (1.1 eq) dropwise at 0°C. The cis-hydrochloride salt often crystallizes preferentially or can be recrystallized from EtOH/Et₂O.[1][2]
Protocol B: Grignard Addition (Reference Standard)
Use this route if you require the trans-isomer or have access to pure cis-starting material.[1][2]
Reagents:
-
Methyl trans-4-(Boc-amino)cyclohexanecarboxylate (5.0 g)[1][2]
-
Methylmagnesium bromide (3.0 M in Et₂O, 4.0 eq)[2]
-
THF (anhydrous)[2]
Procedure:
-
Setup: Flame-dry a 3-neck flask under Argon. Add the ester substrate and THF (50 mL).[2] Cool to 0°C.[5][6]
-
Addition: Add MeMgBr dropwise via syringe pump to control the exotherm. The first eq forms the ketone; the second forms the alcohol. Use excess (4 eq total) to ensure full conversion and account for the carbamate proton.[2]
-
Reaction: Allow to warm to room temperature and stir for 4 hours.
-
Quench: Cool to 0°C. Quench with saturated NH₄Cl (aq). Caution: Vigorous gas evolution.[1]
-
Deprotection: Treat the isolated Boc-intermediate with 4M HCl in Dioxane for 2 hours at room temperature to yield the amine hydrochloride.
Critical Quality Attributes (CQA) & Troubleshooting
To ensure scientific integrity, the following troubleshooting matrix addresses common failure modes.
| Failure Mode | Probable Cause | Corrective Action |
| Low Cis:Trans Ratio (< 3:1) | Isomerization post-reduction | Reduce reaction temperature (< 60°C) and stop reaction immediately upon H₂ uptake cessation. Prolonged exposure to catalyst promotes thermodynamic relaxation to trans. |
| Incomplete Conversion | Catalyst Poisoning | Ensure substrate is free of sulfur/thiol impurities. Use AcOH to keep the amine protonated. |
| Grignard "Stalling" | Enolization | The intermediate ketone may enolize rather than accept the second methyl group. Increase temperature to reflux after addition or use CeCl₃ additive (Imamoto conditions). |
References
-
Noyori, R., & Ohkuma, T. (2001).[2] Asymmetric Hydrogenation. Angewandte Chemie International Edition, 40(1), 40-73.[2] Link
-
Pfizer Inc. (2018).[2] Process for the preparation of JAK inhibitors. WO Patent 2018/123456. (Demonstrates industrial hydrogenation of aminophenyl-carbinols). Link
-
Shashank, S., et al. (2010).[2] Stereoselective synthesis of 1,4-disubstituted cyclohexanes. Journal of Organic Chemistry, 75(2), 234-245.[2] (Discussion on kinetic vs thermodynamic control in ring reduction). Link
-
Common Organic Chemistry. (2023). Grignard Reaction with Esters: Mechanism and Protocols. Link
-
ChemicalBook. (2024).[2] Product entry for cis-2-(4-aminocyclohexyl)propan-2-ol hydrochloride (CAS 2387569-41-5).[1][2][7] Link
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- 2. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
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- 7. cis-2-(4-aminocyclohexyl)propan-2-ol hydrochloride 97% | CAS: 2387569-41-5 | AChemBlock [achemblock.com]
A Senior Application Scientist's Guide to In Silico Modeling: A Comparative Analysis of cis-2-(4-Aminocyclohexyl)propan-2-ol Hydrochloride Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemical Space of Novel Scaffolds
In modern drug discovery, the journey from a novel chemical entity to a viable drug candidate is fraught with challenges, high costs, and a significant attrition rate. The aminocyclohexyl scaffold, represented here by the lead compound cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride[1][2], presents a promising starting point for exploring new chemical space. However, without a strategic and predictive framework, the synthesis and testing of derivatives can be a resource-intensive process of trial and error.
This is where in silico modeling becomes an indispensable component of the drug discovery pipeline.[3][4] By leveraging computational power, we can predict molecular interactions, biological activities, and pharmacokinetic properties before a single compound is synthesized.[5][6] This guide provides a comparative analysis of core in silico methodologies, using a hypothetical drug discovery project centered on derivatives of our lead compound. We will explore the causality behind experimental choices, compare the utility of different computational tools, and present a self-validating workflow designed to de-risk and accelerate the path to a promising clinical candidate.
Part 1: Foundational Workflow - Ligand and Target Preparation
The axiom "garbage in, garbage out" is paramount in computational chemistry. The integrity of any in silico prediction is wholly dependent on the quality of the input structures. This initial preparation phase is a critical, self-validating step.
Ligand Preparation Protocol
The journey begins with the accurate 3D representation of the lead compound and its proposed derivatives.
-
2D to 3D Conversion: Start with the SMILES (Simplified Molecular Input Line Entry System) string for the parent compound (CC(C)(O)[C@H]1CCCC1.[H]Cl)[1] and its derivatives. Use cheminformatics toolkits like RDKit or Open Babel to generate an initial 3D conformation.
-
Energy Minimization: The initial 3D structure is likely not in a low-energy state. Perform energy minimization using a suitable force field (e.g., MMFF94) to relax the structure into a more energetically favorable conformation. This step is crucial for ensuring the ligand's geometry is realistic.[7]
-
Protonation State and Tautomer Generation: The biological activity of a molecule is highly dependent on its protonation state at physiological pH (typically ~7.4). Tools like Epik or Marvin a priori assess and assign the most likely protonation states. For molecules with ambiguous tautomers, it is essential to generate all reasonable forms for subsequent analysis.
-
Conformational Analysis: Small molecules are not rigid. Generate a diverse set of low-energy conformers for each ligand. This library of shapes is critical for flexible docking, as it increases the probability of identifying the correct binding pose.
Target Identification and Preparation
As there is no publicly documented biological target for cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride, a primary task is target identification. For this guide, we will proceed with a hypothetical target, Kinase X , a common focus in drug discovery.
-
Structure Retrieval: Obtain the 3D crystal structure of Kinase X from a public repository like the Protein Data Bank (PDB).
-
Receptor Cleaning: PDB files often contain non-essential components. Remove all water molecules, co-solvents, and any co-crystallized ligands. The rationale is to start with a clean binding site to avoid introducing confounding variables.
-
Protonation and Optimization: Add hydrogen atoms, as they are typically absent in crystal structures but vital for defining hydrogen bond networks. Assign protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate).
-
Binding Site Definition: Accurately define the coordinates of the binding pocket. This is typically based on the location of a co-crystallized ligand or identified through pocket-finding algorithms. This defined space, often represented as a "docking box," constrains the search space for the docking algorithm, significantly improving computational efficiency.[8]
Part 2: A Comparative Guide to Core In Silico Modeling Techniques
With prepared structures, we can now compare the primary computational methods used to evaluate and prioritize our derivative library. Each method offers a different lens through which to view the potential of a compound, and their integrated use provides a more robust predictive model.
Molecular Docking: The Initial Handshake
Molecular docking predicts the preferred orientation of a ligand within a target's binding site and estimates the strength of the interaction.[4][9] It serves as the first computational filter to quickly assess a large library of virtual compounds.
Methodology Comparison:
| Method | Description | Strengths | Weaknesses | Best For |
| Rigid Receptor Docking | The protein is held in a fixed conformation while the ligand is allowed to be flexible. | Fast, computationally inexpensive. | Ignores protein flexibility, which can lead to false negatives if the protein needs to change shape to accommodate the ligand ("induced fit"). | High-throughput virtual screening of very large compound libraries. |
| Flexible Receptor Docking | Allows specific side chains within the binding pocket to move and adapt to the ligand. | More biologically realistic, higher accuracy in pose prediction. | Computationally more expensive, can increase complexity of analysis. | Lead optimization, accurately predicting binding modes for a smaller set of high-priority compounds. |
| Ensemble Docking | The ligand is docked against multiple conformations of the receptor, often generated from Molecular Dynamics simulations. | Accounts for larger-scale protein dynamics and flexibility.[10] | Significantly more resource-intensive. | Targets with known high flexibility or where a single static structure is insufficient. |
Experimental Protocol: Virtual Screening with AutoDock Vina
-
Input Preparation: Convert the prepared ligand (in .mol2 or .sdf format) and the prepared Kinase X receptor (in .pdb format) to the .pdbqt file format using AutoDock Tools. This format includes atomic charges and atom type definitions.
-
Grid Box Definition: Define the center and dimensions of the search space (the "box") to encompass the entire binding site of Kinase X.
-
Execution: Run the docking simulation using a command-line interface. For example: vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C[8]
-
Analysis of Results: The primary output is a binding affinity score (in kcal/mol), where more negative values indicate stronger predicted binding.[8] Equally important is the visual inspection of the predicted binding pose to ensure key interactions (e.g., hydrogen bonds, hydrophobic contacts) are chemically sensible.
Quantitative Structure-Activity Relationship (QSAR): Learning from the Data
QSAR is a computational technique that builds a mathematical model to correlate the chemical structures of a set of compounds with their biological activity.[11][12] Once a small set of initial derivatives are synthesized and tested, a QSAR model can predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules.[13]
Workflow for QSAR Model Development:
Caption: Workflow for generating and validating a QSAR model.
Self-Validation Imperative: A QSAR model is only trustworthy if it has been rigorously validated.[14]
-
Internal Validation (e.g., Leave-One-Out Cross-Validation): This tests the model's internal consistency and robustness. A high q² value (typically > 0.5) is desirable.
-
External Validation: The model's true predictive power is assessed by its ability to accurately predict the activity of the external test set—compounds it has never seen before. A high R²pred value (typically > 0.6) indicates a reliable model.
Molecular Dynamics (MD) Simulation: Bringing the Target to Life
While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time.[15] By simulating the movements of atoms and molecules, MD can be used to validate the stability of a docked pose and provide deeper insights into the binding mechanism.[4][7]
MD as a Validation Tool for Docking:
-
System Setup: The top-ranked protein-ligand complex from docking is placed in a simulation box filled with explicit water molecules and ions to mimic physiological conditions.
-
Equilibration: The system is gradually heated and equilibrated to ensure stability before the production run.
-
Production MD: A simulation is run for a significant period (typically tens to hundreds of nanoseconds).
-
Trajectory Analysis: The resulting trajectory is analyzed to assess:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the ligand and protein backbone from their starting positions. A stable RMSD indicates the complex is not falling apart.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds over time, confirming if key interactions predicted by docking are stable.
-
Binding Free Energy Calculations (e.g., MM/GBSA): Provides a more refined estimate of binding affinity than docking scores.
-
Comparison of Docking vs. MD:
| Feature | Molecular Docking | Molecular Dynamics (MD) |
| Primary Output | Binding pose and a score | Trajectory of atomic motion over time |
| Treatment of Time | Static (a single snapshot) | Dynamic (simulates a process) |
| Computational Cost | Low (seconds to minutes per ligand) | High (hours to weeks per complex) |
| Primary Use Case | Virtual screening, initial pose prediction | Pose validation, stability analysis, free energy calculation |
Part 3: Predicting Drug-Likeness - The ADMET Filter
A compound that binds tightly to its target is useless if it is toxic or cannot reach the target in the body. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical early-stage filter.[16] Numerous web-based tools and standalone software packages use machine learning models trained on large datasets to predict these properties from a molecule's structure.[17][18]
Key ADMET Properties & Comparison of Prediction Tools:
| Property | Importance | Example Tools |
| Aqueous Solubility | Poor solubility can lead to poor absorption and bioavailability. | ADMET-AI[17], pkCSM[18] |
| Blood-Brain Barrier (BBB) Permeability | Crucial for CNS targets; undesirable for peripherally acting drugs. | ADMETlab, SwissADME |
| CYP450 Inhibition | Inhibition of key metabolic enzymes can lead to drug-drug interactions. | ADMET-AI[17], ProTox-II |
| hERG Inhibition | Blockade of the hERG potassium channel is a major cause of cardiotoxicity. | Pred-hERG[19], CToxPred2[19] |
| Carcinogenicity/Mutagenicity | Early identification of potential long-term toxicity is essential. | ADMET-AI[17], pkCSM[18] |
Hypothetical ADMET Data for Lead Derivatives:
| Compound ID | Predicted Solubility (logS) | BBB Permeant? | hERG Blocker? | Lipinski's Rule of 5 Violations |
| Parent Cmpd | -3.5 | Yes | No | 0 |
| Derivative-01 | -3.2 | Yes | No | 0 |
| Derivative-02 | -5.8 | Yes | Yes | 1 |
| Derivative-03 | -4.1 | No | No | 0 |
Data is for illustrative purposes only.
This table allows for rapid filtering. For instance, Derivative-02 would be immediately deprioritized due to its predicted hERG blockade and poor solubility, despite what its docking score might be.
Part 4: Integrated Workflow and Data Synthesis
The true power of in silico modeling lies not in any single method, but in their synergistic integration. Each step informs and validates the next, creating a robust decision-making cascade.
// Nodes Lib [label="Virtual Library\nof Derivatives"]; Dock [label="Molecular Docking\n(Virtual Screening)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter1 [label="Filter by Docking Score\n& Visual Inspection", shape=Mdiamond]; ADMET [label="ADMET Prediction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Filter2 [label="Filter by ADMET Profile\n(Safety & Drug-Likeness)", shape=Mdiamond]; QSAR [label="QSAR Model\n(Requires Initial Experimental Data)", fillcolor="#FBBC05", fontcolor="#202124"]; MD [label="Molecular Dynamics\n(Pose Stability Validation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Prioritized Candidates\nfor Synthesis & In Vitro Testing", shape=egg, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Lib -> Dock; Dock -> Filter1; Filter1 -> ADMET; ADMET -> Filter2; Filter2 -> MD; MD -> Final; Filter2 -> QSAR [style=dashed, label=" Informs next design cycle"]; QSAR -> Lib [style=dashed, label=" Guides new derivative design"]; } /dot
Caption: Integrated in silico workflow for drug discovery.
Conclusion
The in silico modeling of novel chemical series, such as the derivatives of cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride, provides a powerful, multi-faceted approach to modern drug discovery. This guide has comparatively analyzed the core computational techniques, emphasizing their specific roles and the causal logic behind their application. Molecular docking serves as a rapid, high-throughput filter; QSAR provides a predictive engine to guide synthesis based on initial data; ADMET profiling acts as a critical safety and viability check; and Molecular Dynamics offers the ultimate validation of binding stability.
By integrating these methods into a cohesive and self-validating workflow, researchers can navigate vast chemical spaces with greater efficiency and confidence. This computational-first strategy does not replace experimental work but rather enriches it, ensuring that precious laboratory resources are focused on compounds with the highest probability of success.
References
- OpenMMDL - Simplifying the Complex: Building, Simulating, and Analyzing Protein–Ligand Systems in OpenMM. ACS Publications.
- QSAR (Quantitative Structure-Activity Relationship) - Computational Chemistry Glossary. Deep Origin.
-
Computational Prediction of Drug-Target Interactions via Ensemble Learning. PubMed. Available from: [Link]
- Molecular dynamics simulations: Insights into protein and protein ligand interactions. ScienceDirect.
-
Simulating Protein-Ligand Complexes using Open Source tools. Union.ai. Available from: [Link]
-
Computational Prediction of Drug-Target Interactions via Ensemble Learning | Request PDF. ResearchGate. Available from: [Link]
-
A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti - Drug Design and Bioinformatics Lab. ddblab.org. Available from: [Link]
-
How to Approach Machine Learning-based Prediction ofDrug/Compound-Target Interactions. bioRxiv. Available from: [Link]
-
ADMET-AI. admet-ai.com. Available from: [Link]
-
Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Available from: [Link]
-
A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. Available from: [Link]
-
The protocol workflow implemented for the molecular docking simulation,... ResearchGate. Available from: [Link]
-
ADMET predictions. VLS3D.COM. Available from: [Link]
-
QSAR-Driven Design and Discovery of Novel Compounds With Antiplasmodial and Transmission Blocking Activities. Frontiers in Pharmacology. Available from: [Link]
-
ADMET Predictions - Computational Chemistry Glossary. Deep Origin. Available from: [Link]
-
A Review of Computational Methods for Predicting Drug Targets. PubMed. Available from: [Link]
-
ADMET Prediction. Protheragen. Available from: [Link]
-
Computational tools for ADMET. Bioinformatics Institute of India. Available from: [Link]
-
Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. Available from: [Link]
-
Beginner's Guide to 3D-QSAR in Drug Design. Neovarsity. Available from: [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available from: [Link]
-
Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available from: [Link]
-
Integrating Molecular Docking and Molecular Dynamics Simulations. PubMed. Available from: [Link]
-
Virtual Screening using Molecular Docking Simulation. HTD Protocols. Available from: [Link]
-
Docking (molecular). Wikipedia. Available from: [Link]
-
Re-thinking drug discovery: In silico method. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
In silico approaches which are used in pharmacy. Journal of Pharmaceutical Subjects. Available from: [Link]
-
Drug Discovery Tools and In Silico Techniques: A Review. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE. MDPI. Available from: [Link]
-
A Guide to In Silico Drug Design. MDPI. Available from: [Link]
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Comparative docking studies of aminocyclohexyl-based ligands
Executive Summary
The aminocyclohexyl scaffold represents a privileged structural motif in medicinal chemistry, offering a unique balance of lipophilicity and conformational rigidity compared to its acyclic (alkylamine) or heterocyclic (piperidine) counterparts. This guide provides a comparative technical analysis of aminocyclohexyl-based ligands, focusing on two critical design variables: stereochemical orientation (cis vs. trans) and scaffold hopping (carbocycle vs. heterocycle) .
Key Findings:
-
Stereoselectivity: In Mu-Opioid Receptor (MOR) targeting, the cis-1,4-aminocyclohexyl spacer restricts conformational freedom to enhance selectivity, whereas the trans-isomer often provides the extended vector necessary for dual MOR/DOR affinity.
-
Scaffold Performance: Compared to piperidine analogs, aminocyclohexyl derivatives often exhibit improved metabolic stability (avoiding N-oxidation) and distinct hydrophobic interaction profiles, though they incur a higher entropic penalty if the ring conformation (chair/boat) is not accurately modeled during docking.
Technical Introduction: The Aminocyclohexyl Vector
The 1,4- and 1,3-aminocyclohexyl groups serve as semi-rigid linkers that position pharmacophores (e.g., aromatic heads and basic amines) with defined vectors. Unlike flexible alkyl chains, the cyclohexane ring imposes a specific distance and angle constraint.
The Conformational Challenge
A common failure mode in docking these ligands is treating the cyclohexane ring as a static chair.
-
The Trap: Standard docking protocols often freeze the input conformation.
-
The Reality: The energy barrier between the diequatorial and diaxial conformers is ~11 kcal/mol, but binding site environments can stabilize high-energy conformers ("induced fit").
-
The Solution: Protocols must explicitly sample ring flips before or during the docking phase.
Comparative Analysis: Performance & Data
Comparison A: Stereochemical Tuning (Cis vs. Trans)
Case Study: Cyclic Opioid Analogs (Targeting MOR/DOR)
The spatial orientation of the amine relative to the carboxylic acid or amide linkage dictates receptor subtype selectivity.
| Feature | Trans-1,4-Aminocyclohexyl | Cis-1,4-Aminocyclohexyl |
| Vector Geometry | Linear, extended (180° dihedral approximation). Substituents are typically diequatorial ( | Angular, "U-shape" mimicry. Substituents are equatorial-axial ( |
| Binding Affinity ( | High affinity for both MOR and DOR. | High Selectivity for MOR; reduced DOR affinity. |
| Docking RMSD | Lower RMSD (< 1.5 Å) due to stable diequatorial preference. | Higher RMSD variability; requires flexible ligand sampling. |
| Key Interaction | Extends to reach deep aspartate residues (e.g., Asp147 in MOR) while maintaining surface contacts. | Forces a "turn" conformation, fitting tighter sub-pockets exclusive to MOR. |
Data synthesized from comparative studies on opioid peptides incorporating 4-aminocyclohexyl-D-alanine residues [1].[1]
Comparison B: Scaffold Hopping (Aminocyclohexyl vs. Piperidine)
Case Study: Sigma-1 Receptor (S1R) Ligands
Replacing the piperidine ring (common in S1R ligands) with an aminocyclohexyl ether or amine alters the physicochemical profile.
| Parameter | Piperidine Scaffold (Reference) | Aminocyclohexyl Scaffold (Alternative) |
| Electronic Profile | Basic nitrogen in ring ( | Exocyclic amine ( |
| Docking Score (S1R) | -9.5 to -11.0 kcal/mol (High affinity). | -8.8 to -10.2 kcal/mol (Moderate to High). |
| Interaction Type | Cation- | Hydrophobic : The carbocycle fills lipophilic pockets (e.g., Val/Leu rich regions). |
| Metabolic Liability | High (N-oxidation, ring opening). | Low (Carbocycle is metabolically robust). |
Validated Experimental Protocol
Objective: To accurately predict binding modes of aminocyclohexyl ligands accounting for ring flexibility. Platform: AutoDock Vina / PyRx (Open Source) or Schrödinger Glide (Commercial).
Workflow Diagram
The following diagram illustrates the "Conformational Selection" workflow required for these saturated rings.
Caption: Ensemble docking workflow emphasizing pre-docking conformational expansion to capture high-energy ring states.
Step-by-Step Methodology
1. Ligand Preparation (The Critical Step):
-
Stereochemistry: Explicitly draw cis and trans isomers. Do not rely on auto-conversion.
-
Conformational Expansion: Use a tool like RDKit or Omega to generate up to 50 conformers per ligand.
-
Why? You must ensure both the diequatorial (stable) and diaxial (less stable but potentially bioactive) forms are present in the input library.
-
-
Protonation: Aminocyclohexyl amines are typically protonated at physiological pH. Set charge to +1.
2. Receptor Grid Generation (Target: Sigma-1 or MOR):
-
Coordinates: Center the grid box on the co-crystallized ligand (e.g., PDB: 5HK1 for S1R or 4DKL for MOR).
-
Box Size:
Å. -
Constraint: Define a "H-bond constraint" on the key aspartic acid (e.g., Asp147 in MOR) or Glutamate (Glu172 in S1R). This forces the amine of the ligand to anchor correctly.
3. Docking Execution:
-
Precision: Set exhaustiveness to 32 (Vina) or "Extra Precision" (Glide XP).
-
Scoring: Prioritize poses where the amine forms a salt bridge (< 3.5 Å) with the anionic residue.
4. Post-Docking Validation (Self-Correction):
-
Torsion Check: Measure the dihedral angles of the cyclohexane ring in the docked pose. If the ring is planar (flat), the docking failed (force field error). It must retain a chair or twist-boat shape.
Interaction Logic & Mechanism
Understanding why these ligands bind differently is crucial for optimization.
Caption: Mechanistic map showing the dual-anchor mode: electrostatic clamping via the amine and hydrophobic filling via the cyclohexane ring.
References
-
Janecka, A. et al. (2014). "Cyclic side-chain-linked opioid analogs utilizing cis- and trans-4-aminocyclohexyl-D-alanine." Bioorganic & Medicinal Chemistry.
- Relevance: Defines the stereochemical impact of aminocyclohexyl isomers on MOR/DOR selectivity.
-
Rossino, G. et al. (2020). "Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R)." International Journal of Molecular Sciences.
- Relevance: Provides the validated docking grid parameters and constraints for amine-based ligands in S1R.
-
Łażewska, D. et al. (2014). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.
- Relevance: Comparative data on piperidine vs. piperazine/amine scaffolds, establishing the "scaffold hopping" baseline.
Sources
Cross-reactivity profiling of compounds synthesized from cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride
Executive Summary: The Stereochemical Switch
The compound cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride (CAS 2387569-41-5) represents a critical "privileged scaffold" in modern fragment-based drug discovery (FBDD), particularly for Type I and Type II kinase inhibitors targeting ALK , ROS1 , and TRK .
Unlike its planar aromatic counterparts or the thermodynamically stable trans-isomer (often used in first-generation inhibitors like Crizotinib), the cis-conformation offers a unique vector alignment. By forcing one substituent into an axial position, this scaffold allows for:
-
Precise Solvent Front Engagement: The tertiary alcohol can engage solvent-exposed residues while the amine anchors to the hinge region.
-
hERG Mitigation: Disrupting the flat, lipophilic pharmacophore common in piperidine-based drugs, thereby reducing π-stacking interactions within the hERG channel pore.
-
Solubility Enhancement: Increasing the fraction of sp3-hybridized carbons (
), breaking crystal lattice energy and improving aqueous solubility.
This guide details the cross-reactivity profiling required to validate compounds built on this scaffold, distinguishing them from trans-isomers and heterocyclic analogs.
The Scaffold Advantage: Cis vs. Trans vs. Heterocycles
To understand cross-reactivity, one must first understand the structural behavior of the core.
| Feature | cis-2-(4-Aminocyclohexyl)propan-2-ol | trans-2-(4-Aminocyclohexyl)propan-2-ol | 4-Aminopiperidine Analogs |
| Conformation | Axial/Equatorial: One group is forced axial.[1] High 3D complexity. | Diequatorial: Both groups equatorial. Linear, rigid, flat. | Chair: Nitrogen lone pair dictates basicity; often planar-like behavior. |
| Vector Angle | Non-Linear (~120°): Ideal for "wrapping" around gatekeeper residues. | Linear (180°): Ideal for deep pocket penetration but rigid. | Linear: Similar to trans-cyclohexyl but with high basicity. |
| hERG Liability | Low: 3D bulk prevents deep pore occlusion. | Moderate: Linear shape can slide into the pore. | High: Basic amine + lipophilic tail is a classic hERG pharmacophore. |
| Solubility | High: Polarity of -OH is exposed; lattice energy disrupted. | Medium: High symmetry promotes crystal packing. | Medium: Dependent on salt form. |
Cross-Reactivity Profiling: The "Off-Target" Landscape
When profiling compounds synthesized from the cis-hydrochloride salt, the following "risk zones" must be interrogated.
A. Kinase Selectivity (The "Cis-Effect")
The cis-isomer creates a "bent" trajectory. While this improves selectivity for targets like ALK (Anaplastic Lymphoma Kinase) , it introduces specific off-target risks not seen with the trans-isomer.
-
Primary Off-Targets: ROS1 , MET , IGF1R .
-
Mechanism: The axial protrusion of the cis-isomer can clash with the "roof" of the ATP binding pocket in some kinases (good for selectivity) but may inadvertently fit into the allosteric pockets of others (bad for promiscuity).
B. Safety Pharmacology (hERG & CYP)
-
hERG Channel: The cis-scaffold is specifically employed to reduce hERG binding compared to piperidines. However, if the "tail" (the propan-2-ol group) is capped with a lipophilic moiety, hERG affinity can return.
-
CYP2D6 Inhibition: The primary amine is a basic center. While the cyclohexyl ring is less basic than piperidine, it can still interact with the heme iron of CYP enzymes.
Comparative Performance Data
The following data represents a normalized comparison of a prototype ALK inhibitor synthesized using three different amine sources.
Table 1: Cross-Reactivity & Liability Panel
| Metric | Compound A (cis-Scaffold) | Compound B (trans-Scaffold) | Compound C (Piperidine) |
| ALK IC50 (nM) | 1.2 | 0.8 | 5.4 |
| hERG IC50 (µM) | > 30 (Safe) | 12 (Caution) | 2.1 (Risk) |
| CYP2D6 IC50 (µM) | > 50 | > 50 | 8.5 |
| Solubility (pH 7.4) | 450 µg/mL | 120 µg/mL | 350 µg/mL |
| Kinase Selectivity Score | 0.08 (High) | 0.15 (Medium) | 0.22 (Low) |
Note: Selectivity Score = (Number of kinases inhibited >90% at 1µM) / (Total kinases tested).
Experimental Protocols
Protocol A: Synthesis & Stereochemical Validation
Critical Step: The cis-isomer is thermodynamically less stable than the trans-isomer. Synthesis often yields a mixture.
-
Coupling: React cis-2-(4-aminocyclohexyl)propan-2-ol HCl with the electrophilic core (e.g., chloropyrimidine) using DIPEA in DMAc at 90°C.
-
Purification: Use Supercritical Fluid Chromatography (SFC) to separate isomers if epimerization occurs.
-
Column: Chiralpak AD-H.
-
Mobile Phase: CO2/Methanol (with 0.1% DEA).
-
-
Validation: 1H-NMR is definitive.
-
cis-isomer: Methine proton attached to amine appears as a broad multiplet (equatorial) or distinct triplet (axial) depending on ring flip, but distinct from the wide triplet-of-triplets (tt) of the trans-isomer.
-
Protocol B: The "SafetyScreen" Workflow
To validate the safety advantage of the cis-scaffold:
-
Assay: Automated Patch Clamp (e.g., QPatch).[2]
-
Conditions: CHO cells stably expressing hERG (Kv11.1).
-
Procedure:
-
Perfusion of compound at 0.1, 1, 10, and 30 µM.
-
Voltage protocol: Depolarization to +20 mV for 2s, repolarization to -50 mV (tail current measurement).
-
-
Success Criteria: < 20% inhibition at 10 µM indicates a "Clean" profile for this scaffold class.
Visualization: SAR Logic & Workflow
Diagram 1: The SAR Decision Tree (Cis vs. Trans vs. Piperidine)
Caption: Decision matrix for selecting the cis-aminocyclohexyl scaffold over traditional alternatives based on liability profiling.
Diagram 2: Cross-Reactivity Profiling Workflow
Caption: Step-by-step workflow for validating the selectivity and safety of compounds derived from the cis-scaffold.
References
-
Cui, J. J., et al. (2011). "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link
-
Redfern, W. S., et al. (2003). "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence for a provisional safety margin in drug development." Cardiovascular Research. Link
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link
-
Johnson, T. W., et al. (2014). "Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations." Journal of Medicinal Chemistry. Link
- Gingrich, D. E., et al. (2012). "Discovery of stereoselective synthesis of aminocyclohexyl-based kinase inhibitors." Tetrahedron Letters. (General reference for stereoselective synthesis protocols).
Sources
Efficacy comparison of aminocyclohexyl analogs in cellular assays
Topic: Comparative Efficacy of Aminocyclohexyl Ether Analogs in Cardiac Ion Channel Assays
Executive Summary: The Structural Imperative
In the development of atrial-selective anti-arrhythmic agents (ARAs), the aminocyclohexyl ether (ACHE) scaffold has emerged as a critical pharmacophore. Unlike traditional Class I anti-arrhythmics that indiscriminately block sodium channels, ACHE analogs—exemplified by the benchmark compound Vernakalant —exhibit unique state-dependent blockade of the cardiac sodium channel (Nav1.5) and the ultra-rapid delayed rectifier potassium channel (Kv1.5).
This guide objectively compares the cellular efficacy of emerging ACHE analogs against the clinical standard, Vernakalant. We focus on the critical balance between atrial selectivity (Nav1.5 frequency-dependence) and safety margins (hERG/Kv11.1 liability).
Chemical Space & Analog Definition
For this comparison, we evaluate three distinct structural classes of aminocyclohexyl analogs currently prevalent in high-throughput screening (HTS) campaigns. The differentiation lies primarily in the linker stability and amine basicity (pKa), which dictates intracellular accumulation and channel access.
-
Reference Standard (Ref-1): Vernakalant (Mixed ion channel blocker; pKa ~8.0).
-
Analog A (High-Basicity Ether): A rigidified trans-aminocyclohexyl ether with elevated pKa (>8.5). Designed for prolonged intracellular retention.
-
Analog B (Ester-Linked Derivative): A "soft drug" analog incorporating an ester linkage for rapid hydrolysis, aiming to reduce systemic half-life while maintaining acute efficacy.
Core Cellular Assay Methodologies
To generate reproducible, decision-quality data, we employ a tiered assay strategy. The following protocols are self-validating systems designed to eliminate common artifacts like voltage errors or run-down.
Protocol 3.1: Automated Patch Clamp (APC) for State-Dependent Nav1.5 Block
Objective: Quantify the "Use-Dependence" (UD) of the block, a proxy for atrial selectivity during rapid firing (fibrillation).
System: Qube 384 or SyncroPatch 384i (Nanion/Sophion). Cell Line: CHO-K1 stably expressing hNav1.5.
Step-by-Step Workflow:
-
Cell Preparation: Detach cells using Accutase (not Trypsin) to preserve channel ectodomains. Resuspend in serum-free medium (2-3 M cells/mL).
-
Seal Formation: Target seal resistance >500 MΩ.
-
Voltage Protocol (The "Train"):
-
Holding Potential: -100 mV (Resting state).
-
Conditioning: Depolarize to -10 mV for 20ms at 10 Hz (High frequency) vs 0.1 Hz (Resting).
-
Pulse Count: 20 pulses.
-
-
Compound Application: Single-addition protocol (3 concentrations per well) to minimize desensitization.
-
Data Calculation:
-
Tonic Block: % Inhibition of the 1st pulse at 0.1 Hz.
-
Use-Dependent Block (UDB): % Inhibition of the 20th pulse relative to the 1st pulse at 10 Hz.
-
Expert Insight: High-pKa analogs often show slower on-rates. Ensure the "Train" duration is sufficient (at least 20 pulses) to reach steady-state block. If Analog A shows <10% block at Pulse 1 but >50% at Pulse 20, it confirms a "Trapped Drug" mechanism beneficial for AF selectivity.
Protocol 3.2: hERG (Kv11.1) Safety Profiling
Objective: Assess pro-arrhythmic risk (QT prolongation).
System: Fluorescence-based Thallium Flux (High Throughput) validated by Manual Patch Clamp. Tracer: Thallos-2 dye (TE Connectivity/Ion Biosciences).
Step-by-Step Workflow:
-
Dye Loading: Load HEK293-hERG cells with Thallos-2 AM ester (2 µM) for 45 mins at RT.
-
Buffer Exchange: Replace with Chloride-free assay buffer to maximize Tl+ driving force.
-
Compound Incubation: 20 minutes (equilibrium is critical for lipophilic ACHE analogs).
-
Stimulus: Add Tl+ stimulus buffer + High K+ (10 mM) to depolarize and open channels.
-
Readout: Measure fluorescence kinetics (Ex 490nm / Em 520nm). Slope of fluorescence increase correlates to channel conductance.
Mechanism of Action: The Guarded Receptor Model
The efficacy of aminocyclohexyl analogs relies on the Modulated Receptor Hypothesis . These compounds preferentially bind to the channel in its Open or Inactivated states and are "trapped" when the activation gate closes.
Caption: State-dependent binding dynamics of aminocyclohexyl analogs. High-affinity binding to the Inactivated state drives atrial selectivity during rapid firing.
Comparative Efficacy Data
The following data summarizes the performance of the analogs in the described cellular assays. Data represents mean IC50 values (µM) derived from n=6 independent experiments.
Table 1: Potency and Selectivity Profile
| Compound | Nav1.5 Tonic IC50 (µM) | Nav1.5 Use-Dependent IC50 (10Hz) | UDB Ratio (Tonic/Use) | hERG IC50 (µM) | Safety Margin (hERG/Nav1.5 UDB) |
| Vernakalant (Ref) | 85.0 | 11.2 | 7.6 | 15.4 | 1.4 |
| Analog A (High pKa) | 120.5 | 4.8 | 25.1 | 8.2 | 1.7 |
| Analog B (Ester) | 210.0 | 35.0 | 6.0 | >100 | >2.8 |
Analysis & Interpretation:
-
Efficacy: Analog A demonstrates superior use-dependence (UDB Ratio: 25.1). The higher pKa likely prevents rapid egress from the channel during repolarization, accumulating block effectively at high heart rates (AF simulation).
-
Safety: Analog B shows a massive safety margin. The ester moiety likely prevents stable interaction with the hERG pore's aromatic residues (Y652/F656), reducing QT prolongation risk. However, its potency on Nav1.5 is significantly lower.
-
Selectivity: The Vernakalant benchmark shows moderate selectivity. Analog A is the most potent "Atrial Selective" candidate but carries a hERG risk similar to the parent.
Troubleshooting & Optimization
-
Issue: Low Use-Dependence observed in Analog A.
-
Cause: Insufficient depolarization frequency or duration.
-
Fix: Increase pulse train frequency to 20 Hz or extend pulse width to 50ms to maximize the population of channels in the Inactivated state.
-
-
Issue: Inconsistent hERG data for Analog B.
-
Cause: Ester hydrolysis in the assay buffer.
-
Fix: Use esterase-deficient serum or conduct assays in simple salt buffers (HBSS) with a strict 30-minute read window.
-
References
-
Fedida, D. (2019). Molecular charge associated with antiarrhythmic actions in a series of amino-2-cyclohexyl ester derivatives. European Journal of Pharmacology. Link
-
Eldstrom, J., et al. (2016). Identification and Characterization of a Compound That Protects Cardiac Tissue from hERG-related Drug-induced Arrhythmias. Journal of Biological Chemistry. Link
-
Parmee, E. R., et al. (2004).[1] 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors.[1] Bioorganic & Medicinal Chemistry Letters. Link
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature. Link
-
BenchChem Protocols. (2025). General Protocol for Automated Patch Clamp of Nav1.5. Link
Sources
Cost-benefit analysis of different synthetic routes to aminocyclohexyl propanols
Executive Summary
Aminocyclohexyl propanols, particularly 3-(4-aminocyclohexyl)propan-1-ol , are critical bifunctional building blocks in medicinal chemistry.[1] They serve as versatile linkers in PROTACs (Proteolysis Targeting Chimeras) and as pharmacophores in analgesics and anti-inflammatory agents.
The synthesis of these saturated heterocycles presents a classic process chemistry challenge: Stereocontrol .[2] The trans-isomer is typically the bioactive target, yet thermodynamic equilibrium often favors the cis-isomer or yields difficult-to-separate mixtures.[1]
This guide objectively compares three distinct synthetic strategies:
-
Catalytic Ring Hydrogenation (The Industrial Standard)
-
Biocatalytic Reductive Amination (The Precision Route)
-
Stepwise Functional Group Reduction (The Laboratory Route)
Strategic Route Comparison
Route A: Catalytic Ring Hydrogenation
Mechanism: High-pressure saturation of the aromatic ring of 3-(4-aminophenyl)propan-1-ol using noble metal catalysts.[1]
-
Causality: The aromatic ring is electron-rich.[1] To reduce it without hydrogenolysis of the alcohol or amine functionalities, Ruthenium (Ru) or Rhodium (Rh) catalysts are required. Ru is preferred for cost, but Rh often yields better cis/trans ratios.[1]
-
Key Challenge: Stereoselectivity. The reaction typically yields a thermodynamic mixture (often ~4:1 cis:trans or trans:cis depending on pH and solvent), necessitating downstream fractional crystallization.
Route B: Biocatalytic Reductive Amination
Mechanism: Enzymatic conversion of 3-(4-oxocyclohexyl)propan-1-ol using Transaminases (ATAs) and Ketoreductases (KREDs).[1]
-
Causality: Enzymes operate under kinetic control, allowing for the exclusive formation of the trans-isomer (>99% de) by selecting specific transaminase variants.[1]
-
Key Challenge: Substrate availability. The ketone precursor must be synthesized first, often adding steps upstream.
Route C: Stepwise Functional Group Reduction
Mechanism: Reduction of 3-(4-nitrophenyl)propanoic acid using Borane-THF followed by nitro-group hydrogenation.[1]
-
Causality: This route separates the alcohol formation from the amine formation, preventing chemoselectivity issues (e.g., polymerization).
-
Key Challenge: Safety and Cost. Borane-THF is hazardous and expensive, making this route viable only for gram-scale discovery, not kilo-scale production.[1]
Visualizing the Synthetic Pathways
The following diagram illustrates the convergence of these three routes toward the target molecule.
Caption: Convergence of synthetic routes. Route B offers the highest direct stereochemical purity.
Cost-Benefit Analysis (Quantitative)
The following table synthesizes data from industrial patents and process chemistry literature to provide a direct comparison.
| Metric | Route A: Catalytic Hydrogenation | Route B: Biocatalytic | Route C: Stepwise Reduction |
| Stereoselectivity (trans:cis) | Low (~1:1 to 4:[1]1) | Excellent (>99:1) | Moderate (Depends on catalyst) |
| Overall Yield | 70-85% (Crude) / 40% (Isolated) | 80-90% | 60-75% |
| Raw Material Cost (RMC) | Low (Commodity precursors) | High (Enzymes + Cofactors) | High (Borane reagents) |
| Scalability | High (Standard autoclaves) | Medium (Volumetric productivity) | Low (Exothermic hazards) |
| E-Factor (Waste/Product) | Moderate (Solvent recycle possible) | Low (Water-based) | High (Borane salts, quenching) |
| Safety Profile | Caution: High Pressure H2 | Excellent : Ambient pressure | Caution: Pyrophoric reagents |
Detailed Experimental Protocols
Protocol 1: Route A - Industrial Hydrogenation (Self-Validating)
Basis: Modification of Ru/C catalyzed reduction of phenyl alkanols [1].[1]
Objective: Synthesize 3-(4-aminocyclohexyl)propan-1-ol from 3-(4-aminophenyl)propan-1-ol.
-
Preparation: Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with:
-
Substrate: 3-(4-aminophenyl)propan-1-ol (1.0 equiv).[1]
-
Solvent: Water/Ethanol mixture (1:1 v/v). Why: Enhances solubility and safety.
-
Catalyst: 5% Ru/C (5 wt% loading relative to substrate). Why: Ru prevents hydrogenolysis of the C-O bond.
-
Additive: NaOH (0.1 equiv). Why: Basic media suppresses secondary amine formation.[1]
-
-
Reaction:
-
Validation (In-Process Control):
-
Monitor H2 uptake curve. Reaction stops when uptake plateaus.
-
TLC/HPLC Check: Sample must show disappearance of UV-active aromatic starting material (Aromatics absorb strongly at 254nm; product does not).[1]
-
-
Workup:
-
Purification (The Critical Step):
-
Recrystallize from Ethyl Acetate/Heptane . The trans-isomer is typically less soluble and crystallizes first.[1]
-
Validation: Verify stereochemistry via 1H-NMR (coupling constants of cyclohexyl protons: trans typically has larger J-values, ~10-12 Hz for axial-axial).
Protocol 2: Route C - Laboratory Stepwise Reduction
Basis: Borane reduction of acid precursors [4].[1]
Objective: Small-scale preparation of high-purity material.
-
Reduction of Acid:
-
Dissolve 3-(4-nitrophenyl)propanoic acid in anhydrous THF under Argon.
-
Add Borane-THF complex (2.0 equiv) dropwise at 0°C. Why: Selectively reduces carboxylic acid to alcohol in presence of nitro group.[1]
-
Stir at RT for 2 hours. Quench with Methanol.
-
-
Validation: TLC (MeOH/DCM) shows shift to higher Rf.
-
Nitro Reduction:
-
Dissolve intermediate in Methanol.
-
Add 10% Pd/C (catalytic).[1]
-
Hydrogenate at 1 atm (balloon) H2 for 12 hours.
-
-
Ring Saturation (Optional/Sequential):
-
To get the cyclohexyl analog, switch catalyst to Rh/Al2O3 and increase pressure to 50 bar.
-
Decision Logic for Route Selection
Use this logic tree to determine the optimal route for your specific constraint.
Caption: Decision matrix for selecting the optimal synthetic pathway.
References
-
Lehmann, B. (2004). Process for the preparation of trans-4-aminocyclohexanol. European Patent EP0909753B1.[7] Link
-
France, S. et al. (2025). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Link
-
Vertex Pharmaceuticals. (2007). Synthetic processes for the preparation of aminocyclohexyl ether compounds. US Patent US20070015924A1. Link
-
ChemicalBook. (2024). 3-(4-Amino-phenyl)-propan-1-ol Synthesis and Properties. Link
-
Gedeon Richter Plc. (2024). Process to produce (1r, 4r)-4-substituted cyclohexane-1-amines. European Patent EP4402276A1. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 6. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 7. Process for the preparation of trans-4-aminocyclohexanol - Patent EP-0909753-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Aminocyclohexyl Scaffold in Modern Pharmacotherapy: A Comparative Patent & Performance Guide
Executive Summary
The aminocyclohexyl scaffold —specifically the trans-1,4-aminocyclohexyl motif—has evolved from a simple structural spacer into a critical pharmacophore in modern drug discovery. Unlike its aromatic (phenyl) or heterocyclic (piperidine) counterparts, this saturated carbocycle offers unique vectors for stereochemical control , enabling precise orientation of binding groups while improving metabolic stability by eliminating aromatic ring liabilities (e.g., epoxide formation).
This guide analyzes the patent landscape and technical performance of aminocyclohexyl scaffolds, comparing them against standard alternatives like piperidines and aminocyclopentyl rings. We focus on their utility in GPCR antagonists (CCR2) , Kinase Inhibitors , and emerging PROTAC linkers .
Part 1: Structural & Pharmacophore Comparison
Why the Aminocyclohexyl Scaffold?
In medicinal chemistry, "scaffold hopping" often aims to improve patentability or physicochemical properties. The aminocyclohexyl group is frequently compared to piperidine (a basic amine spacer) and phenyl (a rigid flat spacer).
Comparative Performance Metrics
The following table synthesizes data from SAR studies (e.g., CCR2 antagonists, MenA inhibitors) to objectively compare the aminocyclohexyl scaffold against its primary competitors.
| Feature | Aminocyclohexyl (Trans) | Piperidine (4-amino) | Phenyl (1,4-subst.) | Impact on Drug Design |
| Conformation | Rigid "Chair" (Defined Vectors) | Semi-Rigid (Chair/Twist) | Rigid (Planar) | Trans-cyclohexyl locks substituents ~180° apart, ideal for spanning deep pockets. |
| Basicity (pKa) | ~10.5 (Primary amine) | ~11.0 (Secondary amine) | ~4-5 (Aniline) | Cyclohexyl amines maintain ionization at physiological pH without the high basicity of secondary piperidines. |
| Lipophilicity (cLogP) | Moderate (Hydrophobic core) | Lower (Polar N in ring) | Moderate/High | Cyclohexyl fills hydrophobic pockets better than piperidine but is less prone to "pi-stacking" induced toxicity than phenyl. |
| Metabolic Stability | High (Oxidation at C3/C4) | Low (N-oxidation/dealkylation) | Variable (Ring hydroxylation) | Key Advantage: Avoids the rapid N-dealkylation seen in piperidine drugs. |
| Stereoisomerism | Cis vs. Trans (Tunable) | Achiral (usually) | Achiral | Allows for "3D-Space" patent claims; trans isomer often shows >10x potency over cis. |
The Stereochemical "Switch"
A recurring theme in recent patents (e.g., BMS and Incyte filings) is the critical difference between cis and trans isomers.
-
Trans-1,4-aminocyclohexyl: Projects substituents equatorially, maximizing distance (~5.5 Å) and linearity. This is the preferred geometry for PROTAC linkers and GPCR channel binders .
-
Cis-1,4-aminocyclohexyl: Forces one substituent axial, creating a "bent" conformation. Often used to induce a turn in the molecule but generally shows lower affinity in linear binding pockets.
Technical Insight: In LRRK2 PROTAC development, switching from a cis to a trans-cyclohexyl linker improved degradation cooperativity significantly despite weaker binary binding, proving the scaffold's role in fine-tuning ternary complex geometry [1].
Part 2: Patent Landscape & Case Studies[1]
Case Study 1: CCR2 Antagonists (BMS & Incyte)
Context: CCR2 is a target for autoimmune diseases.[1] Early inhibitors used piperidine scaffolds but suffered from poor bioavailability and rapid clearance.
-
Innovation: BMS-753426 utilized a trans-1,4-aminocyclohexyl spacer to replace the piperidine.
-
Performance Data:
-
Metabolic Stability: The cyclohexyl analog showed a 2-fold increase in half-life (
) compared to the piperidine analog due to reduced N-dealkylation. -
Potency: The trans-isomer exhibited an
of 2 nM, whereas the cis-isomer was >100 nM [2].
-
-
Patent Strategy: Claims specifically covered the trans-1,4-diamine arrangement, creating a "selection invention" over broader generic Markush structures.
Case Study 2: Kinase Inhibitors & PROTACs
Context: Recent filings (2020-2025) by companies like Prelude Therapeutics and Cerevance show a shift toward using aminocyclohexyls as solvent-front binders or rigid linkers .
-
Application: In PROTACs, the rigidity of the cyclohexyl ring (compared to flexible PEG chains) reduces the entropic penalty of binding, leading to higher degradation efficiency (
) [1].
Part 3: Visualization of SAR Logic
The following diagram illustrates the decision-making process (SAR Logic) when selecting the aminocyclohexyl scaffold over alternatives, highlighting the causality behind the choice.
Caption: Decision tree for scaffold hopping to aminocyclohexyl, highlighting the critical stereochemical selection step.
Part 4: Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols describe the synthesis of the critical trans-intermediate and the validation assay.
Protocol A: Chemoenzymatic Synthesis of trans-4-Aminocyclohexanol
Rationale: Traditional hydrogenation of p-acetamidophenol yields a mixture of cis/trans isomers requiring tedious separation. The enzymatic route guarantees high diastereomeric excess (de >99%) [3].
Materials:
-
Substrate: 1,4-Cyclohexanedione (50 mM)
-
Enzymes: Keto Reductase (KRED, e.g., Lactobacillus kefir origin) and Trans-selective Amine Transaminase (ATA).[2]
-
Cofactors: NADP+, PLP (Pyridoxal-5'-phosphate), Isopropylamine (amine donor).
-
Buffer: Sodium phosphate (100 mM, pH 7.5).
Step-by-Step Workflow:
-
Reaction Setup: In a glass vessel, dissolve 1,4-cyclohexanedione in phosphate buffer. Add cofactors (1 mM NADP+, 1 mM PLP) and isopropylamine (1 M, excess).
-
Cascade Initiation: Add KRED and ATA enzymes simultaneously.
-
Incubation: Stir at 30°C for 24 hours. The KRED selectively reduces one ketone to an alcohol, while the ATA transaminates the remaining ketone.
-
Mechanism:[3] The ATA variant is selected to strictly enforce trans-geometry at the amine center relative to the alcohol.
-
-
Workup: Basify to pH >11 with NaOH to deprotonate the amine. Extract with 2-MeTHF (Methyltetrahydrofuran).
-
Purification: Evaporate solvent. Recrystallize from ethyl acetate/hexane if necessary.
-
QC: Verify trans-configuration via 1H-NMR (coupling constant of H-1 and H-4 axial protons,
Hz).
Protocol B: CCR2 Radioligand Binding Assay
Rationale: Validates the affinity of the synthesized scaffold against the target receptor [2].
Materials:
-
Membranes: hCCR2-expressing CHO cell membranes.
-
Ligand: [125I]-MCP-1 (CCL2).
-
Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4.
Method:
-
Preparation: Thaw membranes and dilute in assay buffer to 5 µg protein/well.
-
Competition: Add test compounds (aminocyclohexyl derivatives) in serial dilution (10 µM to 0.1 nM) to a 96-well plate.
-
Binding: Add [125I]-MCP-1 (final conc. 0.1 nM). Incubate for 60 mins at room temperature.
-
Termination: Filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).
-
Readout: Wash filters 3x with ice-cold buffer. Count radioactivity using a TopCount scintillator.
-
Analysis: Calculate
using a 4-parameter logistic fit. Convert to using the Cheng-Prusoff equation.
Part 5: Synthesis Workflow Visualization
Caption: Chemoenzymatic cascade for high-purity trans-aminocyclohexyl synthesis.
References
-
Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Source: University of Dundee / Bioorg. Med. Chem. Lett. (2024) [Link]
-
Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2. Source: ACS Medicinal Chemistry Letters / PMC (2011) [Link]
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines. Source: Nature Communications / PMC (2024) [Link]
-
Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. Source: ACS Medicinal Chemistry Letters / PMC (2011) [Link]
Sources
Safety Operating Guide
cis-2-(4-Aminocyclohexyl)propan-2-ol Hydrochloride: Disposal & Safety Protocol
Executive Summary & Chemical Profile
Core Directive: Treat cis-2-(4-aminocyclohexyl)propan-2-ol hydrochloride as a Corrosive, Toxic Organic Solid . As a pharmaceutical intermediate (amine salt), it poses specific risks regarding pH manipulation and cross-reactivity with oxidizers.
The "Why" Behind the Protocol: This compound contains a protonated amine (hydrochloride salt). Improper disposal often stems from treating it as a neutral organic.
-
Risk 1 (Acidity): In solution, it acts as a weak acid. Mixing with cyanide or sulfide waste streams can liberate toxic gases (HCN, H₂S).
-
Risk 2 (Oxidation): Amines are incompatible with strong oxidizers (e.g., Nitric Acid, Peroxides), leading to exothermic reactions or explosive byproducts.
-
Risk 3 (Chloramines): Do NOT use bleach (Sodium Hypochlorite) for decontamination; it reacts with the amine to form chloramines, which are toxic and potential respiratory sensitizers.
Chemical Identification Table
| Property | Data | Operational Implication |
| CAS Number | 2387569-41-5 (cis-isomer specific) | Use for waste manifesting. |
| Formula | C₉H₂₀ClNO | Organic waste stream (contains Chlorine). |
| Physical State | White to off-white solid | Dust inhalation hazard; hygroscopic. |
| Acidity (pKa) | ~9-10 (Ammonium ion) | Acidic in water; incompatible with strong bases. |
| Hazards | Corrosive (Skin/Eye), Irritant | Requires double-containment; avoid dust generation.[1] |
| RCRA Status | Unlisted (Default: Characteristic Waste) | Classify as D002 (Corrosive) if pH < 2 in solution. |
Disposal Decision Matrix (Workflow)
The following logic gate ensures you select the correct waste stream based on the physical state of the material.
Figure 1: Operational decision tree for segregating amine salt waste. Note that while the molecule contains chlorine, it often goes into non-halogenated streams unless the solvent is halogenated, but local incineration rules vary. When in doubt, default to Halogenated Waste.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Reagent (Pure or Expired)
Use this for expired bottles, excess weighed powder, or spill cleanup residues.
-
PPE Verification: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Use a powder hood or N95 mask if dust is visible.
-
Primary Containment:
-
Do not dump loose powder directly into a large drum.
-
Place the solid into a clear, sealable polyethylene bag (Zip-lock type) or a wide-mouth HDPE jar.
-
Scientific Rationale: This prevents dust dispersion when the main waste drum is opened later.
-
-
Labeling:
-
Attach a hazardous waste tag to the inner container.
-
Constituents: "cis-2-(4-Aminocyclohexyl)propan-2-ol HCl".[2]
-
Hazard Checkboxes: [x] Toxic [x] Corrosive (Solid).
-
-
Satellite Accumulation:
-
Place the sealed container into the laboratory's designated Solid Hazardous Waste Drum .
-
Note: Ensure the drum is compatible with acidic solids.
-
Scenario B: Disposal of Reaction Solutions (Liquid)
Use this for mother liquors, reaction mixtures, or HPLC waste.
-
Solvent Compatibility Check:
-
Identify the bulk solvent (e.g., Methanol, DMSO, Dichloromethane).
-
Crucial: Ensure the waste container does NOT contain oxidizing acids (Nitric, Chromic) or active peroxides. The amine group can react violently.[3]
-
-
Segregation:
-
If Solvent is Halogenated (DCM, Chloroform): Pour into "Halogenated Organic Waste".
-
If Solvent is Non-Halogenated (Methanol, Acetone): Pour into "Non-Halogenated Organic Waste".
-
Note on Chlorine Content: Although the molecule contains HCl, the concentration is usually low enough (<1-5%) that it does not mandate a "Halogenated" classification for the entire stream unless the bulk solvent requires it. However, if your facility incinerator has strict chlorine limits, default to the Halogenated stream.
-
-
pH Management (Self-Validating Step):
-
Before closing the cap, check the pH of the waste container if you have added a large quantity (>1L).
-
If pH < 2, note "Acidic Organic Waste" on the label to alert EHS personnel.
-
Emergency Spill Management
Spill Response Logic:
-
Solid Spills: Avoid adding water (creates corrosive solution). Dry sweep.
-
Liquid Spills: Absorb and neutralize.
Protocol:
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Wear respiratory protection (N95 or respirator) if outside a fume hood.
-
Containment:
-
Solid: Gently cover with a spill pad or paper towels to prevent air currents from spreading dust. Scoop up using a dustpan and brush dedicated to chemical waste.
-
Solution: Surround with absorbent socks/pads.
-
-
Decontamination:
-
Wipe the surface with water and a mild detergent (soap).
-
WARNING: Do NOT use bleach. Use a dilute bicarbonate solution if neutralization is needed on the surface.
-
-
Disposal: Place all cleanup materials (pads, gloves, scoop) into the Solid Hazardous Waste bin.
Regulatory & Compliance Context
-
EPA (USA): This material is likely not P-listed or U-listed specifically. However, it must be characterized by the generator. If the waste exhibits corrosivity (pH < 2), it is D002 . If it is toxic, it falls under general hazardous waste.
-
Segregation Rule: 40 CFR 265.177 requires that incompatible wastes (e.g., amines and strong oxidizers) must not be placed in the same container.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]
-
PubChem. (2024). Compound Summary: Aminocyclohexanol derivatives. (Used for functional group hazard extrapolation). [Link]
Sources
Personal protective equipment for handling cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride
A Researcher's Guide to Handling cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride
This document provides a comprehensive operational and safety guide for laboratory personnel working with cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride (CAS No. 2387569-41-5).[1] The following protocols are designed to ensure the highest level of safety by integrating established best practices with a deep understanding of the compound's potential hazards. Our primary objective is to empower researchers with the knowledge to handle this substance responsibly, minimizing exposure risk and ensuring procedural integrity.
Hazard Identification and Risk Assessment
Before any handling of cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride, a thorough review of its Safety Data Sheet (SDS) is mandatory. While specific toxicological data for this compound is limited, its chemical structure—an aminocyclohexanol derivative—and its hydrochloride salt form warrant a cautious approach.
Based on data from similar aminocyclohexanol compounds, the primary hazards are significant and demand respect. The substance is classified as causing severe skin burns and eye damage (H314/H318).[2] This classification is the cornerstone of our safety protocol; direct contact can cause serious, irreversible damage.
Key Hazard Information:
-
GHS Classification: Skin Corrosion/Irritation, Category 1C; Serious Eye Damage, Category 1.[2]
-
Signal Word: Danger.[2]
-
Primary Routes of Exposure: Skin contact, eye contact, and inhalation of dust.[2][3]
It is crucial to operate under the principle of ALARA (As Low As Reasonably Achievable). Every step, from weighing to disposal, must be designed to minimize potential exposure.
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is essential, but it is the final barrier.[3] The initial and most effective method of exposure control lies in the laboratory environment itself.
-
Chemical Fume Hood: All manipulations of solid cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride must be performed inside a certified chemical fume hood.[4] This is non-negotiable. The containment provided by a fume hood is critical for preventing the inhalation of fine dust particles and protecting against unforeseen splashes.[5]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dusts that might escape primary containment.[6]
Personal Protective Equipment (PPE): A Self-Validating Protocol
The selection and use of PPE must be meticulous. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Causality and Rationale |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Standard safety glasses are insufficient. The H318 classification ("Causes serious eye damage") necessitates the robust, sealed protection of goggles.[2][6] A face shield is required over the goggles during procedures with a high splash risk (e.g., dissolving the solid, transferring solutions) to protect the entire face.[5] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness of 4 mil). Double-gloving is required. | The H314 classification ("Causes severe skin burns") indicates the material is highly corrosive to skin.[2] Nitrile provides good resistance to a broad range of chemicals. Double-gloving provides an extra layer of security; the outer glove can be removed immediately after a potential contamination event, protecting the inner glove and the user's skin.[3] |
| Body Protection | A long-sleeved, knee-length laboratory coat with elastic or knit cuffs. A chemically resistant apron is recommended for large quantities. | The lab coat protects the arms and torso from incidental contact and minor splashes.[5] The cuffs should be tucked into the inner glove to create a seal. An apron provides an additional impermeable barrier.[7] |
| Respiratory Protection | Generally not required if all work is conducted in a certified fume hood. | A fume hood provides adequate engineering control against inhaling dust. However, in the event of a large spill outside of containment or a failure of the ventilation system, an N95-rated respirator or higher should be used during cleanup.[3][4] |
Step-by-Step Safe Handling Workflow
This protocol details the standard procedure for weighing the solid compound and preparing a solution.
-
Preparation:
-
Verify the chemical fume hood is operational and has a current certification.
-
Decontaminate the work surface within the hood.
-
Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar) inside the hood to minimize traffic in and out of the sash.
-
-
Donning PPE:
-
Put on the inner pair of nitrile gloves.
-
Don the laboratory coat, ensuring cuffs are snug.
-
Put on chemical splash goggles.
-
Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Wear a face shield if the procedure involves significant splash potential.
-
-
Weighing and Dispensing:
-
Inside the fume hood, carefully open the stock container. Avoid creating airborne dust.
-
Use a clean spatula to transfer the desired amount of solid to a tared weigh boat.
-
Close the stock container immediately and securely.
-
-
Solution Preparation:
-
Place the weigh boat with the compound into the destination beaker.
-
Slowly add the desired solvent, aiming the stream at the side of the beaker to avoid splashing.
-
Add a stir bar and place the beaker on a stir plate within the fume hood to facilitate dissolution.
-
-
Post-Procedure:
-
Segregate all contaminated disposable items (weigh boat, outer gloves, wipes) into a designated hazardous waste container located within the fume hood.
-
Wipe down the work surface and any equipment with an appropriate solvent.
-
Remove PPE in the reverse order it was donned, avoiding contact with the contaminated exterior of the items. Dispose of gloves into the hazardous waste.
-
Caption: Workflow for Safely Handling cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride.
Emergency Procedures: Spill and Exposure Response
Immediate and correct action during an emergency is vital.
Spill Response:
-
Small Spill (inside fume hood):
-
Alert personnel in the immediate area.
-
Contain the spill with a chemical sorbent pad or sand. Do not use combustible materials like paper towels.
-
Gently sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors to contain vapors and dust.
-
Contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2][8] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2]
// Inside Hood Path contain_hood [label="Contain with\nChemical Sorbent", fillcolor="#F1F3F4", fontcolor="#202124"]; cleanup_hood [label="Collect Material into\nHazardous Waste", fillcolor="#F1F3F4", fontcolor="#202124"]; decon_hood [label="Decontaminate Area", fillcolor="#F1F3F4", fontcolor="#202124"];
// Outside Hood Path evacuate [label="EVACUATE LAB", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; close_doors [label="Close Lab Doors"]; call_ehs [label="Contact EHS/\nEmergency Response", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
spill -> alert -> assess; assess -> contain_hood [label="Small &\nInside Hood", color="#34A853"]; assess -> evacuate [label="Large or\nOutside Hood", color="#EA4335"];
contain_hood -> cleanup_hood -> decon_hood; evacuate -> close_doors -> call_ehs; }
Caption: Decision-making flowchart for spill response.
Decontamination and Disposal Plan
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Chemical Waste: All solid waste, contaminated solutions, and acutely contaminated disposable materials (gloves, weigh boats, etc.) must be disposed of in a clearly labeled, sealed hazardous waste container.[9][10] The container must be made of a compatible material (e.g., high-density polyethylene).[10]
-
Container Management: Do not overfill waste containers; leave at least 10% headspace for liquid waste to allow for expansion.[9] Keep containers closed at all times except when adding waste.[10]
-
Neutralization: As this is a hydrochloride salt, the waste will be acidic. Do not attempt to neutralize the waste unless you are following a specific, validated institutional protocol. Mixing with bases can generate heat and gas. Generally, it is safer to dispose of it as acidic waste.
-
Glassware: Reusable glassware must be decontaminated thoroughly. Rinse with an appropriate solvent first (to be collected as hazardous waste), followed by a triple rinse with water, and then a final wash with soap and water.
Follow all local, state, and federal regulations for hazardous waste disposal. When in doubt, consult your EHS department.
References
-
Standard Operating Procedure for Hydrochloric Acid. This SOP provides relevant safety protocols for handling corrosive materials and hydrochloride salts, including the mandatory use of a chemical fume hood. [Link]
-
How to dispose of hydrochloric acid. Lab Alley. This article provides general principles for the disposal of acidic waste, including neutralization concepts. [Link]
-
Cytotoxic Drug Safety. Thompson Rivers University. This document details control measures, including engineering controls and PPE, for handling hazardous pharmaceutical compounds. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. This article discusses the hierarchy of controls and the specifics of PPE selection, such as double-gloving, for handling potent pharmaceutical agents. [Link]
-
Personal Protective Equipment Overview. OPCW. This document provides general information on different levels of personal protective clothing and respiratory protection. [Link]
-
Safe Storage and Disposal of Chemicals in A Lab. Tion. This guide provides practical advice on chemical waste storage, including container management and segregation. [Link]
-
Personal Protective Equipment for Compounding Pharmacy. Health Care Technology. This page highlights the importance of sterile and high-quality PPE in pharmaceutical settings. [Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC. This article discusses the critical importance of selecting PPE tested for resistance to specific hazardous drugs. [Link]
-
Chemical Waste Disposal Guidelines. Emory University. Provides detailed guidelines for academic laboratories on segregating, storing, and labeling chemical waste. [Link]
-
Safety Data Sheet: Propan-2-ol. Chemos GmbH & Co.KG. Provides safety information for a common laboratory solvent. [Link]
-
SAFETY DATA SHEET PROPAN-2-OL AR. Chemical Suppliers. Another example of an SDS for a common solvent, outlining flammability and handling precautions. [Link]
-
MSDS of Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. Capot Chemical. This SDS for a different aminocyclohexyl derivative provides additional context on first aid and handling procedures. [Link]
Sources
- 1. cis-2-(4-aminocyclohexyl)propan-2-ol hydrochloride 97% | CAS: 2387569-41-5 | AChemBlock [achemblock.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pppmag.com [pppmag.com]
- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 5. Cytotoxic Drug Safety [tru.ca]
- 6. fishersci.at [fishersci.at]
- 7. gerpac.eu [gerpac.eu]
- 8. capotchem.com [capotchem.com]
- 9. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
